Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
2-Oxobutanoic Acid-13C,d5 Sodium Salt (also known as ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-ketobutyrate-13C,d5) is a high-fidelity stable isotope-labeled internal standard (SIL-IS) engineered for the precise quantitation of 2-oxobutanoate in complex biological matrices. As a pivotal intermediate in the catabolism of threonine, methionine, and homocysteine, and a precursor to isoleucine, 2-oxobutanoate serves as a critical biomarker for organic acidemias and mitochondrial dysfunction.
This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on chemical specifications, metabolic mapping, and validated LC-MS/MS protocols.
Chemical Identity & Specifications
This isotopologue is uniquely labeled to ensure mass spectral distinction from the endogenous metabolite while retaining identical chromatographic behavior.
Parameter
Specification
Chemical Name
Sodium 2-oxobutanoate-4-13C,3,3,4,4,4-d5
CAS Number (Labeled)
1286996-74-4
CAS Number (Unlabeled)
2013-26-5
Molecular Formula
CCDHNaO
Molecular Weight
~130.09 g/mol (Anhydrous)
Mass Shift
+6 Da (M+6) relative to unlabeled M-H ion
Isotopic Purity
99 atom % C; 98 atom % D
Solubility
Water (Soluble), Methanol (Slightly soluble)
Stability
Hygroscopic; prone to spontaneous decarboxylation in solution.[1][2][3][4][5]
Structural Logic
The labeling pattern typically places the
C at the C4 (methyl) position and deuterium at C3 and C4 . This configuration (CD-CD-CO-COO) is strategically chosen to prevent label loss during the primary decarboxylation step (loss of C1) in MS fragmentation, ensuring the daughter ion retains the isotopic signature.
Metabolic Context & Drug Development Utility[9]
2-Oxobutanoate is a " metabolic junction" metabolite. Its accumulation or depletion is directly linked to defects in the Propanoate Metabolism pathway.
Key Metabolic Pathways
Threonine Deamination: Threonine deaminase converts L-threonine to 2-oxobutanoate and ammonia.
Methionine/Homocysteine Catabolism: Cystathionine
-lyase produces 2-oxobutanoate from cystathionine.
Propionyl-CoA Flux: The branched-chain
-ketoacid dehydrogenase (BCKDH) complex oxidatively decarboxylates 2-oxobutanoate to Propionyl-CoA.[6][7]
Drug Development Relevance:
Organic Acidemias: Elevated 2-oxobutanoate is a secondary marker in Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA).
Oncology: Altered flux through threonine catabolism supports anaplerosis in hypoxic tumor environments.
Safety Biomarker: Monitoring 2-oxobutanoate levels can assess off-target inhibition of BCKDH by investigational compounds.
Visualization: Metabolic Fate of 2-Oxobutanoic Acid[10]
Caption: Central metabolic role of 2-oxobutanoate bridging amino acid catabolism and the TCA cycle.
Experimental Protocols
A. Stock Solution Preparation (Critical)
-Keto acids are notoriously unstable in solution, prone to enolization and spontaneous decarboxylation.
Solvent: Dissolve the sodium salt in LC-MS grade water . Avoid acidic buffers for the stock, as low pH accelerates decarboxylation.
Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize relative surface adsorption losses.
Storage: Aliquot immediately into single-use, light-protected polypropylene tubes. Flash freeze in liquid nitrogen.
Storage Temp: -80°C.
Shelf Life: Use within 6 months. Thawed aliquots must be discarded after use.
B. LC-MS/MS Method Development
The following parameters are optimized for negative ion mode electrospray ionization (ESI-), which is standard for organic acids.
Workflow Visualization:
Caption: Standardized extraction workflow for quantitative analysis.
MRM Transitions:
The fragmentation typically involves the loss of the carboxyl group (CO
, 44 Da), leaving the propionyl moiety.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
2-Oxobutanoate (Endogenous)
101.0 [M-H]
57.0 [M-CO-H]
10-15
2-Oxobutanoate-13C,d5 (IS)
107.0 [M-H]
63.0 [M-CO-H]
10-15
Note: The +6 Da shift in the product ion (57
63) confirms that the label (CD-CD-) is retained in the fragment, validating the structural stability of the internal standard.
C. Derivatization (Optional but Recommended)
For enhanced sensitivity, keto acids are often derivatized with O-benzylhydroxylamine (O-BHA) or 2,4-Dinitrophenylhydrazine (DNPH) .
Mechanism: The hydrazine/hydroxylamine reacts with the ketone group to form a stable oxime/hydrazone.
Benefit: Improves retention on C18 columns and ionization efficiency.
Protocol Adjustment: If derivatizing, the MRM transitions will change to reflect the mass of the derivative + analyte. The 13C,d5 label remains on the carbon backbone, providing the same mass shift.
Handling & Safety Profile
While generally considered non-toxic in small quantities, the sodium salt can be an irritant.
GHS Classification: Skin Irrit. 2, Eye Irrit. 2.
Handling: Use standard PPE (gloves, safety goggles). Work in a fume hood if handling large powder quantities to avoid inhalation.
Incompatibility: Strong oxidizing agents.
References
PubChem. (n.d.). 2-Oxobutanoic acid.[8][1][9][2][5][6][7][10][11] National Library of Medicine.[6] Retrieved from [Link]
Human Metabolome Database (HMDB). (n.d.). Metabocard for 2-Ketobutyric acid (HMDB0000005). Retrieved from [Link]
Metabolic role of alpha-ketobutyrate in isoleucine biosynthesis
The Pivotal Carbon Switch: -Ketobutyrate in Isoleucine Biosynthesis Executive Summary Alpha-ketobutyrate ( -KB) is not merely a metabolic intermediate; it is the defining "carbon switch" that diverts flux from the centra...
Author: BenchChem Technical Support Team. Date: February 2026
The Pivotal Carbon Switch:
-Ketobutyrate in Isoleucine Biosynthesis
Executive Summary
Alpha-ketobutyrate (
-KB) is not merely a metabolic intermediate; it is the defining "carbon switch" that diverts flux from the central pyruvate pool toward the biosynthesis of isoleucine. In microbial and plant metabolism, the precise regulation of -KB levels is critical. Its accumulation is toxic due to the inhibition of diverse metabolic enzymes (e.g., interfering with valine/leucine biosynthesis or damaging glycolytic flux), while its depletion leads to isoleucine auxotrophy.
This technical guide dissects the metabolic role of
-KB, the allosteric gating mechanisms that control its production, and the enzymatic specificity that ensures its consumption. It further provides validated protocols for its quantification and enzymatic assay, serving as a resource for researchers in metabolic engineering and antimicrobial drug discovery.
The Metabolic Nexus:
-Ketobutyrate Properties
-Ketobutyrate (2-oxobutyrate) is a four-carbon -keto acid. Structurally similar to pyruvate, it serves as the committed substrate for the isoleucine branch of the branched-chain amino acid (BCAA) pathway.[1]
Key Metabolic Characteristics:
Origin: Primarily generated via the deamination of L-threonine by Threonine Deaminase (TD).[2]
Fate: Condenses with pyruvate to form
-aceto--hydroxybutyrate (AHB), catalyzed by Acetohydroxyacid Synthase (AHAS).[3][4]
Toxicity: High intracellular concentrations of
-KB are bacteriostatic. It acts as a competitive substrate for pyruvate-dependent enzymes (e.g., Pyruvate Dehydrogenase), disrupting the TCA cycle and valine/leucine biosynthesis by competitively inhibiting the condensation of two pyruvate molecules.
The Biosynthetic Pathway
The conversion of Threonine to Isoleucine involves a five-step enzymatic cascade. The critical "decision point" occurs at the condensation of
-KB with pyruvate.
Pathway Logic and Diagram
The following Graphviz diagram illustrates the pathway flow and the critical feedback inhibition loops.
Figure 1: The Isoleucine Biosynthesis Pathway.[1] Red dotted line indicates feedback inhibition. The red hexagon represents the critical
-KB node.
Regulatory Mechanisms & Flux Control
Allosteric Control of Threonine Deaminase (TD)
Threonine Deaminase (IlvA in E. coli) acts as the gatekeeper. It functions as a tetramer and displays classic allosteric behavior.
Negative Feedback: L-Isoleucine binds to regulatory sites on TD, inducing a conformational change that increases the
for Threonine (cooperative binding). This prevents metabolic waste when Isoleucine is abundant.
Positive Effectors: In some organisms, L-Valine acts as a positive allosteric effector, reversing Isoleucine inhibition to balance the BCAA pool.
Enzyme Specificity: The AHAS Filter
Acetohydroxyacid Synthase (AHAS) must distinguish between two parallel reactions:
Since intracellular pyruvate concentrations (mM range) vastly exceed
-KB concentrations (M range), AHAS must possess high specificity for -KB to maintain Isoleucine flux.
The Specificity Ratio (
):
Defined as .[3]
Biosynthetic AHAS isozymes (e.g., AHAS II) typically exhibit values , effectively "scavenging" -KB even in the presence of excess pyruvate.
Enzyme Isoform
Primary Substrate Preference
Specificity Ratio ()
Physiological Role
AHAS I (IlvBN)
Moderate Specificity
~1-2
General BCAA synthesis
AHAS II (IlvGM)
High -KB Specificity
>50
Dedicated Isoleucine flux
AHAS III (IlvIH)
Pyruvate Preference
Low
Valine/Leucine dominance
Experimental Protocols
Protocol A: Kinetic Assay of Threonine Deaminase (LDH-Coupled)
Purpose: Real-time determination of TD activity by coupling
-KB elutes distinctly from Pyruvate and -Ketoglutarate.
Applications in Drug Discovery & Engineering
Antimicrobial Targets
Since mammals lack the BCAA biosynthetic pathway, enzymes processing
-KB are high-value antibiotic targets.
Mechanism: Inhibiting AHAS leads to
-KB accumulation. The toxicity of -KB (bacteriostasis) aids the killing mechanism, acting synergistically with isoleucine starvation.
Herbicide Development
Sulfonylureas (e.g., Chlorsulfuron) and Imidazolinones are potent herbicides that target plant AHAS.[7]
Mode of Action: These compounds bind to the AHAS regulatory subunit or the channel leading to the active site, preventing
-KB access. This demonstrates the critical nature of the -KB condensation step for plant viability.
References
Substrate Specificity of AHAS: Barak, Z., Chipman, D. M., & Gollop, N. (1987). Physiological implications of the substrate specificities of acetohydroxy acid synthases from varied organisms. Journal of Bacteriology.
[Link]
Threonine Deaminase Regulation: Changeux, J. P. (1961).[1] The feedback control mechanisms of biosynthetic L-threonine deaminase by L-isoleucine. Cold Spring Harbor Symposia on Quantitative Biology.
[Link]
HPLC Quantification Protocol: Tsuruoka, M., et al. (2020). Analysis of intracellular
-keto acids by HPLC with fluorescence detection. RSC Advances.
[Link]
AHAS Herbicide Inhibition: Garcia, M. D., et al. (2017).[8] Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PNAS.
[Link]
Difference between 2-Oxobutanoic Acid and 2-Oxobutyrate Sodium Salt
This guide serves as a definitive technical resource for researchers and drug development professionals distinguishing between 2-Oxobutanoic Acid (the free acid) and 2-Oxobutyrate Sodium Salt (the ionic conjugate). While...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical resource for researchers and drug development professionals distinguishing between 2-Oxobutanoic Acid (the free acid) and 2-Oxobutyrate Sodium Salt (the ionic conjugate).
While often used interchangeably in casual conversation, their physicochemical behaviors, handling requirements, and experimental utilities differ fundamentally.
Executive Summary
The choice between 2-Oxobutanoic Acid (α-Ketobutyric acid) and its Sodium Salt is not merely a matter of availability; it dictates experimental stability, pH control, and transport kinetics.
The Salt is the gold standard for biological supplementation (in vitro/in vivo) due to its solubility and pH neutrality.
The Free Acid is primarily reserved for anhydrous organic synthesis or specific catalytic workflows where sodium ions act as contaminants.
Part 1: Physicochemical Characterization
The fundamental difference lies in their ionic state and resulting physical properties. The free acid is a protonated, low-melting-point solid (often appearing as a semi-solid paste) that is highly hygroscopic and acidic. The sodium salt is a stable, crystalline ionic solid.
Table 1: Comparative Physicochemical Profile
Feature
2-Oxobutanoic Acid (Free Acid)
2-Oxobutyrate Sodium Salt
CAS Number
600-18-0
2013-26-5
Formula
Molecular Weight
102.09 g/mol
124.07 g/mol
Physical State
Crystalline solid / Hygroscopic paste
Crystalline powder (White)
Melting Point
31–33°C (Low stability)
>210°C (Decomposes)
pKa
~3.2 (Carboxylic acid)
N/A (Fully dissociated in water)
Aqueous pH (100mM)
Acidic (~pH 2.0–2.5)
Neutral (~pH 7.0–7.5)
Solubility
Soluble in water, alcohols, ether
Highly soluble in water; insoluble in non-polar organics
Primary Utility
Organic Synthesis (Anhydrous)
Cell Culture, Metabolic Tracing, Enzymology
Stability Insight
The Free Acid: Due to its alpha-keto structure, the free acid is prone to spontaneous decarboxylation and polymerization if stored improperly. It must be kept cold (-20°C) and dry. Its low melting point means it can liquefy at warm room temperatures, complicating weighing.
The Sodium Salt: The ionic lattice stabilizes the molecule, preventing polymerization and volatilization. It is significantly more robust for long-term storage.
Part 2: Biological Mechanism & Metabolism
In biological systems, the distinction blurs once the molecule is dissolved, provided the pH is maintained. At physiological pH (7.4), 2-oxobutanoic acid deprotonates almost entirely to the 2-oxobutyrate anion .
The Transport Paradox (MCT Mechanism)
Researchers often ask: "Does the salt cross the membrane?"
Technically, no . The Monocarboxylate Transporters (MCT1, MCT2) function as proton-symporters . They co-transport one carboxylate anion (
) and one proton () simultaneously.
If you add the Salt : The cell recruits protons from the extracellular buffer to drive uptake.
If you add the Acid : You are providing both the substrate and the driving proton directly, but at the risk of acidifying the bulk medium.
Metabolic Fate
Once intracellular, 2-oxobutyrate acts as a critical intermediate in the catabolism of Threonine and Methionine, eventually feeding into the Krebs cycle via Propionyl-CoA.
Figure 1: The metabolic convergence of amino acid catabolism into 2-Oxobutyrate and its subsequent entry into the TCA cycle.
Part 3: Experimental Applications & Protocols
Scenario A: Cell Culture & Fermentation
Recommendation: Always use 2-Oxobutyrate Sodium Salt .
Reasoning: Adding the free acid to media (even at 5–10 mM) will strip the bicarbonate buffer, causing a rapid pH drop (acidosis) that stresses cells independently of the metabolic effect. The salt form dissociates without altering the pH significantly.
Stock Prep: Dissolve directly in PBS or water. Filter sterilize (0.22 µm). Do not autoclave, as keto acids are heat-labile.
Scenario B: Chemical Synthesis (Organic Solvents)
Recommendation: Use 2-Oxobutanoic Acid .[1][2][3][4][5][6][7][8][9]
Reasoning: If you are performing a reaction in dichloromethane (DCM) or anhydrous ether (e.g., esterification, Friedel-Crafts acylation), the sodium salt will be insoluble. The free acid dissolves in organic solvents.
Handling Note: If the acid has solidified/polymerized, gently warm to 35°C to liquefy before dispensing.
Protocol: Preparation of 100 mM Stock Solution
Method 1: Using Sodium Salt (Preferred for Bio) [3]
Weigh 1.24 g of Sodium 2-oxobutyrate.
Dissolve in 80 mL of Milli-Q water or PBS.
Verify pH (should be ~7.0). No adjustment usually needed.
Top up to 100 mL .
Filter sterilize (0.22 µm) into aliquots.
Storage: -20°C (Stable for 6 months). Avoid freeze-thaw.[9]
Method 2: Using Free Acid (Requires Neutralization)
Weigh 1.02 g of 2-Oxobutanoic acid (Paste/Liquid).
Dissolve in 60 mL of water.
Critical Step: The pH will be ~2.0. Slowly add 1M NaOH while stirring until pH reaches 7.2.
Top up to 100 mL .
Filter sterilize immediately.
Part 4: Decision Matrix
Use this logic flow to determine the correct reagent for your specific assay.
Figure 2: Reagent selection logic based on solvent system and pH sensitivity.
References
PubChem. 2-Oxobutanoic acid (Compound Summary).[1][2] National Library of Medicine. Available at: [Link]
Halestrap, A. P. (2013). The SLC16 gene family – Structure, role and regulation in health and disease. Molecular Aspects of Medicine. (Definitive review on MCT transport mechanisms). Available at: [Link]
Human Metabolome Database (HMDB). Metabocard for 2-Ketobutyric acid.[2] (Detailed metabolic pathways and tissue locations). Available at: [Link]
Advanced Metabolomics: Strategic Applications of 13C and d5 Stable Isotopes
Executive Summary In the high-stakes arena of metabolomics and drug metabolism pharmacokinetics (DMPK), precision is non-negotiable. Mass Spectrometry (MS)-based quantification faces a persistent adversary: matrix effect...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes arena of metabolomics and drug metabolism pharmacokinetics (DMPK), precision is non-negotiable. Mass Spectrometry (MS)-based quantification faces a persistent adversary: matrix effects (ion suppression/enhancement).[1] The strategic application of stable isotopes—specifically Carbon-13 (
) and Deuterium () —provides the only definitive solution to these variances.
This guide moves beyond basic definitions to explore the mechanistic utility of
and isotopologues. While offers chemical equivalence with zero retention time shift, deuterated () analogs provide cost-effective mass separation, albeit with chromatographic risks (the deuterium isotope effect). We also explore the emerging frontier of dual-labeling , where and are combined to create "unshakeable" internal standards and high-resolution metabolic flux tracers.
The Physics of Separation:
vs. Deuterium (
)
To design robust experiments, one must understand the physicochemical behavior of the isotope within the LC-MS system.
The Mass Defect and Resolution
Labeling: The mass difference between (12.00000) and (13.00335) is substantial enough for clean resolution. atoms are embedded in the carbon skeleton, making them non-exchangeable and chemically identical to the analyte.
Deuterium (
) Labeling: Replacing five hydrogen atoms with deuterium () creates a mass shift of approx. +5.015 Da. The "d5" pattern is frequently chosen (e.g., on a phenyl ring or ethyl group) to ensure the M+5 peak is far beyond the natural isotopic envelope of the analyte (M+0, M+1, M+2).
The Deuterium Isotope Effect
A critical consideration in LC-MS is the Chromatographic Isotope Effect . Deuterium is slightly more lipophilic and has a smaller molar volume than Hydrogen.
Consequence:
-labeled standards often elute slightly earlier than the native analyte in Reverse Phase Liquid Chromatography (RPLC).
Risk: If the retention time shift is too large, the internal standard (IS) and analyte may elute in different matrix regions, negating the benefit of correcting for ion suppression.
Solution:
standards co-elute perfectly. However, for cost reasons, is often used. The protocol below addresses how to validate suitability.
Core Application: Absolute Quantification via Isotope Dilution MS (IDMS)[2]
The "Gold Standard" for metabolite quantification is Isotope Dilution Mass Spectrometry (IDMS).[2] By spiking a
or labeled analog into the sample before extraction, you account for extraction loss, derivatization efficiency, and ionization suppression.
Experimental Protocol: The IDMS Workflow
Objective: Quantify Metabolite X in plasma using Metabolite X-
Prepare a master stock of the IS (e.g., 1 mM in 50:50 MeOH:H2O).
Critical Step: Verify isotopic purity. Inject the IS alone to ensure no contribution to the "native" (M+0) channel. Purity should be >99 atom %.
Step 2: Sample Spiking & Extraction
Aliquot 100 µL of biological sample (plasma/cell lysate).
Spike: Add 10 µL of IS working solution immediately. The IS concentration should mimic the expected analyte concentration (e.g., 5 µM).
Equilibration: Vortex and incubate for 5 mins on ice. This allows the IS to bind to proteins/matrix similarly to the analyte.
Extraction: Add 400 µL cold Methanol (precipitation). Vortex 1 min. Centrifuge at 15,000 x g for 10 min at 4°C.
Step 3: LC-MS/MS Acquisition
Set up Multiple Reaction Monitoring (MRM) transitions.
Analyte: Precursor M
Fragment F
IS (
): Precursor M+5 Fragment F+5 (or F if the label is lost, though retaining label is preferred).
Dwell Time: Ensure >12 points across the chromatographic peak.
Step 4: Data Processing
Calculate Area Ratio:
Quantify against a calibration curve plotted as
vs. Concentration.
Visualization: The IDMS Logic Flow
Figure 1: Self-correcting logic of Isotope Dilution Mass Spectrometry. Since the IS and Analyte suffer the same losses and suppression, the ratio remains constant.
Advanced Application: Dual-Labeling and Flux Analysis
While IDMS uses isotopes as static rulers, Metabolic Flux Analysis (MFA) uses them as dynamic tracers. The use of dual-labeled (
) compounds allows for high-resolution tracing of complex pathways where carbon skeletons and hydrogen equivalents (NADH/NADPH) have different fates.
Why Dual Labeling? (
+ Deuterium)
In lipidomics and central carbon metabolism, a molecule like Glucose-1,2-
, 6,6- can resolve:
Glycolysis vs. Pentose Phosphate Pathway (PPP):
tracks the carbon backbone.
NADPH Production: Deuterium on specific carbons tracks the transfer of reducing equivalents to NADPH and subsequently into fatty acid synthesis.
Case Study: Tracing Lipogenesis
When studying de novo lipogenesis (DNL), using a
tracer alone tells you if lipogenesis occurred. Using a deuterated water () or glucose tracer tells you the rate. Using a dual tracer can decouple the source of Acetyl-CoA () from the source of reducing power ().
Table 1: Comparative Utility of Isotope Tracers
Tracer Type
Primary Application
Advantages
Limitations
-Only (e.g., U- Glucose)
Carbon Mapping, TCA Cycle Flux
Stable, no exchange, perfectly co-elutes.
Cannot trace redox (H) metabolism.
Deuterium-Only (e.g., , Glucose-)
Lipid Synthesis Rates, NADPH tracing
Low cost, traces reductive biosynthesis.
H/D exchange issues; Chromatographic shifts.
Dual-Labeled (e.g., + )
Mechanistic Elucidation, IDMS
Ultimate Specificity. Resolves mass overlaps (M+X) in complex matrices.
High cost; complex spectra deconvolution.
Visualization: Dual Tracer Logic in Fatty Acid Synthesis
Figure 2: Dual tracing allows simultaneous monitoring of Carbon flux (via Acetyl-CoA) and Reductive flux (via NADPH) into lipids.
Chemical Isotope Labeling (CIL)
A powerful emerging technique involves derivatizing the entire metabolome with
or reagents (e.g., -Aniline vs. -Aniline).
Method: Split sample into two. Derivatize Sample A with "Light" reagent (
) and a Reference Sample with "Heavy" reagent ( or ).
Mix: Combine 1:1.
Result: Every metabolite appears as a doublet pair in the MS.
Benefit: The heavy reference standard acts as a universal internal standard for every detected metabolite, drastically improving quantification accuracy for untargeted metabolomics.
References
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. Retrieved from [Link]
Stoll, D. R., et al. (2020). Chromatographic Isotope Effect in Liquid Chromatography-Mass Spectrometry.
Li, L., & Li, R. (2019). Chemical Isotope Labeling Metabolomics. ResearchGate. Retrieved from [Link]
National Institutes of Health (NIH). (2023). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Retrieved from [Link]
Precision Stoichiometry in Metabolomics: A Guide to 2-Oxobutanoic Acid-13C,d5 Sodium Salt
Executive Summary This technical guide details the molecular weight calculation, handling protocols, and metabolic applications of 2-Oxobutanoic Acid-13C,d5 Sodium Salt (also known as Sodium -Ketobutyrate-13C,d5). Precis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the molecular weight calculation, handling protocols, and metabolic applications of 2-Oxobutanoic Acid-13C,d5 Sodium Salt (also known as Sodium
-Ketobutyrate-13C,d5).
Precise molecular weight determination for isotopically labeled compounds is not a trivial summation of periodic table averages. It requires a bifurcation of logic: Monoisotopic Mass for mass spectrometry (MS) identification and Average Molar Mass for gravimetric preparation. This guide provides both, grounded in the latest IUPAC atomic weights, alongside critical experimental caveats regarding solvent-induced isotope exchange.
Part 1: Structural Definition & Isotopic Logic
To calculate the molecular weight accurately, we must first define the specific isotopologue. The nomenclature "13C,d5" implies the following substitution on the parent 2-oxobutanoate structure (
):
Carbon Backbone: Four carbons total. One is
(typically C4 or C1 depending on the precursor, but mass is identical); three are natural abundance .
Deuteration (d5): All non-exchangeable alkyl hydrogens (methyl and methylene groups) are replaced by Deuterium (
).
Cation: The acidic proton is replaced by Sodium (
).
Chemical Formula:
Diagram 1: Molecular Structure & Labeling Logic
Caption: Structural connectivity of 2-Oxobutanoic Acid-13C,d5. The alkyl chain is fully deuterated (d5), and one carbon bears the 13C label.
Part 2: Molecular Weight Calculations
Monoisotopic Mass (For Mass Spectrometry)
This value is critical for identifying the parent ion $[M-Na]^- $ or
in high-resolution MS (e.g., Orbitrap, FT-ICR). It assumes 100% purity of the specific isotopes.
Constants (IUPAC/NIST):
: 12.000000 Da
: 13.003355 Da
: 1.007825 Da
: 2.014102 Da
: 15.994915 Da
: 22.989769 Da
Calculation Table (Anhydrous):
Element
Isotope
Count
Mass per Atom (Da)
Total Mass (Da)
Carbon
3
12.000000
36.000000
Carbon
1
13.003355
13.003355
Hydrogen
5
2.014102
10.070510
Oxygen
3
15.994915
47.984745
Sodium
1
22.989769
22.989769
Total
130.048379
Key MS Parameter:
Exact Mass (Neutral Salt): 130.0484 Da
Anion
(m/z):
Average Molar Mass (For Weighing & Stoichiometry)
This value accounts for the natural isotopic abundance of the non-labeled atoms (e.g., trace
/ or incomplete enrichment). Manufacturers typically guarantee >99% enrichment, but "Average MW" is the standard for gravimetric prep.
Formula:
Note: For enriched atoms (13C, D), we use the specific isotope weight, not the natural average.
Component
Count
Weight Used ( g/mol )
Subtotal
Enriched
1
13.003
13.003
Natural C ()
3
12.011
36.033
Enriched D
5
2.014
10.070
Natural O
3
15.999
47.997
Natural Na
1
22.990
22.990
Total Anhydrous
130.093
Hydration Correction:
Sodium salts of
-keto acids are hygroscopic and often supplied as hydrates ().
Monohydrate (+18.015): ~148.11 g/mol
Hemihydrate (+9.008): ~139.10 g/mol
Critical Protocol: Always check the Certificate of Analysis (CoA) for the specific water content (Karl Fischer titration) of your batch. Calculate the "Effective MW" as:
Part 3: Experimental Integrity & Handling
The Solvent Trap: Deuterium Exchange
A frequent failure mode in metabolomics using 2-oxobutanoate-d5 is solvent-induced washout .
Mechanism: The protons at C3 (alpha to the ketone) are acidic due to keto-enol tautomerism.
The Risk: If you dissolve 2-Oxobutanoic Acid-13C,d5 in standard water (
) or protonated methanol (), the deuteriums at C3 will exchange with the solvent protons over time (minutes to hours depending on pH).
Result: The "d5" molecule degrades to a "d3" species (retaining D only at the C4 methyl), altering the mass shift and confusing MS data interpretation.
Protocol:
For NMR: Dissolve only in
or to maintain the d5 label.
For Biological Assays (aqueous): Prepare stock solutions immediately before use. Keep on ice (
slows exchange). Do not store aqueous stocks.
Metabolic Pathway Mapping
2-Oxobutanoate is a pivotal intermediate in the conversion of Threonine to Isoleucine and Propionate metabolism.
Diagram 2: Metabolic Fate of 2-Oxobutanoate
Caption: Metabolic divergence of 2-Oxobutanoate. The tracer partitions between Isoleucine biosynthesis (anabolic) and Propionyl-CoA formation (catabolic).
Part 4: Applications in Drug Development
Metabolic Flux Analysis (MFA)
In cancer metabolism research, 2-Oxobutanoate-13C,d5 is used to probe the promiscuity of Pyruvate Dehydrogenase (PDH) . While PDH typically converts pyruvate to acetyl-CoA, it can also process 2-oxobutanoate to propionyl-CoA.
Detection: The resulting Propionyl-CoA will retain the specific isotope pattern, allowing researchers to quantify the flux through this "underground" pathway versus the canonical isoleucine route.
Hyperpolarized MRI
While Pyruvate is the gold standard for hyperpolarized
MRI, 2-Oxobutanoate offers a probe for mitochondrial redox states distinct from the lactate dehydrogenase (LDH) equilibrium. The long relaxation time of the carboxyl carbon (if C1 labeled) makes it a viable candidate for real-time metabolic imaging.
References
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[1] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[1][2][3] [Link][1]
National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for All Elements. U.S. Department of Commerce. [Link]
Russak, E. M., et al. (2019).[4][5][6] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216.[4][5][6] [Link]
Precision Mapping of Propanoate Metabolism: A Guide to Stable Isotope Tracing and Flux Analysis
Part 1: Strategic Overview & Pathway Logic Propanoate (propionate) metabolism is a critical anaplerotic entry point into the TCA cycle, serving as a bridge between gut microbial fermentation, odd-chain fatty acid catabol...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Overview & Pathway Logic
Propanoate (propionate) metabolism is a critical anaplerotic entry point into the TCA cycle, serving as a bridge between gut microbial fermentation, odd-chain fatty acid catabolism, and mitochondrial respiration. Its dysregulation is the hallmark of Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA), making accurate pathway mapping essential for therapeutic development.
The Core Pathway
The metabolic fate of propionate involves a three-step conversion to Succinyl-CoA. This pathway is chemically demanding, requiring biotin and Vitamin B12 (adenosylcobalamin) as cofactors.
The following diagram maps the canonical flux and toxic diversion pathways (e.g., Methylcitrate cycle) that occur during enzyme deficiency.
Figure 1: Canonical propanoate metabolism showing the B12-dependent entry into the TCA cycle and key diversion pathways.
Part 2: The Tracer Toolkit
Choosing the correct labeled standard is the difference between generating data and generating insight. For propanoate, carbon position is critical because of the scrambling that occurs once the carbon skeleton enters the symmetric TCA cycle intermediates (Succinate/Fumarate).
Tracer Selection Matrix
Labeled Standard
Isotope Code
Primary Application
Expert Insight
Sodium Propionate-
M+3
Total Flux Analysis
The "Gold Standard." All 3 carbons are labeled. When it enters TCA as Succinyl-CoA (M+3), it allows clear tracking of anaplerotic contribution vs. oxidative glucose/glutamine flux.
Sodium Propionate-
M+1
Decarboxylation Tracking
Useful if you suspect propionate is being oxidized via alternative pathways where C1 is lost as CO2. Less expensive but provides less information on TCA cycling.
Sodium Propionate-
M+5
Quantitation (ISTD)
Do not use for flux. Deuterium is subject to Kinetic Isotope Effects (KIE), slowing enzymatic reaction rates. Use strictly as an Internal Standard added after quenching.
Part 3: Experimental Protocol (Self-Validating)
This protocol uses a biphasic extraction method. This is superior to monophasic extraction for this pathway because it separates the polar CoA-esters (aqueous phase) from the free fatty acids and lipids (organic phase), allowing for cleaner mass spectrometry.
Step 1: Metabolic Quenching
Causality: Metabolism turns over in milliseconds. Slow quenching leads to ATP hydrolysis and degradation of CoA esters.
Culture: Grow cells (e.g., HepG2, HEK293) to 70% confluence.
Pulse: Replace media with isotope-labeled media (e.g., 500
M -Propionate) for the desired time (Steady state: ~2-4 hours).
Quench: Rapidly aspirate media and wash with ice-cold PBS .
Technical Note: CoA esters are unstable. Avoid high temperatures during evaporation.
Dry the polar fraction under nitrogen flow at 30°C (Do not heat >35°C).
Reconstitute in 10 mM Ammonium Acetate / 10 mM Ammonium Hydroxide (pH 9) .
Why pH 9? CoA esters are more stable in slightly alkaline conditions.
Part 4: Analytical Workflow (LC-MS/MS)
The greatest analytical challenge in this pathway is distinguishing Methylmalonyl-CoA from Succinyl-CoA . They are structural isomers (identical mass). Standard Reverse Phase (C18) chromatography often co-elutes them, making flux calculations impossible.
Recommended Method: Ion-Pairing LC-MS or HILIC.
Chromatographic Strategy
Column: C18 column (e.g., Waters HSS T3) using an Ion-Pairing Agent.
Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water.
Mobile Phase B: Methanol.
Mechanism: TBA forms a complex with the negatively charged phosphate groups on the CoA, increasing retention and resolving the isomers.
Analytical Decision Tree
Figure 2: Analytical workflow emphasizing the critical requirement for chromatographic resolution of isobaric CoA intermediates.
Part 5: Data Interpretation & Flux Calculation
Mass Isotopomer Distribution (MID)
When using
-Propionate, analyze the M+X shifts.
Propionyl-CoA:
Expect M+3 (Direct incorporation).
If M+0 is high, endogenous production (from Valine/Isoleucine or odd-chain fats) is active.
Succinyl-CoA / TCA Intermediates:
M+3: Represents direct anaplerotic entry from propionate.[3]
M+1 / M+2: Represents "scrambling." Once M+3 Succinyl-CoA enters the TCA cycle, it becomes Fumarate (symmetric). When it cycles back to Oxaloacetate and Citrate, the label is diluted and randomized.
Interpretation: A high ratio of M+3 Succinyl-CoA to M+3 Propionyl-CoA indicates efficient Mutase (MUT) activity.
Calculating Fractional Contribution
To quantify how much of the intracellular Succinyl-CoA pool is derived from exogenous propionate:
Where:
= number of carbons labeled.
= abundance of isotopologue .
Correction: You must correct for natural abundance (1.1%
) using algorithms like those in IsoCor or Poluux [1].
References
Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry.
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C Metabolic Flux Analysis Studies: A Review and Recommendations. Metabolomics.
Wongkittichote, P., et al. (2017). Propionyl-CoA Carboxylase - A Review. Molecular Genetics and Metabolism.
Basu, S. S., & Blair, I. A. (2011). SI-Stable Isotope Dilution Liquid Chromatography/Mass Spectrometry for Quantification of Metabolites. Nature Protocols.
Thermodynamic Stability of Isotope-Labeled Alpha-Keto Acids: A Technical Guide
The following technical guide details the thermodynamic and kinetic stability profiles of isotope-labeled alpha-keto acids, designed for researchers in metabolic flux analysis and hyperpolarized MRI. Executive Summary Al...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermodynamic and kinetic stability profiles of isotope-labeled alpha-keto acids, designed for researchers in metabolic flux analysis and hyperpolarized MRI.
Executive Summary
Alpha-keto acids (AKAs) are the metabolic "third rail"—highly reactive, thermodynamically unstable intermediates that bridge glycolysis, the TCA cycle, and amino acid metabolism. For researchers utilizing isotopologues (e.g.,
, ), stability is not merely a shelf-life concern; it is a data integrity imperative.
This guide addresses the Thermodynamic Paradox of AKAs: while they are energetically poised to degrade (decarboxylate or polymerize), their utility relies entirely on manipulating kinetic barriers. We analyze the specific degradation mechanisms, the stabilizing role of isotopic substitution (Kinetic Isotope Effects), and provide validated protocols for storage and quality control.
Part 1: The Chemical Nature of Instability
The instability of AKAs arises from the electronic tension between the
-carbonyl and the carboxylate group. This adjacent arrangement creates two distinct vectors of degradation:
Spontaneous Decarboxylation (The OAA Problem)
For
-keto acids like Oxaloacetate (OAA) , the carbonyl group at the -position acts as an electron sink. In the mono-anionic or free acid form, the molecule can adopt a cyclic six-membered transition state, facilitating the transfer of the carboxyl proton to the carbonyl oxygen.
Mechanism: Concerted fragmentation yielding enol-pyruvate and
.
Thermodynamics: The reaction is exergonic (
) and entropically driven (gas release).
Critical Factor: The rate is pH-dependent .[1] OAA is most unstable at acidic pH (3–5) where the mono-anion dominates. It is kinetically stabilized at alkaline pH (>8) as the dianion, or in the solid salt form.
Aldol Condensation (The Pyruvate Problem)
Pyruvate lacks the
-carbonyl required for facile decarboxylation but faces a different threat: polymerization.
Mechanism: In aqueous solution, the pyruvate enolate attacks the carbonyl of a second pyruvate molecule.
Product:Parapyruvate (
-hydroxy--methyl--ketoglutarate), also known as zymonic acid in its lactone form.
Critical Factor: This reaction is base-catalyzed . While OAA requires high pH for stability, high pH destroys pyruvate by accelerating parapyruvate formation.
The "Parapyruvate" Impurity in DNP
In Dissolution Dynamic Nuclear Polarization (d-DNP), parapyruvate is a critical contaminant. It acts as a relaxation sink, shortening the
(spin-lattice relaxation time) of the hyperpolarized label, effectively "killing" the signal before injection.
Part 2: Isotope Effects on Stability
Isotopic labeling is not chemically inert. The substitution of atoms affects the vibrational zero-point energy (ZPE) of bonds, altering reaction rates.[2]
The Deuterium Stabilizing Effect (Primary KIE)
Replacing hydrogen with deuterium (
) introduces a Primary Kinetic Isotope Effect (KIE).
Application:
(fully deuterated methyl group).
Mechanism: The rate-limiting step of parapyruvate formation involves the abstraction of a proton from the methyl group to form the enolate.
Result: The C-D bond is stronger than the C-H bond. Consequently, deuterated pyruvate is significantly more resistant to aldol condensation than its non-deuterated counterpart.
Expert Insight: For long-term storage of liquid pyruvic acid, deuteration provides a measurable extension of shelf-life.
The
Effect (Negligible)
The mass difference between
and is insufficient to cause a significant KIE for these degradation pathways. Researchers should treat -labeled AKAs as having identical chemical stability to unlabeled variants, despite their vastly different magnetic value.
Part 3: Degradation Pathways Visualization
The following diagram illustrates the conflicting stability requirements of OAA and Pyruvate, highlighting the "Stability Goldilocks Zone."
Figure 1: Divergent degradation pathways. OAA is acid-labile (decarboxylation), while Pyruvate is base-labile (polymerization).
Part 4: Validated Stabilization Protocols
Protocol A: Storage of Isotope-Labeled Precursors
Goal: Maximize chemical purity prior to experiment.
Compound
Form
Recommended Storage
Critical Constraint
Pyruvic Acid
Liquid
-20°C, Dark, Argon atmosphere
Do not store in plastic. Pyruvic acid is a solvent for many plastics. Use amber glass.
Sodium Pyruvate
Solid
-20°C, Desiccated
Hygroscopic. Moisture initiates parapyruvate formation even in solid state.
Oxaloacetate
Solid
-80°C, Desiccated
Strictly Anhydrous. Any moisture allows protonation and rapid decarboxylation.
-Ketoglutarate
Solid
-20°C
Relatively stable, but light sensitive.
Protocol B: Quality Control (QC) via qNMR
Goal: Quantify impurities (Parapyruvate/Hydrates) before use.
Methodology:
Solvent: Use
buffered with phosphate (pH 7.0) to prevent immediate degradation during the test.
Standard: Add a known concentration of TSP (Trimethylsilylpropanoic acid) or Formate as an internal standard.
Acquisition:
Run a 1D
-NMR.
Pyruvate Peak: Methyl doublet at
ppm.
Parapyruvate Peaks: Look for multiplet signals in the
ppm range (methyl/methylene protons of the dimer).
Hydrate (Gem-diol): Small methyl singlet slightly upfield of the ketone peak.
Threshold: For DNP applications, parapyruvate content must be < 1% . Higher levels significantly degrade polarization levels.
Protocol C: Handling for Hyperpolarized MRI
Goal: Maintain stability during the dissolution process.
Preparation: Mix
with the radical (e.g., Trityl OX063).
Vitrification: The mixture must form a "glass" at 1.2 K. Pure pyruvic acid glasses well; salts (OAA, Sodium Pyruvate) often require glassing agents (glycerol/DMSO), which can introduce instability.
Dissolution:
Use a neutralization buffer (NaOH + Tris/HEPES) calibrated to reach pH 7.4 exactly upon mixing.
Timing: Inject immediately (< 60 seconds). The transition from solid state (stable) to liquid (unstable) restarts the degradation clock.
Part 5: Workflow Visualization
The following Graphviz diagram outlines the decision logic for handling these compounds from receipt to data acquisition.
Figure 2: Quality Control and Storage Decision Tree.
References
National Center for Biotechnology Information. (n.d.). Pyruvic Acid Compound Summary. PubChem.[3] Retrieved from [Link]
Kovacs, Z., et al. (2020). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century.[4] ACS Omega.[5][6] Retrieved from [Link]
Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS. Retrieved from [Link]
The Pivotal Role of 2-Oxobutanoic Acid in Organic Acidemias: Pathophysiology, Analysis, and Therapeutic Targeting
The following technical guide details the biochemical, pathological, and analytical significance of 2-Oxobutanoic Acid ( -Ketobutyrate) within the context of organic acidemias (OAs). Executive Summary 2-Oxobutanoic acid...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biochemical, pathological, and analytical significance of 2-Oxobutanoic Acid (
-Ketobutyrate) within the context of organic acidemias (OAs).
Executive Summary
2-Oxobutanoic acid (also known as
-ketobutyrate) acts as a critical metabolic checkpoint at the convergence of amino acid catabolism (Threonine, Methionine) and the propionate pathway.[1] In the landscape of organic acidemias—specifically Propionic Acidemia (PA), Methylmalonic Acidemia (MMA), and Maple Syrup Urine Disease (MSUD)—this short-chain keto acid serves not merely as a transient intermediate but as a potent marker of mitochondrial flux and a contributor to cellular toxicity. This guide provides a mechanistic deep-dive into its accumulation, its role in mitochondrial dysfunction, and the rigorous analytical protocols required for its quantification in drug development.
Part 1: Biochemical Foundation & Metabolic Flux
2-Oxobutanoic acid is the obligate keto-acid intermediate produced during the catabolism of Threonine (via threonine dehydratase) and Methionine (via the transsulfuration pathway/cystathionine
-lyase). Its metabolic fate is exclusively mitochondrial, where it undergoes oxidative decarboxylation to form Propionyl-CoA .[2]
The "Gatekeeper" Mechanism
The conversion of 2-oxobutanoic acid to Propionyl-CoA is catalyzed by the Branched-Chain
-Ketoacid Dehydrogenase (BCKDH) complex.[3][4] This is the same enzyme complex responsible for degrading the keto-acids of Leucine, Isoleucine, and Valine. Consequently, 2-oxobutanoic acid competes with branched-chain keto acids (BCKAs) for active sites on the E1 subunit of BCKDH.
Key Metabolic Pathway Diagram
The following diagram illustrates the flow from amino acid precursors through 2-oxobutanoic acid, highlighting the enzymatic blocks associated with major organic acidemias.
Part 2: Pathophysiology in Organic Acidemias[5][6][7]
The significance of 2-oxobutanoic acid varies depending on the specific enzymatic defect:
-ketoisocaproate (Leucine metabolite).[3] High levels of -ketobutyrate are toxic and can inhibit other mitochondrial dehydrogenases, including Pyruvate Dehydrogenase (PDH), contributing to the lactic acidosis seen in metabolic crises.
Causality: The primary block is downstream at Propionyl-CoA Carboxylase (PCC) or Methylmalonyl-CoA Mutase (MCM).[3] As Propionyl-CoA accumulates, it inhibits upstream enzymes via product inhibition and sequesters free CoA (CoASH).[3]
Consequence: While Propionyl-CoA is the primary toxicant, the "backup" pressure elevates upstream precursors. 2-Oxobutanoic acid levels rise, serving as a marker of unmanaged flux through the threonine/methionine catabolic pathway.
Toxicity: Elevated 2-oxobutanoic acid disrupts the Krebs Cycle by competing with pyruvate for entry and by inhibiting citrate synthase (via formation of propionyl-CoA which condenses to methylcitrate, a "dead-end" metabolite).[3]
Mitochondrial Toxicity Mechanisms
Recent research highlights that 2-oxobutanoic acid is not inert.[3]
Gluconeogenesis Inhibition: It inhibits pyruvate carboxylase, impairing glucose homeostasis.[3]
Oxidative Stress: Accumulation leads to the generation of reactive oxygen species (ROS) within the mitochondrial matrix, further destabilizing the electron transport chain (ETC).
Part 3: Analytical Framework (Quantification)
Accurate measurement of 2-oxobutanoic acid is challenging due to its volatility and instability (keto-enol tautomerism).[3] Standard organic acid screens often miss it unless specific derivatization protocols are employed.[3]
Method A: LC-MS/MS with 3-NPH Derivatization (Gold Standard)
This method offers superior sensitivity and stability compared to GC-MS for short-chain keto acids.[3]
Protocol:
Sample Prep: Mix 20
L plasma/urine with internal standard (C-labeled analog).
Protein Precipitation: Add 80
L Methanol (cold). Centrifuge at 15,000 x g for 10 min.
Derivatization:
Reagent: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Acetonitrile.[5]
Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with 6% Pyridine.
Reaction: Mix supernatant with reagents (1:1:1). Incubate at 40°C for 30 minutes .
Detection: Negative Electrospray Ionization (ESI-).[3] Monitor MRM transitions specific to the hydrazone derivative.
Method B: GC-MS with Oximation-Silylation
Suitable for broad profiling but requires careful handling to prevent decarboxylation.[3]
Protocol:
Oximation: Add Hydroxylamine HCl to sample. Incubate 60°C for 30 min. (Stabilizes the keto group).
Extraction: Acidify and extract with Ethyl Acetate. Dry under Nitrogen.[3][6]
Silylation: Add BSTFA + 1% TMCS. Incubate 60°C for 30 min.
Analysis: Inject onto a 5% Phenyl-methylpolysiloxane column (e.g., DB-5MS).
Analytical Workflow Diagram
Part 4: Therapeutic Implications & Drug Development
For drug development professionals, 2-oxobutanoic acid represents a high-value biomarker for efficacy monitoring in novel OA therapies.[3]
Efficacy Biomarker
In clinical trials for mRNA therapies (restoring PCC/MCM activity) or gene therapies, a reduction in 2-oxobutanoic acid (alongside Propionyl-CoA markers like 2-methylcitrate) indicates successful restoration of downstream flux.[3] Unlike Propionyl-carnitine (C3), which can be influenced by carnitine supplementation, 2-oxobutanoic acid directly reflects the mitochondrial pool of keto-acids.
Dietary Management Targets
Therapeutic strategies often involve restricting natural protein.[3] Monitoring 2-oxobutanoic acid helps fine-tune Isoleucine, Methionine, and Threonine intake.[3]
Target: Maintain plasma levels < 10
M (Reference range varies by lab, typically <5 M in healthy controls).
Emerging Scavengers
While carnitine scavenges Propionyl-CoA, no direct scavenger exists for 2-oxobutanoic acid.[3] However, antioxidants targeting mitochondrial ROS (e.g., mitochondrial-targeted ubiquinone) are being investigated to mitigate the secondary toxicity caused by its accumulation.
References
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 58, 2-Oxobutanoic acid. Retrieved from [Link]
Han, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Retrieved from [Link]
BioCyc. (2024).[3] 2-oxobutanoate degradation Pathway. Retrieved from [Link]
Manoli, I., & Venditti, C. P. (2016). Methylmalonic Acidemia. GeneReviews. Retrieved from [Link]
Unraveling Cellular Metabolism: An In-depth Technical Guide to Alpha-Ketobutyrate Tracers
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of utilizing alpha-ketobutyrate as a tracer molecule to investigate cellular metabolism. We will del...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of utilizing alpha-ketobutyrate as a tracer molecule to investigate cellular metabolism. We will delve into the core principles, experimental design, analytical methodologies, and data interpretation, offering field-proven insights to empower your research.
Introduction: The Significance of Alpha-Ketobutyrate in Cellular Bioenergetics and Biosynthesis
Alpha-ketobutyrate (α-KB), also known as 2-oxobutanoate, is a pivotal alpha-keto acid that sits at the crossroads of several key metabolic pathways.[1][2] It is not merely a transient intermediate but a critical node that integrates amino acid catabolism with central carbon metabolism and redox homeostasis. A thorough understanding of its metabolic fates is crucial for deciphering cellular physiology in both health and disease.
Primarily, α-KB is generated from the catabolism of the amino acids threonine and methionine.[2][3] It also arises from the degradation of homocysteine and the lysis of cystathionine.[2] Once formed, α-KB is transported into the mitochondrial matrix and is primarily converted to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex.[2] Propionyl-CoA is subsequently carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an anaplerotic substrate for the tricarboxylic acid (TCA) cycle.[2] This pathway highlights α-KB's role in replenishing TCA cycle intermediates, which are essential for both energy production and the biosynthesis of macromolecules.
Furthermore, α-KB metabolism is intricately linked to the transsulfuration pathway, which is vital for the synthesis of cysteine and the master antioxidant, glutathione (GSH).[1] By tracing the metabolic journey of α-KB, researchers can gain profound insights into a cell's capacity to handle oxidative stress, its amino acid utilization patterns, and its bioenergetic flexibility. Recent studies have even implicated α-KB in the regulation of longevity through the activation of AMP-activated protein kinase (AMPK), further underscoring its broad physiological importance.[4][5]
This guide will equip you with the necessary knowledge to effectively employ isotopically labeled α-KB as a tracer to probe these fundamental aspects of cellular metabolism.
Part 1: The Foundation - Principles of Isotope Tracer Analysis with Alpha-Ketobutyrate
Stable isotope tracing is a powerful technique that allows for the quantitative analysis of metabolic fluxes.[6][7] The core principle involves introducing a substrate, in this case, α-KB, that has been enriched with a stable isotope, most commonly carbon-13 (¹³C) or deuterium (²H). As the cells metabolize the labeled α-KB, the isotope is incorporated into downstream metabolites. By tracking the distribution of these isotopic labels, we can map active metabolic pathways and quantify their relative contributions to cellular metabolism.
Choosing the Right Tracer: A Critical First Step
The selection of the isotopic label on α-KB is dictated by the specific metabolic pathway under investigation. Several isotopically labeled versions of α-KB are commercially available, each offering unique advantages for tracing different metabolic routes.
Tracer Name
Labeled Position(s)
Primary Application
α-Ketobutyric acid, sodium salt (methyl-¹³C)
¹³C at the C4 (methyl) position
Tracing the entry of the propionyl-CoA backbone into the TCA cycle.[8][9]
α-Ketobutyric acid, sodium salt (methyl-¹³C; 3,3-D₂)
¹³C at C4 and ²H at C3
Multi-isotope tracing to follow both carbon and hydrogen atoms, useful for studying redox reactions.[10]
α-Ketobutyric acid, sodium salt (4-¹³C; 3,3,4,4-D₄)
¹³C at C4 and ²H at C3 and C4
Advanced multi-isotope tracing for detailed mechanistic studies.[11]
Expert Insight: For most standard flux analyses aimed at quantifying the contribution of α-KB to the TCA cycle, [4-¹³C]α-ketobutyrate is a robust and cost-effective choice. The ¹³C label on the methyl group will be retained as the molecule is converted to propionyl-CoA and subsequently succinyl-CoA, allowing for clear tracking of its entry into the TCA cycle.
Metabolic Fate of Labeled Alpha-Ketobutyrate: A Visual Guide
The following diagram illustrates the primary metabolic pathways that can be interrogated using ¹³C-labeled α-KB.
Caption: Metabolic fate of alpha-ketobutyrate.
Part 2: Experimental Design and Protocols
A well-designed experiment is paramount for obtaining meaningful and reproducible data. This section provides a detailed, step-by-step protocol for a typical ¹³C-α-KB tracer experiment in cultured cells.
Protocol: ¹³C-Alpha-Ketobutyrate Tracing in Adherent Cell Culture
Materials:
Adherent cells of interest
Complete cell culture medium
Dialyzed fetal bovine serum (dFBS)
Phosphate-buffered saline (PBS)
¹³C-labeled α-ketobutyrate sodium salt
Trypsin-EDTA
Methanol (LC-MS grade)
Water (LC-MS grade)
Chloroform
Liquid nitrogen
Centrifuge tubes
Procedure:
Cell Seeding:
Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of the experiment.
Causality: This ensures that the cells are in an exponential growth phase and have a high metabolic rate, leading to better tracer incorporation.
Preparation of Labeling Medium:
Prepare the labeling medium by supplementing basal medium (lacking unlabeled α-KB precursors like threonine and methionine, if desired for specific experimental questions) with dialyzed FBS.
Causality: Dialyzed FBS has reduced levels of small molecules, including amino acids, which minimizes the dilution of the isotopic tracer by unlabeled endogenous substrates.
Dissolve the ¹³C-α-KB in the prepared medium to a final concentration typically ranging from 100 µM to 1 mM. The optimal concentration should be determined empirically for your specific cell line and experimental goals.
Isotopic Labeling:
Aspirate the standard culture medium from the cells.
Gently wash the cells once with pre-warmed PBS.
Add the pre-warmed labeling medium to the cells.
Incubate the cells for a specific duration. This can range from a few minutes to several hours, depending on the turnover rate of the metabolites of interest. A time-course experiment is highly recommended to determine the approach to isotopic steady state.[6]
Metabolism Quenching and Metabolite Extraction:
Causality: This is a critical step to halt all enzymatic activity and preserve the metabolic state of the cells at the time of harvesting.
Aspirate the labeling medium.
Immediately add ice-cold 80% methanol (v/v) to the cells.
Incubate at -80°C for at least 15 minutes.
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
For a biphasic extraction to separate polar and non-polar metabolites, add chloroform and water to the methanol extract to achieve a final ratio of 2:2:1.8 (methanol:chloroform:water).
Vortex thoroughly and centrifuge at high speed to separate the phases.
The upper aqueous phase contains the polar metabolites, including α-KB and TCA cycle intermediates.
Sample Preparation for LC-MS/MS Analysis:
Carefully collect the aqueous phase.
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
Causality: Many α-keto acids are unstable and may require derivatization prior to LC-MS/MS analysis to improve their stability and chromatographic properties.[12][13][14] A common derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the keto group.[12]
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for tracer analysis.
Part 3: Analytical Methodologies and Data Interpretation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for tracer metabolomics due to its high sensitivity, selectivity, and ability to resolve isotopologues.[14][15][16]
LC-MS/MS Analysis
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar metabolites like organic acids and amino acids.[17]
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurately measuring the mass-to-charge ratio (m/z) of metabolites and resolving the different mass isotopologues.
Data Acquisition: Data is typically acquired in full scan mode to capture all ions within a specified mass range, or in a targeted manner using selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for enhanced sensitivity.
Interpreting the Data: From Mass Isotopomer Distributions to Metabolic Fluxes
The output of an LC-MS/MS experiment is a series of mass spectra for each metabolite of interest. The distribution of signal intensity across the different mass isotopologues (M+0, M+1, M+2, etc.) is the key piece of information.
M+0: The unlabeled, naturally occurring form of the metabolite.
M+n: The metabolite containing 'n' ¹³C atoms from the tracer.
Example Interpretation:
If we use [4-¹³C]α-ketobutyrate as a tracer, its metabolism to propionyl-CoA will result in [³-¹³C]propionyl-CoA. This will then be incorporated into succinyl-CoA, leading to the formation of [M+1] succinyl-CoA. As this labeled succinyl-CoA enters the TCA cycle, the ¹³C label will be distributed among the other TCA cycle intermediates.
Metabolite
Expected Mass Isotopologue
Interpretation
Succinyl-CoA
M+1
Direct entry from α-KB
Fumarate
M+1
First turn of the TCA cycle
Malate
M+1
First turn of the TCA cycle
Citrate
M+1
Second turn of the TCA cycle (after one round of decarboxylation)
By quantifying the fractional enrichment of these metabolites, we can infer the relative contribution of α-KB to the TCA cycle anaplerosis compared to other sources like glucose or glutamine.
Advanced Analysis: For a more quantitative assessment of metabolic fluxes, the mass isotopomer distribution data can be fed into metabolic flux analysis (MFA) software, which uses mathematical models of cellular metabolism to calculate absolute flux values.[6]
Conclusion: Empowering Metabolic Discovery
Alpha-ketobutyrate tracer studies offer a powerful lens through which to view the intricate network of cellular metabolism. By carefully designing experiments, employing robust analytical methods, and thoughtfully interpreting the resulting data, researchers can uncover novel insights into a wide range of biological processes, from fundamental cellular physiology to the metabolic reprogramming that underlies diseases like cancer.[18][19][20] This in-depth guide provides the foundational knowledge and practical protocols to embark on these exciting avenues of discovery.
The metabolite α-ketobutyrate increases health and life spans by activating AMPK - bioRxiv. (2022-10-13). [Link]
The metabolite alpha-ketobutyrate increases health and life spans by activating AMPK - bioRxiv. (2022-10-14). [Link]
alpha-Ketobutyrate metabolism in perfused rat liver: regulation of alpha-ketobutyrate decarboxylation and effects of alpha-ketobutyrate on pyruvate dehydrogenase (Journal Article) | OSTI.GOV. (1985-10-31). [Link]
Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC. (2024-01-23). [Link]
Effect of alpha-ketobutyrate on palmitic acid and pyruvate metabolism in isolated rat hepatocytes - PubMed. [Link]
alpha-Ketobutyrate metabolism in perfused rat liver: regulation of alpha-ketobutyrate decarboxylation and effects of alpha-ketobutyrate on pyruvate dehydrogenase - PubMed. [Link]
LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate. [Link]
α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells - PubMed. [Link]
Cancer metabolism and dietary interventions. (2022-02-15). [Link]
Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016-06-09). [Link]
Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism | Analytical Chemistry - ACS Publications. [Link]
LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed. (2023-10-31). [Link]
Characterization of alpha-ketobutyrate metabolism in rat tissues: effects of dietary protein and fasting - PubMed. [Link]
The metabolic rewiring observed in cancer renders tumor cells dependent of ketone bodies and vulnerable to SCOT inhibition - researchopenworld.com. [Link]
The α-ketoglutarate dehydrogenase complex in cancer metabolic plasticity - PMC. (2017-02-02). [Link]
α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells. (2022-11-03). [Link]
Cancer cells can use backup routes to fuel their growth - ecancer. (2025-09-09). [Link]
Synthesis of essential amino acids from their alpha-keto analogues by perfused rat liver and muscle - PubMed. [Link]
aromatic alpha-keto acids: Topics by Science.gov. [Link]
CN101928734A - A method for preparing α-ketobutyric acid - Google P
Stable Isotope-Labeled Products For Metabolic Research - Phoenix Scientific. [Link]
A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC - NIH. [Link]
(PDF) Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - ResearchGate. (2023-08-18). [Link]
13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo - bioRxiv.org. (2021-02-05). [Link]
An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC. [Link]
Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC. (2023-08-17). [Link]
Comprehensive stable- isotope tracing of glucose and amino acids identifies metabolic by- products and their sources in CHO cell culture - AMBIC. (2024-10-04). [Link]
Technical Guide: Identification of 2-Oxobutanoic Acid Metabolites in Biological Fluids
This guide details the technical framework for identifying and quantifying 2-Oxobutanoic Acid (2-OBA, also known as -ketobutyrate) and its downstream metabolites in biological fluids. Executive Summary 2-Oxobutanoic Acid...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical framework for identifying and quantifying 2-Oxobutanoic Acid (2-OBA, also known as
-ketobutyrate) and its downstream metabolites in biological fluids.
Executive Summary
2-Oxobutanoic Acid (2-OBA) is a critical, transient metabolic node connecting amino acid catabolism (Threonine, Methionine) to the TCA cycle via Propionyl-CoA. Its accumulation is pathognomonic for defects in the Branched-Chain
-Keto Acid Dehydrogenase (BCKDH) complex and is a direct precursor to 2-Hydroxybutyrate (2-HB) , a validated biomarker for insulin resistance and glutathione stress.
Direct analysis of 2-OBA is complicated by its volatility, hydrophilicity, and thermal instability (spontaneous decarboxylation). This guide prioritizes a Derivatization-LC-MS/MS workflow using o-Phenylenediamine (OPD) , which stabilizes the
-keto moiety into a quinoxalinol derivative, ensuring analytical specificity and sensitivity.
Metabolic Context & Pathway Logic
To correctly identify 2-OBA, one must understand its flux. It is not an end-product but a volatile intermediate. In biological fluids (plasma/urine), it exists in equilibrium with its reduced form, 2-Hydroxybutyrate (2-HB).
The 2-OBA Flux Node
Sources:
Threonine: Deaminated by Threonine Deaminase (TDH).
Methionine: Converted to Cystathionine, then cleaved by Cystathionine
-lyase (CGL).
Sinks:
Oxidative Decarboxylation (Primary): Converted to Propionyl-CoA by mitochondrial BCKDH.
Reduction (Secondary/Marker): Converted to 2-Hydroxybutyrate (2-HB) by Lactate Dehydrogenase (LDH) when NADH/NAD+ ratios are high (e.g., oxidative stress, insulin resistance).
Pathway Visualization
The following diagram illustrates the metabolic position of 2-OBA and the divergence between energy production (Propionyl-CoA) and biomarker accumulation (2-HB).
Caption: Metabolic flux of 2-Oxobutanoic Acid showing its origin from amino acids and divergence into energy metabolism (Propionyl-CoA) or stress biomarkers (2-Hydroxybutyrate).
Analytical Challenges & Strategy
The core difficulty in identifying 2-OBA is distinguishing it from its isobaric or structurally similar interferences and preventing degradation during sample prep.
Challenge
Cause
Technical Solution
Instability
-Keto acids spontaneously decarboxylate to aldehydes/acids.
Quenching & Derivatization: Stabilize the keto group immediately upon extraction.
Volatility
Short-chain keto acids are lost during solvent evaporation.
Avoid Dry-Down: Use aqueous derivatization or non-volatile derivatives (Quinoxalinols).
Polarity
High water solubility leads to poor retention on C18 columns.
Cold Quench: Immediate protein precipitation at 4°C to stop LDH activity.
Core Protocol: OPD Derivatization LC-MS/MS
This protocol uses o-Phenylenediamine (OPD) to selectively react with the
-keto moiety of 2-OBA, forming a stable 2-hydroxy-3-ethylquinoxaline derivative. This method is self-validating because OPD only reacts with 1,2-dicarbonyls (alpha-keto acids), ignoring other organic acids.
Reagents & Materials[1][2][3][4][5][6][7][8]
Derivatizing Agent: 10 mM o-Phenylenediamine (OPD) in 2M HCl.
Internal Standard (IS):
-Ketobutyrate-d5 or -Ketovalerate (structural analog).
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.[1]
The following diagram details the experimental logic, ensuring a self-validating loop where the Internal Standard undergoes the same derivatization as the analyte.
Caption: Analytical workflow for 2-OBA quantification. The OPD reaction specifically targets the alpha-keto group, creating a stable derivative for MS detection.
Data Interpretation & Troubleshooting
Distinguishing 2-OBA from 2-Hydroxybutyrate (2-HB)
While 2-OBA is the direct intermediate, 2-HB is often the measured "metabolite" in general organic acid panels because it is stable and does not require derivatization (though it benefits from silylation in GC-MS).
Analyte
Method
Marker For
Normal Range (Plasma)
2-Oxobutanoate (2-OBA)
LC-MS (OPD)
Acute metabolic flux, MSUD, Propionic Acidemia
< 5 µM (Transient)
2-Hydroxybutyrate (2-HB)
GC-MS (TMS) or LC-MS
Insulin Resistance, Glutathione depletion
20 - 60 µM
Diagnostic Logic:
High 2-OBA + High 2-HB: Suggests a block in the BCKDH complex (e.g., MSUD-like variant) or severe Propionic Acidemia.
Normal 2-OBA + High 2-HB: Suggests oxidative stress (high NADH/NAD+) driving the LDH reaction toward reduction; common in pre-diabetes.
Troubleshooting the Assay
Low Sensitivity: Ensure the derivatization reaction is acidic (pH < 3). OPD requires protonation to activate the carbonyl attack.
Peak Tailing: The quinoxalinol derivative can interact with silanols. Use a capped C18 column or add 5mM Ammonium Acetate to the mobile phase.
Artifacts: OPD is light-sensitive. Prepare reagents fresh and keep reaction vials in the dark.
References
PubChem. (n.d.). 2-Oxobutanoic acid (Compound).[5][6] National Library of Medicine. Retrieved February 18, 2026, from [Link]
Human Metabolome Database (HMDB). (n.d.). Metabocard for 2-Ketobutyric acid (HMDB0000005). Retrieved February 18, 2026, from [Link]
Gall, W. E., et al. (2010). alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population. PLoS One. Retrieved from [Link]
Magera, M. J., et al. (2001). Determination of branched-chain alpha-keto acids in physiological fluids by liquid chromatography-tandem mass spectrometry. Clinical Chemistry. Retrieved from [Link]
Paik, M. J., et al. (2008). Profiling of organic acids in urine by isobutoxycarbonyl derivatization and gas chromatography-mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
Application Note: Preparation and Standardization of 2-Oxobutanoic Acid-13C,d5 Internal Standard
This Application Note and Protocol is designed for researchers and analytical scientists conducting quantitative metabolomics or clinical diagnostics. It addresses the specific challenges of handling unstable -keto acids...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for researchers and analytical scientists conducting quantitative metabolomics or clinical diagnostics. It addresses the specific challenges of handling unstable
-keto acids and provides a robust, self-validating workflow for using the stable isotope-labeled internal standard, 2-Oxobutanoic Acid-13C,d5 .
Introduction & Scientific Rationale
2-Oxobutanoic acid (also known as
-ketobutyric acid) is a critical intermediate in the catabolism of threonine and methionine and a precursor in the biosynthesis of isoleucine. In clinical diagnostics, elevated levels are a hallmark of Maple Syrup Urine Disease (MSUD) and propionic acidemia.
Accurate quantification of 2-oxobutanoic acid by LC-MS/MS is notoriously difficult due to:
Chemical Instability:
-keto acids are prone to spontaneous decarboxylation and polymerization in solution.
Matrix Effects: Significant ion suppression in urine and plasma matrices.
Hemiketal Formation: Reversible reaction with primary alcohols (methanol/ethanol) complicates chromatography.
The Solution: This protocol utilizes 2-Oxobutanoic Acid-13C,d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS).[1] By introducing the IS prior to sample manipulation, it compensates for degradation, extraction efficiency, and ionization variability. The specific "13C,d5" labeling provides a mass shift of +6 Da , ensuring no spectral overlap with the endogenous analyte.
Objective: Stabilize the analyte and IS by converting them into a quinoxalinone derivative for sensitive LC-MS/MS detection.
Direct analysis of small organic acids is poor in LC-MS. Derivatization with o-Phenylenediamine (OPD) is the gold standard for
-keto acids, forming a stable quinoxalinone structure [3].[1]
Workflow Diagram
Caption: Integrated workflow ensuring Internal Standard (IS) equilibrates with the sample before chemical modification.
Step-by-Step Procedure
Spiking: Transfer 50 µL of sample (plasma/urine) to a tube. Add 10 µL of Working IS Solution . Vortex immediately to ensure equilibration.
Deproteinization: Add 200 µL Acetonitrile. Vortex and centrifuge (12,000 x g, 5 min). Transfer supernatant to a clean vial.
Derivatization Reaction:
Add 50 µL of 20 mM o-Phenylenediamine (OPD) in 2M HCl.
Incubate at 60°C for 20 minutes .
Mechanism:[2][7][8][11] The OPD condenses with the
-keto group to form 3-ethyl-2(1H)-quinoxalinone (stable derivative).[1]
Quench: Cool to room temperature. Inject directly or dilute with water if necessary.
LC-MS/MS Application Parameters
The derivatization shifts the mass and allows for Positive Electrospray Ionization (ESI+), which is far more sensitive than Negative mode for these acids.
Quantitative Data Setup[5][8]
Analyte
Precursor Ion (Q1)
Product Ion (Q3)
Collision Energy (eV)
Type
2-Oxobutanoic Acid (Native)
175.1 [M+H]
147.1
20
Quantifier
175.1
119.1
35
Qualifier
2-Oxobutanoic-13C,d5 (IS)
181.1 [M+H]
153.1
20
Internal Standard
Note: The Precursor Ion is calculated based on the Quinoxalinone derivative (MW ~174 for native, ~180 for IS).
Troubleshooting & Self-Validation
Isotopic Purity Check
Before the first run, inject the IS alone (without sample).
Pass: Signal at 181.1 > 153.1 is strong; Signal at 175.1 (native channel) is < 0.5% of IS response.
Fail: Significant signal in native channel indicates isotopic impurity or "crosstalk," which will skew quantitation.
Stability Validation
Symptom: Signal intensity drops over a batch run.
Cause: Decarboxylation in the autosampler.
Fix: Ensure the autosampler is kept at 4°C . Verify the derivatization step was complete (OPD stabilizes the molecule; underivatized acid is unstable).
Peak Tailing
Cause: Interaction of the quinoxalinone nitrogen with silanols or metals in the column.
Fix: Use a column with high end-capping (e.g., C18 BEH or HSS T3) and ensure mobile phase contains 0.1% Formic Acid.[1]
References
Sigma-Aldrich.
-Ketobutyric acid sodium salt.
Paik, M. J., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Chromatography B.
Fiori, J., et al. (2021). Derivatization strategies for the LC-MS/MS analysis of organic acids. Journal of Chromatography A.
PubChem. 2-Oxobutanoic Acid Compound Summary. National Library of Medicine.
-KB) is a critical, yet often overlooked, metabolic node linking amino acid catabolism (threonine, methionine, cysteine) to the TCA cycle and redox balance. While glucose and glutamine are the standard probes for central carbon metabolism, they often fail to resolve flux through the propionyl-CoA pathway or quantify specific anaplerotic entries relevant to mitochondrial diseases and cancer metabolism.
This Application Note details a rigorous workflow for using exogenous
C-labeled -ketobutyrate to map downstream metabolic fates. Unlike stable amino acids, -KB is chemically labile and biologically potent; it can inhibit pyruvate dehydrogenase (PDH) at high concentrations. Therefore, this protocol emphasizes stability, precise concentration titration, and derivatization-enhanced LC-MS/MS detection.
-KB to -hydroxybutyrate (-HB), a biomarker for NADH/NAD+ stress.
Cancer Metabolism: Quantifying alternative anaplerotic flux into Succinyl-CoA.
Scientific Background & Pathway Logic[1][2]
-KB enters the cell (via MCT1/MCT2 transporters) and faces a bifurcation. It is either oxidatively decarboxylated by the Branched-Chain -Ketoacid Dehydrogenase (BCKDH) complex to form Propionyl-CoA, or reduced by Lactate Dehydrogenase (LDH) to -HB.
Pathway Visualization
Figure 1: Metabolic fate of
-ketobutyrate.[1][2][3] The tracer enters at the red node. The primary oxidative route feeds the TCA cycle via Succinyl-CoA, while the reductive route produces -hydroxybutyrate.
Experimental Design
Tracer Selection
For MFA, the position of the label dictates the information gained.
Tracer
Chemical Formula
Application
Key Product Isotopologue
[U-C]--KB
CHCHC(O)COOH
Recommended. Tracks carbon into TCA.
Propionyl-CoA (M+3)
[1-C]--KB
CHCHC(O)COOH
Measures decarboxylation flux only.
CO (Label lost from metabolites)
Recommendation: Use sodium [U-
C]--ketobutyrate to maximize information retention in downstream metabolites.
Concentration & Toxicity
Critical Warning: High physiological levels of
-KB (>5 mM) can inhibit Pyruvate Dehydrogenase (PDH) and fatty acid oxidation [1].
Tracer Concentration: 0.5 mM to 2.0 mM.
Control: Perform a cell viability assay (e.g., CellTiter-Glo) with unlabeled
-KB at the intended concentration to ensure no toxicity or growth inhibition occurs during the labeling period.
Detailed Protocol
Phase A: Reagent Preparation (Freshness is Critical)
-Keto acids are susceptible to spontaneous decarboxylation and oxidative degradation in solution.
Stock Solution: Dissolve [U-
C]--KB sodium salt in sterile water to 100 mM.
pH Adjustment: Immediately check pH; if acidic, neutralize to pH 7.4 using 1M NaOH.
Storage: Aliquot and store at -80°C. Do not refreeze. Discard unused thawed aliquots.
Phase B: Cell Culture & Labeling
Seeding: Seed cells (e.g., 6-well plate) to reach 70-80% confluency on the day of the experiment.
Wash: Aspirate growth media and wash 2x with warm PBS (37°C).
Pulse: Add tracer media (Base medium + 10% dialyzed FBS + 1 mM [U-
C]--KB).
Note: Ensure base medium is free of unlabeled
-KB (standard DMEM/RPMI is free, but check custom formulations).
Duration:
Short Pulse (15-60 min): To measure transport and immediate conversion to Propionyl-CoA.
Steady State (6-24 hours): To measure incorporation into TCA cycle intermediates and protein/lipid biomass.
Phase C: Quenching & Extraction
Metabolism must be arrested instantly to prevent interconversion of
-KB and -HB.
Quench: Rapidly aspirate media. Immediately add 1 mL of -80°C 80:20 Methanol:Water .
Scrape: Scrape cells on dry ice. Transfer suspension to pre-chilled tubes.
Lysis: Vortex vigorously (1 min). Freeze-thaw 3x (Liquid N
37°C bath) to ensure mitochondrial lysis.
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.
Supernatant: Transfer to a new glass vial.
Drying: Evaporate to dryness under nitrogen stream at 30°C.
Phase D: Derivatization (Essential for Keto Acids)
-KB is poorly retained on standard C18 columns and ionizes weakly. Derivatization with 3-Nitrophenylhydrazine (3-NPH) or O-Benzylhydroxylamine (O-BHA) is required for high-sensitivity LC-MS [2, 3].
Protocol (3-NPH Method):
Reconstitute dried extract in 200 µL 50% aqueous methanol.
Add 100 µL 200 mM 3-NPH (in 50% MeOH).
Add 100 µL 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.
Incubate at 30°C for 30 minutes.
Quench reaction with 0.1% formic acid.
LC-MS/MS Acquisition Parameters
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
Mode: Negative Electrospray Ionization (ESI-).
Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm, 2.1 x 100 mm.
-KB, -HB, Propionyl-CoA (requires specific CoA method*), Succinate, Malate, Citrate.
*Note: Propionyl-CoA is best analyzed without 3-NPH derivatization using a dedicated Acyl-CoA method (e.g., C18 column with ammonium acetate/hydroxide buffer).
Data Analysis & Flux Interpretation
When using [U-
C]--KB , the carbon transition logic is as follows:
Mass Isotopomer Distribution (MID) Logic
Metabolite
Transition
Expected Labeling (Mass Shift)
Biological Inference
-Ketobutyrate
Precursor
M+4
Tracer purity and uptake.
-Hydroxybutyrate
Reduction
M+4
Redox Sink. High M+4 -HB indicates high NADH/NAD+ ratio or blocked mitochondrial entry.
Propionyl-CoA
Oxidative Decarboxylation
M+3
Flux Entry. Loss of C1 as CO. Requires active BCKDH.
Succinyl-CoA
Carboxylation + Isomerization
M+3
Entry into TCA cycle.
Succinate/Malate
TCA Cycle
M+3
Successful anaplerosis.
Citrate
TCA Cycle (Condensation)
M+3
Citrate formed from M+3 OAA + Unlabeled Acetyl-CoA.
Calculating Flux Ratios
To determine the relative contribution of
-KB to the TCA cycle vs. Glucose:
Note: Correction factor accounts for the loss of 1 carbon during the BCKDH step.
Troubleshooting & Quality Control
Issue
Probable Cause
Solution
Low Signal for -KB
Degradation or poor ionization.
Use fresh tracer. Mandatory: Use 3-NPH derivatization; underivatized -KB is volatile and insensitive.
High M+0 in Propionyl-CoA
Endogenous production.
Check Valine/Isoleucine levels in media; they compete for BCKDH.
High M+4 -HB
Mitochondrial dysfunction.
If -HB M+4 is high but TCA intermediates (M+3) are low, the BCKDH step is blocked or NADH is too high.
Inconsistent Replicates
Unstable tracer in media.
Do not pre-warm media for long periods. Add tracer immediately before pulse.
Effect of alpha-ketobutyrate on palmitic acid and pyruvate metabolism.
Source: PubMed (NIH)
Link:[Link]
Relevance: Establishes toxicity thresholds and inhibitory effects of
-KB on PDH.
LC-MS/MS Method Package for Short Chain Fatty Acids (3-NPH Derivatization).
Source: Shimadzu Application News
Link:[Link]
Relevance: Provides the standard industry protocol for derivatizing short-chain keto acids for MS detection.
Enzym
-hydroxybutyrate and comparison with LC-MS/MS.
Source: PMC (NIH)
Link:[Link]
Relevance: Validates LC-MS methods for -HB and discusses its stability and biological relevance.
-ketobutyrate links alterations in cystine metabolism to glucose oxidation.
Source: Metabolic Engineering (via PMC)
Link:[Link]
Relevance: Demonstrates the biological application of tracing -KB flux in the context of mitochondrial mutations.
Application Notes and Protocols for the Extraction of 2-Oxobutanoic Acid from Plasma
Abstract This document provides a comprehensive guide for the extraction of 2-Oxobutanoic Acid (α-Ketobutyric acid) from plasma samples. As a key intermediate in amino acid metabolism, the accurate quantification of 2-Ox...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the extraction of 2-Oxobutanoic Acid (α-Ketobutyric acid) from plasma samples. As a key intermediate in amino acid metabolism, the accurate quantification of 2-Oxobutanoic Acid is critical for various research and clinical applications.[1][2] We present detailed protocols for three prevalent extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This guide emphasizes the causality behind experimental choices, offering field-proven insights to help researchers select and implement the most suitable method for their analytical needs, whether for high-throughput metabolomics or sensitive, targeted quantification.
Introduction: The Significance of 2-Oxobutanoic Acid
2-Oxobutanoic Acid is a short-chain keto acid that serves as a crucial metabolic intermediate.[2] It is primarily generated from the degradation of threonine and methionine and is involved in the metabolism of several amino acids.[1][2] The conversion of 2-Oxobutanoic Acid to propionyl-CoA allows it to enter the citric acid cycle, linking amino acid catabolism with central carbon metabolism.[1] Given its central role, dysregulation of 2-Oxobutanoic Acid levels has been implicated in various metabolic states, making its reliable measurement in plasma a key objective for understanding health and disease.
The primary challenge in analyzing 2-Oxobutanoic Acid from plasma lies in its small, polar nature and the complexity of the plasma matrix. Plasma is rich in proteins, lipids, salts, and other metabolites that can interfere with analysis, causing matrix effects and compromising data quality.[3][4] Effective sample preparation is therefore not merely a preliminary step but the foundation of a robust and reliable bioanalytical method.
Before any extraction protocol is initiated, proper sample handling is paramount to prevent analyte degradation and ensure data reproducibility.
Sample Collection: Human plasma collected with potassium ethylenediaminetetraacetic acid (K2EDTA) as the anticoagulant is a commonly used and suitable matrix.[5]
Sample Stability: 2-Oxobutanoic Acid, like many small metabolites, can be susceptible to degradation. To minimize enzymatic activity and chemical changes, plasma samples should be processed promptly after collection. If immediate analysis is not possible, samples should be stored at -20°C for short-term storage or, ideally, at -80°C for long-term stability.[1][6] Multiple freeze-thaw cycles should be avoided as they can compromise the integrity of the sample.
Core Extraction Methodologies
The choice of extraction method is a critical decision that balances the need for sample cleanliness with considerations of throughput, cost, and complexity. We will explore three primary techniques, each with distinct advantages and applications.
Protein Precipitation (PPT): The Rapid Approach
Principle of Causality: This technique leverages the principle that large biomolecules, like proteins, can be denatured and rendered insoluble by adding an organic solvent or a strong acid.[7][8] The denatured proteins aggregate and precipitate out of the solution, while small molecules like 2-Oxobutanoic Acid remain in the supernatant. This method is favored for its simplicity, speed, and low cost, making it suitable for high-throughput screening. However, its lower selectivity means that other small, soluble matrix components (e.g., salts, phospholipids) remain, which can lead to significant matrix effects, particularly in LC-MS analysis.[9]
Experimental Workflow: Protein Precipitation
Caption: General workflow for plasma protein precipitation.
Detailed Protocols:
Protocol 3.1.1: Acetonitrile (ACN) Precipitation
Pipette 100 µL of plasma into a microcentrifuge tube.
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of precipitant to plasma is recommended).[10]
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[8]
Centrifuge the sample at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
Carefully aspirate the supernatant containing 2-Oxobutanoic Acid and transfer it to a clean tube for analysis or solvent evaporation.
Protocol 3.1.2: Methanol (MeOH) Precipitation
Pipette 100 µL of plasma into a microcentrifuge tube.
Follow steps 3-6 from the Acetonitrile Precipitation protocol. Note that methanol is less efficient at precipitating proteins than ACN but may be preferred depending on analyte solubility.[11]
Carefully decant the supernatant. This method is effective but can result in an acidic extract that may require pH neutralization or be incompatible with certain analytical columns.
Liquid-Liquid Extraction (LLE): The Classic Cleanup
Principle of Causality: LLE operates on the principle of differential solubility, partitioning an analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent.[13] For an acidic compound like 2-Oxobutanoic Acid, the pH of the aqueous phase is adjusted to be below its pKa, neutralizing the carboxylic acid group. This makes the analyte less polar and more soluble in the organic extraction solvent. This technique provides a cleaner extract than PPT by removing highly polar matrix components like salts that remain in the aqueous phase.
Application Note: Precision Quantification of Labile Keto-Acids Using Isotope Dilution NMR
This Application Note and Protocol is designed for researchers utilizing 2-Oxobutanoic Acid-13C,d5 (also known as -ketobutyrate-13C,d5) as a recovery and internal standard in NMR-based metabolomics. Compound: 2-Oxobutano...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for researchers utilizing 2-Oxobutanoic Acid-13C,d5 (also known as
-ketobutyrate-13C,d5) as a recovery and internal standard in NMR-based metabolomics.
Compound: 2-Oxobutanoic Acid-13C,d5 (Sodium Salt)
Application: Recovery Standard for Quantitative Metabolomics & Flux Analysis
Technique: Isotope Dilution NMR (ID-NMR)
Executive Summary
2-Oxobutanoic acid (
-ketobutyrate) is a critical metabolic node linking amino acid catabolism (Threonine, Methionine) to the TCA cycle via Propionyl-CoA.[1] However, its quantification is notoriously difficult due to its chemical instability (spontaneous decarboxylation) and volatility in acidic conditions.
This protocol details the use of 2-Oxobutanoic Acid-13C,d5 as a Recovery Standard . Unlike traditional internal standards (e.g., TSP, DSS) which only correct for instrument sensitivity, this isotopologue is added prior to sample extraction. It mimics the analyte's physical behavior—degrading and extracting at the exact same rate—while remaining spectrally distinct due to the deuterium-induced isotope shifts and C-D couplings in
C NMR.
Key Advantages
Absolute Recovery Correction: Automatically compensates for analyte loss during protein precipitation and lyophilization.
Spectral Isolation: The d5-ethyl group (
) eliminates proton overlap in H NMR and creates unique multiplet patterns in C NMR.
Metabolic Stability: The deuterium labeling at the
and positions inhibits keto-enol tautomerization, rendering the standard more robust than its non-labeled counterpart.
Technical Background: The Isotope Dilution Principle
In NMR metabolomics, quantification typically relies on the integration ratio between the analyte and the standard.
By using 2-Oxobutanoic Acid-13C,d5 , we exploit the Secondary Isotope Effect . The heavy isotopes cause a chemical shift change (
) in the C spectrum, allowing the standard to be resolved from the endogenous metabolite without chromatographic separation.
Spectral Characteristics (Predicted)
Position
Endogenous (C, H)
Standard (C, H)
Distinction Mechanism
C1 (COOH)
~170 ppm (Singlet)
~170 ppm (Singlet)
shift (~0.1 ppm) induced by neighbors
C2 (C=O)
~205 ppm (Singlet)
~205 ppm (Singlet)
shift (~0.3 ppm) induced by -deuterium
C3 (-CH2-)
~32 ppm (Singlet)
Multiplet (Quintet)
J(C,D) coupling + Large Isotope Shift
C4 (-CH3)
~8 ppm (Singlet)
Multiplet (Septet)
J(C,D) coupling + Large Isotope Shift
Note: In proton-decoupled
C NMR, endogenous carbons appear as sharp singlets. The standard's carbons attached to deuterium (C3, C4) appear as multiplets due to C-D coupling ( Hz), which is not removed by H decoupling.
Experimental Protocol
Materials
Recovery Standard: 2-Oxobutanoic Acid-13C,d5 Sodium Salt (Store at -20°C, hygroscopic).
Extraction Solvent: Methanol:Chloroform:Water (2:2:1.8) or Perchloric Acid (depending on matrix).
NMR Buffer: 100 mM Phosphate Buffer (pH 7.4) in D
O + 0.5 mM EDTA (to chelate metals that broaden keto-acid signals).
Workflow Diagram
Figure 1: Isotope Dilution NMR workflow ensuring the standard experiences the same matrix effects as the analyte.
Step-by-Step Procedure
Step 1: Preparation of Recovery Standard Stock
Dissolve 2-Oxobutanoic Acid-13C,d5 in D
O to create a 10 mM Stock Solution .
Critical: Adjust pH to 7.0 immediately. Acidic forms of keto-acids are volatile and unstable.
Aliquot into single-use vials and freeze at -80°C. Do not freeze-thaw.
Step 2: Sample Spiking (The "Recovery" Step)
Thaw biological sample (e.g., 100
L plasma or 50 mg tissue).
Immediately add 10
L of the 10 mM Standard Stock to the raw sample.
Target concentration: ~1 mM final in NMR tube (adjust based on expected endogenous levels).
Vortex gently for 10 seconds to equilibrate.
Why? The standard must mix with the matrix before proteins are precipitated to account for any co-precipitation losses.
Relaxation Delay (D1): > 10 seconds. (Quaternary carbons C1/C2 have long T1s).
Scans (NS): 1024 - 4096 (depending on concentration).
Spectral Width: 250 ppm.
Temperature: 298 K.
Data Analysis & Validation
Signal Identification
In the
C spectrum, look for the Ketone Carbon (C2) region (~200-210 ppm).
Endogenous Peak: Sharp Singlet at
.
Standard Peak: Sharp Singlet (slightly shifted upfield by ~0.3 ppm due to
-deuterium isotope effect) at .
Note: If using the C3 (methylene) signals, the standard will be a quintet (1:2:3:2:1) and the endogenous a singlet. This is harder to integrate if signal-to-noise is low. Stick to C2 or C1.
Calculation
Calculate the concentration of endogenous 2-Oxobutanoic acid (
) using the known concentration of the spike ():
Note: Since the standard was added pre-extraction, this calculated concentration is the true original concentration in the sample, automatically corrected for extraction efficiency.
Quality Control Check
To validate the extraction efficiency, compare the absolute area of the Standard Peak in the sample (
) to the area of the same amount of standard in a pure buffer reference ().
If Recovery < 60%, investigate matrix suppression or degradation issues.
Metabolic Context Diagram
Understanding where 2-Oxobutanoic acid fits helps interpret flux data.
Figure 2: 2-Oxobutanoic acid is a convergence point for Threonine and Methionine catabolism before entering the TCA cycle.
References
Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. [Link]
Lane, A. N., & Fan, T. W. (2015). NMR-based stable isotope resolved metabolomics in systems biochemistry. Archives of Biochemistry and Biophysics. [Link]
Nagana Gowda, G. A., & Raftery, D. (2014). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Analytical Chemistry. [Link]
PubChem. (2024). 2-Oxobutanoic acid Compound Summary. National Library of Medicine. [Link]
Application Note: A Systematic Guide to Solvent Selection for 2-Oxobutanoic Acid Sodium Salt
Abstract 2-Oxobutanoic acid sodium salt, a key metabolic intermediate, is of significant interest in biochemical research and pharmaceutical development. Achieving consistent and predictable solubilization is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
2-Oxobutanoic acid sodium salt, a key metabolic intermediate, is of significant interest in biochemical research and pharmaceutical development. Achieving consistent and predictable solubilization is a critical prerequisite for its application in areas ranging from in vitro assays to formulation studies. This guide provides a comprehensive framework for selecting optimal solvent systems for this polar, ionic compound. We delve into the physicochemical principles governing its solubility, present validated, step-by-step protocols for both equilibrium and kinetic solubility determination, and offer a data-driven summary of recommended solvents. This document is intended to equip researchers, scientists, and drug development professionals with the expertise to confidently handle and solubilize 2-oxobutanoic acid sodium salt for reliable and reproducible results.
Introduction: The Critical Role of Solubility
The utility of any biologically active compound is fundamentally linked to its solubility. For 2-oxobutanoic acid sodium salt (also known as sodium α-ketobutyrate), this is particularly true. As an intermediate in amino acid metabolism, its use in cell culture, enzyme kinetics, and metabolic studies requires it to be fully dissolved in aqueous media.[1] In pharmaceutical contexts, solvent selection impacts everything from synthesis and purification to the final drug formulation and bioavailability.[2][3] Inadequate solubilization can lead to inconsistent assay results, failed formulations, and misleading data. This application note serves as an authoritative guide to systematically approach this challenge, grounding experimental design in the core physicochemical properties of the molecule.
Foundational Physicochemical Properties
Understanding the inherent properties of 2-oxobutanoic acid sodium salt is the first step in predicting its behavior in various solvents.
Appearance: White to off-white powder or crystalline solid.[6][8]
Polarity & Ionic Nature: As the sodium salt of a carboxylic acid, this compound is highly polar and ionic. In solution, it dissociates into the 2-oxobutanoate anion and the sodium cation. This ionic character is the single most important predictor of its solubility.
pKa of Parent Acid: The parent compound, 2-oxobutanoic acid, has a pKa of approximately 3.19.[1] This means that at any pH significantly above this value (e.g., neutral pH), the molecule will exist almost exclusively in its deprotonated, anionic form, which is far more water-soluble.
The Science of Solvent Selection: A Theoretical Framework
The adage "like dissolves like" is the guiding principle for solubility. For a polar, ionic salt, polar solvents are required. The process of dissolution involves overcoming the crystal lattice energy of the solid and solvating the individual ions.[9]
Polarity and Dielectric Constant: Solvents with a high dielectric constant are effective at insulating the positive sodium ions from the negative 2-oxobutanoate ions, preventing them from recombining and precipitating. Water, with its very high dielectric constant, is exceptionally effective.
Hydrogen Bonding: The carboxylate and ketone functional groups on the 2-oxobutanoate anion are excellent hydrogen bond acceptors. Protic solvents, such as water and alcohols, which can act as hydrogen bond donors, are therefore highly effective at solvating the anion and promoting dissolution.[9]
The Critical Influence of pH: In aqueous systems, maintaining a pH above the pKa is essential. Attempting to dissolve the salt in a highly acidic solution (pH < 3) will protonate the carboxylate, forming the less soluble 2-oxobutanoic acid, which may precipitate.
Protocols for Quantitative Solubility Assessment
To move from theoretical prediction to quantitative data, rigorous experimental protocols are necessary. We present two standard, validated methods for solubility determination.
This "gold standard" shake-flask method measures the true equilibrium solubility of the compound, representing the maximum amount that can be dissolved in a solvent under stable conditions.[9]
Causality: This method is time-intensive because it allows the system to reach thermodynamic equilibrium—a stable state where the rate of dissolution equals the rate of crystallization. This provides the most accurate and fundamental measure of solubility.
Preparation: Add an excess of 2-oxobutanoic acid sodium salt to a known volume (e.g., 1 mL) of the test solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.
Equilibration: Seal the vials tightly and place them in the shaking incubator at a constant temperature for 24 to 48 hours. This duration is critical to ensure equilibrium is reached.
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >12,000 x g for 15 minutes) to create a compact pellet of the undissolved solid.
Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.
Dilution & Analysis: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of your analytical method. Quantify the concentration using a pre-validated HPLC or UV-Vis method.[10]
Calculation: Determine the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility, typically expressed in mg/mL or mM.
This high-throughput method is ideal for early-stage research to quickly assess the solubility of a compound when transitioning from a high-concentration organic stock solution into an aqueous buffer.[11]
Causality: This method measures the point at which a compound, already dissolved in a favorable solvent like DMSO, precipitates upon dilution into a less favorable (but more biologically relevant) aqueous environment. It reflects the compound's tendency to remain in a supersaturated state and is often lower than the thermodynamic solubility.
Materials:
High-concentration stock solution of 2-oxobutanoic acid sodium salt in 100% DMSO (e.g., 100 mM)
Aqueous buffer (e.g., PBS, pH 7.4)
Clear, flat-bottom 96-well microplates
Multichannel pipette
Plate reader capable of measuring light scattering (nephelometry) or absorbance at a non-interfering wavelength (e.g., 620 nm)
Step-by-Step Methodology:
Plate Preparation: Add the aqueous buffer to the wells of the 96-well plate.
Serial Dilution: Using a multichannel pipette, add a small volume of the DMSO stock solution to the first column of wells and mix. Perform a serial dilution across the plate to generate a range of concentrations. This simultaneously creates a gradient of decreasing DMSO concentration.
Incubation: Allow the plate to stand at room temperature for a defined period, typically 1 to 2 hours, to allow for precipitation to occur.
Measurement: Place the microplate in the plate reader and measure the turbidity (light scattering) or absorbance in each well.
Data Analysis: The kinetic solubility limit is identified as the highest concentration at which no significant increase in turbidity is observed compared to buffer-only controls.
Visualization of Experimental Methodologies
Caption: Comparative workflows for solubility determination methods.
Recommended Solvent Systems & Data Summary
Based on the compound's physicochemical properties, a clear hierarchy of suitable solvents emerges. The following table summarizes expected solubility and provides guidance for specific applications.
Table 1: Solubility and Application Guide for 2-Oxobutanoic Acid Sodium Salt
Solvent System
Type
Dielectric Constant (20°C)
Expected Solubility
Key Applications & Expert Insights
Water / Aqueous Buffers (e.g., PBS)
Polar Protic
80.1
Very High (>100 mg/mL)
Primary Choice. Ideal for all biological and cell-based assays. Using a buffer (pH > 6) is crucial to prevent pH shifts and ensure the compound remains in its highly soluble ionic form.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
46.7
High
Stock Solutions. Excellent for creating high-concentration stock solutions (e.g., >100 mM) for serial dilution into aqueous media. Ensure final DMSO concentration is non-toxic to your experimental system (<0.5%).[11]
Methanol
Polar Protic
32.7
High
Analytical. Useful for sample preparation for analytical techniques like mass spectrometry where a volatile organic solvent is preferred.
Ethanol
Polar Protic
24.5
Moderate
Formulation. Can be used in co-solvent systems with water to modulate solubility and other properties for formulation development.
Acetonitrile
Polar Aprotic
37.5
Low to Very Low
Anti-Solvent. Not a suitable primary solvent. Can be used as an anti-solvent in crystallization processes to induce precipitation from a more favorable solvent.[3]
Acetone
Polar Aprotic
20.7
Very Low
Not Recommended.
Dichloromethane (DCM)
Non-Polar
9.1
Insoluble
Not Recommended. Incompatible with ionic compounds.
Hexanes
Non-Polar
1.9
Insoluble
Not Recommended. Incompatible with ionic compounds.
Logical Pathway for Solvent Selection
Caption: Decision-making flowchart for optimal solvent selection.
Troubleshooting & Best Practices
Precipitation from DMSO Stock: If your compound precipitates upon dilution into an aqueous buffer, you have exceeded the kinetic solubility limit. Solution: Lower the concentration of your DMSO stock or use a larger dilution factor.
Cloudy Aqueous Solution: If direct dissolution in water results in a cloudy solution, the pH may have dropped. Solution: Use a buffered solution (e.g., PBS, HEPES, TRIS) at a pH of 7.0 or higher to maintain the compound in its ionized state.
Use of Heat: Gentle warming can sometimes aid dissolution. However, given that 2-oxobutanoic acid sodium salt decomposes at high temperatures (~210 °C), aggressive heating is not recommended and is generally unnecessary for this highly soluble compound.[6][12]
Conclusion
2-Oxobutanoic acid sodium salt is a highly polar, ionic compound that is readily soluble in polar protic solvents. For the vast majority of biological and research applications, buffered aqueous solutions (pH > 6.0) are the optimal and recommended solvent system. For applications requiring a high-concentration stock, DMSO serves as an excellent choice, provided the final concentration in the assay medium is controlled. By applying the theoretical principles and validated protocols outlined in this guide, researchers can ensure accurate, reproducible, and effective solubilization of this important metabolite.
References
Vertex AI Search. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Purosolv.
ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals.
ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing.
SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).
American Pharmaceutical Review. (2013, April 2).
WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
Amofor. (2023, December 21).
Haltermann Carless. (2021, January 14). Critical solvent properties for the pharmaceutical industry.
Spectrum Chemical. (2007, July 11). Material Safety Data Sheet - 2-Oxobutanoic Acid, Sodium Salt.
ChemicalBook. (2025, July 26).
MedChemExpress. (2025, July 29). 2-Oxobutanoic acid-SDS.
Santa Cruz Biotechnology. (n.d.).
PubChem. (n.d.). butyric acid, 2-oxo-, sodium salt. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 2-Oxobutanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound 2-Oxobutanoic acid (FDB003359). Retrieved from [Link]
Mastering the Separation of Short-Chain Keto Acids by HPLC: An Application Guide
Short-chain α-keto acids are critical intermediates in a multitude of metabolic pathways, including the catabolism of amino acids and glycolysis. Their quantification in biological matrices is paramount for diagnosing an...
Author: BenchChem Technical Support Team. Date: February 2026
Short-chain α-keto acids are critical intermediates in a multitude of metabolic pathways, including the catabolism of amino acids and glycolysis. Their quantification in biological matrices is paramount for diagnosing and monitoring metabolic disorders, such as maple syrup urine disease (MSUD) and phenylketonuria, and for advancing research in cellular metabolism.[1][2] However, the inherent chemical properties of these small, polar, and often structurally similar molecules present significant analytical challenges. Their high polarity leads to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, and their lack of a strong chromophore makes sensitive UV detection difficult.[3][4]
This comprehensive guide provides detailed application notes and protocols for the successful separation and quantification of short-chain keto acids using High-Performance Liquid Chromatography (HPLC). We will explore various analytical strategies, from direct analysis with mass spectrometry to derivatization-based approaches for enhanced sensitivity with UV or fluorescence detection. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for keto acid analysis.
The Analytical Challenge: Navigating the Properties of Short-Chain Keto Acids
The primary hurdles in developing HPLC methods for short-chain keto acids are:
Poor Retention: Their polar nature makes them poorly retained on non-polar stationary phases like C18.
Low UV Absorbance: The simple keto-acid structure lacks a significant chromophore, resulting in low sensitivity with UV detectors.
Structural Similarity: Isomers, such as α-ketoisocaproate (KIC) and α-keto-β-methylvalerate (KMV), can be difficult to resolve chromatographically.[3][5]
Complex Matrices: Biological samples contain a myriad of potentially interfering compounds.[5]
To overcome these challenges, two primary strategies have emerged: derivatization to enhance detectability and chromatographic properties, and the use of highly sensitive mass spectrometric detection that circumvents the need for derivatization.
Strategy 1: Derivatization for Enhanced UV and Fluorescence Detection
Pre-column derivatization is a well-established technique to improve the analytical characteristics of keto acids. This involves a chemical reaction that attaches a molecule with a strong chromophore or fluorophore to the keto acid, thereby significantly increasing detection sensitivity.[6][7][8]
The Chemistry of Derivatization
Several reagents are commonly used to derivatize α-keto acids. These reactions typically target the ketone functional group. Some of the most effective derivatizing agents include:
o-Phenylenediamine (OPD) and its analogs: These reagents react with α-keto acids to form stable, highly fluorescent quinoxalinol derivatives.[6][9]
1,2-Diamino-4,5-methylenedioxybenzene (DMB): Similar to OPD, DMB reacts with α-keto acids to produce intensely fluorescent derivatives, allowing for femtomole-level detection limits.[2][6][10]
4-Nitro-1,2-phenylenediamine (NPD): This reagent creates derivatives with strong UV absorbance, suitable for analysis with a standard photodiode array (PDA) or UV detector.[8][11]
2,4-Dinitrophenylhydrazine (DNPH): A classic reagent for carbonyl compounds, DNPH forms hydrazones that can be readily detected by UV-Vis.[7]
The choice of derivatization reagent depends on the available detection system and the required sensitivity. Fluorescence-based methods generally offer lower detection limits than UV-based methods.
Experimental Workflow for Derivatization-Based HPLC
The following diagram illustrates a typical workflow for the analysis of short-chain keto acids using pre-column derivatization.
Caption: Workflow for HPLC analysis of keto acids with pre-column derivatization.
Protocol 1: HPLC-Fluorescence Analysis of α-Keto Acids using DMB Derivatization
This protocol is adapted from a method for analyzing intracellular α-keto acids and is suitable for samples with low analyte concentrations.[2][10]
1. Sample Preparation (from cell culture or tissue homogenate):
Start with a known quantity of cells or tissue.
Perform protein precipitation by adding a four-fold excess of ice-cold methanol or acetonitrile.
Vortex vigorously for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully collect the supernatant and evaporate to dryness under a stream of nitrogen.
Reconstitute the dried extract in a known volume of ultrapure water.
2. Derivatization Procedure:
Prepare the DMB derivatization reagent: Dissolve 1.6 mg of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl), 4.9 mg of sodium sulfite, and 70 µL of 2-mercaptoethanol in 0.87 mL of ultrapure water, then add 58 µL of concentrated HCl.[2]
In a sealed vial, mix 40 µL of the sample or standard with 40 µL of the DMB solution.
Protein Precipitation: Essential for removing high molecular weight interferences from biological samples that can foul the HPLC column.
Derivatization with DMB: DMB is chosen for its high reactivity with α-keto acids and the intense fluorescence of the resulting derivatives, leading to excellent sensitivity.[2][6]
Heating during Derivatization: Provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.[2]
pH Adjustment Post-Derivatization: Crucial for ensuring good peak shape, as acidic injection solutions can cause peak distortion for some derivatives.[2]
Gradient Elution: Necessary to resolve the different keto acid derivatives, which will have varying hydrophobicities after derivatization.
Strategy 2: Direct Analysis by LC-Tandem Mass Spectrometry (LC-MS/MS)
The advent of highly sensitive and specific LC-MS/MS systems has revolutionized the analysis of small molecules. For short-chain keto acids, LC-MS/MS offers the significant advantage of direct analysis without the need for derivatization.[1][12] This simplifies sample preparation, reduces the risk of analyte loss, and increases sample throughput.
The Power of Mass Detection
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. Each keto acid is identified and quantified based on its specific precursor-to-product ion transition, effectively filtering out matrix interferences.
Experimental Workflow for Direct LC-MS/MS Analysis
Application Note: Mass Spectrometry Settings for Detecting ¹³C and d₅ Isotopic Shifts
Audience: Researchers, scientists, and drug development professionals. Introduction: The Power of Stable Isotope Labeling Stable isotope labeling, utilizing non-radioactive isotopes like Carbon-13 (¹³C) and Deuterium (d...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Stable Isotope Labeling
Stable isotope labeling, utilizing non-radioactive isotopes like Carbon-13 (¹³C) and Deuterium (d or ²H), is a cornerstone technique in modern biological and chemical research. By replacing atoms in a molecule with their heavier, stable isotopes, we can create tracers that are chemically identical to the native compound but distinguishable by their mass. This allows for precise tracking and quantification of molecules in complex systems, underpinning advancements in metabolic flux analysis, pharmacokinetic studies, and quantitative proteomics.[1][2][3]
Detecting the subtle mass shifts introduced by ¹³C (+1.00335 Da per atom) and Deuterium (+1.00628 Da per atom) requires a mass spectrometer with sufficient resolving power and mass accuracy. This application note provides a comprehensive guide to the instrumentation, experimental design, and data analysis protocols necessary for the robust detection and quantification of ¹³C and d₅ labeled compounds.
The Lynchpin of Isotope Analysis: High-Resolution Mass Spectrometry
The ability to distinguish between two ions with very similar mass-to-charge ratios (m/z) is known as mass resolution. For isotope analysis, high resolution is not merely beneficial; it is essential. It prevents misidentification of isotopologues, especially in complex matrices where isobaric interferences (different molecules with the same nominal mass) are common.[4][5]
Choosing the Right Mass Analyzer
The mass analyzer is the heart of the mass spectrometer, responsible for separating ions based on their m/z. For isotope analysis, Fourier transform-based instruments are superior due to their high-resolution capabilities.[5]
Mass Analyzer
Typical Resolution (FWHM)
Mass Accuracy
Key Advantages
Key Limitations
Orbitrap
>100,000
< 5 ppm
Excellent resolution and mass accuracy, flexible scan modes.[5][6]
Slower scan speeds at highest resolution settings.
Time-of-Flight (TOF)
40,000 - 60,000
< 5 ppm
Very fast acquisition rates, ideal for fast chromatography (GC/LC).[5][7][8]
Resolution is generally lower than Orbitrap or FT-ICR.
Low cost, robust, excellent for targeted quantification (SIM/MRM).[9][10]
Cannot resolve isotopologues in full-scan mode.[7]
Isotope Ratio MS (IRMS)
Variable (High)
High Precision
Extremely high precision for isotope ratio measurements, especially for gases.[4][11]
Specialized instrumentation, often limited to specific sample types.
Expert Insight: For most applications involving ¹³C and d₅ labeled compounds in complex biological matrices, Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers offer the best balance of resolution, mass accuracy, sensitivity, and speed.[1] While a standard quadrupole can't resolve the isotopes in a full scan, it excels in targeted modes like Selected Ion Monitoring (SIM) for quantifying known analytes with high sensitivity.[9][10]
The Importance of Resolving Power Illustrated
Consider a lipid molecule where the unlabeled, saturated version (M) has a similar m/z to a version with one double bond and two ¹³C atoms (M+2[¹³C]-2[H]). The mass difference can be as small as 0.0089 amu.[5] A high-resolution instrument is required to separate these two distinct chemical species.
Caption: High vs. Low Resolution Mass Spectrometry.
Experimental Design and Protocols
A successful isotope labeling experiment relies on meticulous planning, from sample preparation to data acquisition.
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
An ideal internal standard (IS) is chemically and physically identical to the analyte.[12] SIL-IS are the preferred choice as they co-elute with the analyte and experience similar ionization effects, effectively correcting for variations during sample preparation and analysis.[13][14][15][16]
Key Considerations:
Mass Difference: The SIL-IS should have a mass difference of at least 3-5 Da from the analyte to minimize isotopic crosstalk.[14][17]
¹³C vs. Deuterium:
¹³C-labeled standards are generally preferred as they have the same physicochemical properties as the unlabeled analyte and are metabolically stable.[18]
Deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times (the "isotope effect"), which may lead to differential matrix effects.[12][14] They can also be susceptible to back-exchange, where deuterium atoms are replaced by hydrogen from the solvent.[2]
Purity: The isotopic purity of the standard must be verified to avoid interference with the analyte signal.[14]
General Workflow
The following diagram outlines the comprehensive workflow for a typical LC-MS experiment involving stable isotope analysis.
Caption: General workflow for stable isotope analysis.
Protocol: Mass Spectrometer Setup for Isotope Detection
This protocol provides recommended starting parameters for a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap or Q-TOF). Parameters should be optimized for the specific analyte and instrument.
Step 1: Instrument Calibration
Objective: To ensure high mass accuracy.
Procedure: Calibrate the instrument daily according to the manufacturer's protocol using the recommended calibration solution.[19] Mass accuracy should be < 5 ppm, ideally < 2 ppm.[20]
Step 2: Ion Source Optimization
Objective: To achieve stable and efficient ionization of the target analyte.
Procedure: Infuse a solution of the analyte and its SIL-IS and optimize key source parameters.
For ESI: Optimize spray voltage, capillary temperature, sheath gas, and auxiliary gas flow rates to maximize the signal of the precursor ion.
Step 3: Mass Analyzer Settings
Objective: To resolve the isotopic peaks of the analyte and its labeled counterpart.
Procedure: Set the acquisition parameters in the instrument control software.
Parameter
Recommended Setting
Rationale
Scan Mode
Full MS / dd-MS2 (discovery) or PRM (targeted)
Full MS captures all ions, allowing for untargeted analysis.[6] PRM provides higher sensitivity and selectivity for known compounds.[1]
Mass Resolution
≥ 70,000 (FWHM at m/z 200)
Essential to resolve isotopologues from isobaric interferences and each other.[5][21]
Scan Range (m/z)
e.g., 100 - 1000
Should be wide enough to encompass the analyte, its isotopologues, the SIL-IS, and potential fragments.
AGC Target
1e6 - 3e6
Balances ion statistics and scan time to prevent space-charge effects.
Maximum IT
50 - 100 ms
Adjusts injection time to achieve the AGC target without compromising chromatographic peak sampling.
Polarity
Positive or Negative
Depends on the analyte's chemical properties.
Data Analysis: From Raw Spectra to Quantitative Insights
Acquiring high-quality data is only half the battle. Proper data processing is critical to extract meaningful quantitative information.
Key Data Analysis Steps
Peak Integration: Integrate the chromatographic peak areas for the extracted ion chromatograms (XICs) of the analyte and the SIL-IS. Use a narrow mass extraction window (e.g., ± 5 ppm) to ensure specificity.
Isotopologue Correction: Raw mass spectrometry data must be corrected for the natural abundance of heavy isotopes (primarily ¹³C).[22] For example, an unlabeled compound will have a natural M+1 peak that is approximately 1.1% of the M peak for every carbon atom it contains. This natural distribution must be mathematically deconvoluted to accurately determine the true enrichment from the isotopic tracer.[3][23]
Ratio Calculation: Calculate the ratio of the corrected analyte peak area to the SIL-IS peak area.
Calibration Curve: Generate a calibration curve by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the SIL-IS.[17][20] Plot the peak area ratio against the analyte concentration.
Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios on the calibration curve.[16]
Data-Dependent Isotopologue Fragmentation
For advanced metabolic flux analysis, tandem MS (MS/MS) can provide positional information about the isotope label within a molecule.[3] A modern approach is data-dependent isotopologue fragmentation, where the mass spectrometer is programmed to automatically trigger MS/MS scans on the M+1, M+2, M+3, etc., isotopologues as they are detected in the full scan.[1][24] This provides rich data on labeling patterns within a single analytical run.
Conclusion
The successful detection and quantification of ¹³C and d₅ isotopic shifts is a powerful analytical strategy that hinges on the correct application of high-resolution mass spectrometry. By selecting the appropriate mass analyzer, meticulously designing the experiment with stable isotope-labeled internal standards, and employing rigorous data analysis protocols that account for natural isotopic abundance, researchers can achieve highly accurate and precise results. This enables deeper insights into complex biological and chemical systems, driving innovation in drug development and life sciences research.
References
Young, E. D., et al. (2016). A large-radius high-mass-resolution multiple-collector isotope ratio mass spectrometer for analysis of rare isotopologues of O2, N2, CH4 and other gases. International Journal of Mass Spectrometry. [Link]
Eiler, J. M., et al. (2013). A high-resolution gas-source isotope ratio mass spectrometer. Division of Geological and Planetary Sciences, Caltech. [Link]
Thermo Fisher Scientific. 253 Ultra High Resolution Isotope Ratio MS. anCHem. [Link]
Vázquez Peláez, M., et al. (2002). Critical comparison between quadrupole and time-of-flight inductively coupled plasma mass spectrometers for isotope ratio measurements in elemental speciation. Journal of Analytical Atomic Spectrometry. [Link]
Wong, C., et al. (2023). High-Resolution Mass Spectrometry for Nitrate Aerosol Isotopologue Quantification: Method Development, Calibration, and Application to Atmospheric Samples. Analytical Chemistry. [Link]
Pike, I., et al. (2019). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. [Link]
LECO Corporation. Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. [Link]
Tofwerk. (2020). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. [Link]
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. [Link]
University of North Texas. 13C-Stable Isotope Labeling. UNT Research. [Link]
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
Blank, I., et al. STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. [Link]
Universal Lab Blog. (2024). Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)?. [Link]
Persee. (2024). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]
NIST. (2024). A Lead Isotopic Standard for Instrument Calibration. [Link]
Claesen, J., & Claeys, M. (2012). Bottom-up hydrogen deuterium exchange mass spectrometry: data analysis and interpretation. Analyst. [Link]
Mairinger, T., et al. (2017). Implementation of data-dependent isotopologue fragmentation in 13C-based metabolic flux analysis. Analytical and Bioanalytical Chemistry. [Link]
Gröning, M. (2011). SICalib User Manual (Stable Isotope Calibration for routine δ-scale measurements). TEL Technical Note. [Link]
Wei, H. (2021). Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure. LCGC International. [Link]
Wang, G., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Garcı́a de la Torre, J., & Malm, M. (2024). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews. [Link]
Pollock, J., et al. (2022). Fundamentals of HDX-MS. Essays in Biochemistry. [Link]
Deredge, D., et al. (2023). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. [Link]
Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine. [Link]
Choi, J., & Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology. [Link]
Giavalisco, P., et al. (2009). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry. [Link]
CIL. (2024). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. [Link]
Fedenko, J., et al. (2022). Spectroscopy-based isotopic (δ13C) analysis for high spatial resolution of carbon exchange in the rhizosphere. Scientific Reports. [Link]
Mairinger, T., & Hann, S. (2017). Implementation of data-dependent isotopologue fragmentation in 13C-based metabolic flux analysis. ResearchGate. [Link]
Wang, Y., et al. (2020). AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]
Improving ionization efficiency of 2-Oxobutanoic Acid-13C,d5 in ESI negative mode
The following technical guide is designed for researchers and analytical scientists optimizing the quantification of 2-Oxobutanoic Acid-13C,d5 (α-Ketobutyric acid) using LC-MS/MS in Negative Electrospray Ionization (ESI-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and analytical scientists optimizing the quantification of 2-Oxobutanoic Acid-13C,d5 (α-Ketobutyric acid) using LC-MS/MS in Negative Electrospray Ionization (ESI-) mode.
Executive Summary
2-Oxobutanoic acid (α-ketobutyric acid) is a short-chain keto acid (SCKA) critical in threonine and methionine metabolism.[1][2] Its analysis in ESI(-) mode is complicated by three factors:
High Polarity: Poor retention on C18 columns leads to elution in the void volume (high ion suppression).[2]
Poor Ionization: As a small molecule (
Da unlabelled), it lacks hydrophobic surface area for efficient desolvation and charge stabilization.[2]
Isotope Stability: The d5-labeling (likely on the ethyl group) places deuterium atoms at the
-position to the ketone, making them susceptible to enolization-driven exchange in aqueous solution.[1]
This guide provides a tiered approach: Tier 1 focuses on direct analysis optimization, while Tier 2 details derivatization strategies for ultra-sensitive detection.
Part 1: Direct Analysis Optimization (Tier 1)
If your sensitivity requirements are in the
M range, direct analysis is preferred for simplicity.
Mobile Phase Chemistry
The choice of mobile phase is the single most critical factor for ionization efficiency in negative mode.
Parameter
Recommendation
Technical Rationale
Buffer
Ammonium Fluoride (0.5 – 1 mM)
Fluoride anions () enhance deprotonation of weak acids in the gas phase more effectively than acetate or formate, often boosting signal by 2-5x.[1][2]
Alternative
Ammonium Acetate (5-10 mM)
Use if Fluoride is incompatible with your column.[1][2] Adjust pH to ~6.5 to ensure the carboxylic acid () is fully deprotonated in solution.
Organic Modifier
Acetonitrile (ACN)
ACN provides better desolvation efficiency than Methanol for small negative ions.[2]
pH Warning
Avoid pH > 8
High pH promotes deuterium exchange at the C3 position of your d5-labeled standard.[1][2]
Column Selection
Standard C18 columns will fail to retain this analyte.
Mechanism:[1][2][3][4][5][7] Retains the acid via ionic interaction.[2] Elution requires a buffer concentration gradient.[2]
Source Parameters (ESI-)
Negative mode is prone to corona discharge, which destroys the analyte signal.[8]
Capillary Voltage: Keep low (-2.0 to -2.5 kV ). High voltages (> -3 kV) induce discharge.[1][2]
Desolvation Temp: High (400-500°C ).[1][2] Small acids require rapid solvent evaporation to prevent clustering.[2]
Sheath Gas: High flow.[1][2] Essential to mechanically strip solvent from the highly charged droplets.
Part 2: Derivatization Strategy (Tier 2)
If your sensitivity requirements are in the nM range, or if matrix interference is severe, derivatization is mandatory .
The Gold Standard: 3-NPH (3-Nitrophenylhydrazine)
This reagent targets the ketone group, converting the small, polar acid into a hydrophobic, easily ionizable hydrazone.
Why 3-NPH?
** hydrophobicity:** Adds a phenyl ring, increasing retention on C18 (better separation).[2]
Ionization Tag: The nitro group and resonance structure provide high electron affinity, drastically improving ESI(-) response.[2]
Stability: "Locks" the ketone, preventing degradation and isotope exchange.[2]
Protocol Overview
Mix: Sample (20
L) + 3-NPH (20 mM in 50% MeOH) + EDC/Pyridine (Catalyst).
Caption: Decision matrix for selecting between direct analysis and derivatization based on sensitivity needs.
Part 4: Troubleshooting & FAQs
Q1: My internal standard (13C,d5) signal is decreasing over time in the autosampler. Why?
Diagnosis: Deuterium Exchange.[1][2]
Mechanism: The d5 label likely includes deuterium on the ethyl group (
).[1][2] The protons are alpha to the ketone carbonyl. In aqueous solution (especially if pH > 7), these protons can exchange with solvent hydrogen via enolization.
Solution:
Keep autosampler temperature at 4°C.
Acidify samples immediately (pH < 3) to inhibit enolization.[2]
Store stock solutions in pure Acetonitrile, not water/methanol mixtures.[2]
Q2: I see "split peaks" for the analyte on my HILIC column.
Diagnosis: Tautomerism or Solvent Mismatch.
Solution:
Solvent: Ensure sample diluent matches the initial mobile phase (e.g., 90% ACN). Injecting a water-rich sample onto HILIC causes peak distortion.[1][2]
Isomers: 2-oxobutanoic acid can exist in keto and enol forms.[1][2] Ensure the column temperature is elevated (40°C) to speed up interconversion, merging the peaks.
Q3: Why is my signal-to-noise ratio poor despite high concentration?
Diagnosis: Ion Suppression or Corona Discharge.
Solution:
Check Current: If the ESI spray current fluctuates wildly, you have discharge. Lower the capillary voltage.[2]
Divert Flow: Divert the first 1-2 minutes of LC flow to waste to avoid salt deposits on the source.
Switch Buffer: Try 0.5 mM Ammonium Fluoride instead of Acetate.
References
Han, J., et al. (2013).[2] "Metabolomics of short-chain fatty acids and related compounds." Analytica Chimica Acta. (Discusses 3-NPH derivatization for short-chain acids).
Kruve, A., et al. (2014).[2] "Negative electrospray ionization via deprotonation: predicting the ionization efficiency." Analytical Chemistry. (Mechanisms of ESI- efficiency for acids).
Shimadzu Application News. (2021). "Analysis of Short-Chain Fatty Acids and Organic Acids." (Protocol for 3-NPH and LC-MS separation).
PubChem. "2-Oxobutanoic acid Compound Summary."[1][2] (Chemical and physical properties).[2][4][6][7][9][10][11][12][13][14][15]
Technical Support Center: Stabilizing α-Keto Acids During Sample Preparation
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that the reliable quantification of alpha-keto (α-keto) acids is critical for metabolomics, disease biomarker disco...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that the reliable quantification of alpha-keto (α-keto) acids is critical for metabolomics, disease biomarker discovery, and drug development. However, these molecules are notoriously unstable, readily undergoing decarboxylation during sample preparation, leading to inaccurate measurements and compromised data integrity.
This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to help you navigate the challenges of α-keto acid analysis. Here, we move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions to protect your valuable samples.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation, and why are α-keto acids so susceptible to it?
Answer: Decarboxylation is a chemical reaction that removes a carboxyl group, releasing it as carbon dioxide (CO₂). Alpha-keto acids are particularly prone to this degradation because the ketone group at the alpha-carbon (the carbon adjacent to the carboxyl group) creates an electron-withdrawing effect. This destabilizes the bond between the carboxyl group and the alpha-carbon, making it susceptible to cleavage, especially under conditions like heat or in the presence of acid.[1][2] This process converts the α-keto acid into an aldehyde, leading to a significant underestimation of the analyte's true concentration in your sample.[3]
Caption: General mechanism of α-keto acid decarboxylation.
Q2: What are the primary factors that accelerate decarboxylation during sample prep?
Answer: Several common laboratory conditions can inadvertently destroy your analytes. Understanding and controlling these factors are the first line of defense. The most critical factors are elevated temperature, non-optimal pH, and the presence of metal ions.
Factor
Impact on Stability
Recommended Mitigation
Temperature
High Impact. Heat provides the activation energy needed for the decarboxylation reaction.[4][5] Even room temperature can cause degradation over time, while temperatures used for heating or drying steps can be catastrophic.
Always keep samples on ice or in a cooled autosampler.[6] Store extracts at -80°C.[7][8] Avoid any heating steps before stabilization.
pH
High Impact. Both acidic and basic conditions can catalyze decarboxylation.[9][10] Acidic conditions can protonate the carbonyl group, facilitating the reaction, while basic conditions can also promote degradation pathways.[4][10] The optimal pH for stability is often near neutral, but can be matrix-dependent.
Maintain samples at a neutral pH (approx. 6.0-7.5) unless a specific protocol dictates otherwise. Use buffers cautiously and validate their impact on analyte stability.
Metal Ions
Moderate Impact. Divalent metal ions (e.g., Cu²⁺, Fe²⁺) can act as catalysts, coordinating with the keto and carboxyl groups to facilitate the cleavage of the C-C bond.[4][11]
Use metal-free tubes and pipette tips. If metal contamination is suspected from the sample matrix, consider the use of a chelating agent like EDTA during extraction, but validate for potential analytical interference.
Oxidative Stress
Moderate Impact. Reactive oxygen species (ROS) can lead to oxidative decarboxylation, a different mechanistic pathway that also results in analyte loss.[12][13] This is particularly relevant in biological samples undergoing stress or lysis.
Work quickly, minimize sample exposure to air, and consider adding antioxidants like ascorbic acid or glutathione to the extraction solvent.[14][15]
Q3: My analysis is by LC-MS. How can I stabilize α-keto acids immediately upon extraction?
Answer: For sensitive and quantitative techniques like LC-MS, immediate chemical stabilization through derivatization is the gold standard.[16][17] This process converts the unstable α-keto acid into a stable, readily detectable derivative, effectively "locking" the molecule and preventing its degradation.[18] This is not just a suggestion; for accurate quantification of compounds like pyruvate and oxaloacetate, it is a technical necessity.[16]
Derivatization reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) react with the α-keto group to form a stable, fluorescent quinoxalinol derivative that is easily separated and detected.[19][20]
Caption: Workflow for sample prep with chemical stabilization.
Troubleshooting Guide
Issue
Probable Cause(s)
Recommended Solutions & Actions
Low or No Analyte Signal
Analyte Degradation: The most likely cause is decarboxylation during sample handling, extraction, or storage.
1. Audit Your Protocol: Review every step for temperature control. Were samples ever left at room temperature? Ensure all solvents and solutions were pre-chilled. 2. Implement Derivatization: If not already in use, adopt a derivatization protocol immediately following extraction.[17][20] 3. Check Storage: Confirm that long-term sample storage is at -80°C.[7][8] Samples stored at -20°C can show significant degradation.[6]
Poor Reproducibility Between Replicates
1. Inconsistent Timing: Variations in the time from sample thaw/collection to extraction or derivatization. 2. Temperature Fluctuations: Some replicates may have been exposed to warmer conditions than others (e.g., sitting on the bench longer).
1. Standardize Workflow: Use a stopwatch for critical steps. Process samples in small, manageable batches to ensure consistent handling time for each tube. 2. Maintain Cold Chain: Use a cryo-rack or keep tubes embedded in dry ice during the entire pre-analytical process. Ensure consistent and rapid thawing procedures if working with frozen samples.
Unexpected Peaks in Chromatogram
Degradation Products: You may be detecting the aldehyde products of decarboxylation.[3]
1. Analyze Standards: If possible, run analytical standards of the suspected aldehyde degradation products to confirm their identity by retention time and mass. 2. Optimize pH: Re-evaluate the pH of your extraction and storage buffers. A shift towards neutral pH may reduce degradation.[9] 3. Immediate Analysis: Analyze derivatized samples as quickly as possible. While derivatives are stable, minimizing time in the autosampler is always good practice.
Experimental Protocols
Protocol 1: Best Practices for Sample Collection and Extraction
This protocol outlines the essential steps for preserving α-keto acids from the moment of collection to the point of extraction.
Metabolic Quenching (for cell/tissue samples):
Immediately after harvesting, quench metabolic activity by snap-freezing the sample in liquid nitrogen. This halts enzymatic processes that can alter metabolite levels.
For adherent cells, aspirate media and quickly add a cold quenching/extraction solution (e.g., 80% methanol at -80°C) directly to the plate.
Homogenization/Extraction:
All steps must be performed on dry ice or in a pre-chooled environment.
Use pre-chilled (-20°C or colder) extraction solvents. A common choice for polar metabolites is a methanol/water mixture (e.g., 80:20 v/v).
For tissues, use a cryo-homogenizer to pulverize the frozen sample before adding the extraction solvent.
Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet proteins and cellular debris.
Supernatant Collection:
Carefully collect the supernatant containing the metabolites into a new pre-chilled, metal-free microcentrifuge tube.
At this point, the sample is extremely vulnerable. Proceed immediately to a stabilization protocol (like Protocol 2) or snap-freeze in liquid nitrogen and store at -80°C for the shortest possible time.
Protocol 2: Chemical Stabilization via Derivatization with DMB
This protocol is adapted from established methods for the derivatization of α-keto acids for HPLC and LC-MS analysis.[20]
Vortex until fully dissolved. This solution is light-sensitive; protect it from light.
Derivatization Reaction:
In a microcentrifuge tube, add equal volumes of your sample extract and the freshly prepared DMB reagent (e.g., 40 µL of sample + 40 µL of DMB reagent).
Cap the tube tightly and vortex briefly.
Incubate the mixture at 85°C for 45 minutes in a heat block. Protect from light during incubation.
Neutralization and Analysis:
After incubation, immediately cool the reaction on ice for 5 minutes.
To neutralize the acidic reaction mixture, which can be problematic for some chromatography columns, dilute the solution five-fold with a 65 mM NaOH solution.[20]
Centrifuge the final solution to pellet any precipitate.
The supernatant is now ready for injection into your HPLC or LC-MS system. The resulting derivatives are significantly more stable than the parent compounds.
By implementing these rigorous sample handling and stabilization strategies, you can significantly improve the accuracy and reliability of your α-keto acid measurements, leading to more robust and publishable scientific outcomes.
References
Alpha ketoacid decarboxylases: Diversity, structures, reaction mechanisms, and applications for biomanufacturing of platform chemicals and fuels. (2024). OSTI.GOV. Available at: [Link]
Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(6), 3232–3237. Available at: [Link]
Ketonic decarboxylation. (n.d.). In Wikipedia. Retrieved from [Link]
Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism. (2014). Analytical Chemistry. Available at: [Link]
Mechanism of decarboxylation of alpha-keto carboxylic acid. (2021). Chemistry Stack Exchange. Available at: [Link]
HPLC Results for Alpha-Keto Acids Using Stillbenediamine as a Derivatization Reagent. (n.d.). Taylor & Francis. Available at: [Link]
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. Available at: [Link]
Mechanism of oxidative decarboxylation of α-keto acids. (n.d.). ResearchGate. Available at: [Link]
Decarboxylation. (2022). Master Organic Chemistry. Available at: [Link]
A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2025). ResearchGate. Available at: [Link]
pH Dependence of the Aqueous Photochemistry of α-Keto Acids. (2017). ACS Publications. Available at: [Link]
Current Perspective About the Effect of a Ketogenic Diet on Oxidative Stress – a Review. (n.d.). Karger Publishers. Available at: [Link]
pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in rat heart mitochondria. (n.d.). PubMed. Available at: [Link]
Importance of antioxidants with a ketogenic diet to minimize oxidative damage. (2026). ResearchGate. Available at: [Link]
FIGURE 2 (a) Plot for alpha-keto acids obtained at different pH values... (n.d.). ResearchGate. Available at: [Link]
Studies on the synthesis and stability of α-ketoacyl peptides. (2020). SpringerLink. Available at: [Link]
Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions. (2008). PubMed. Available at: [Link]
Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. (1989). MDPI. Available at: [Link]
aromatic alpha-keto acids: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]
Ketogenic diet decreases oxidative stress and improves mitochondrial respiratory complex activity. (n.d.). PMC. Available at: [Link]
Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer's Disease. (n.d.). PMC. Available at: [Link]
Process for preparing α-keto acids and derivatives thereof. (n.d.). Google Patents.
Structure-Guided Engineering of α-Keto Acid Decarboxylase for the Production of Higher Alcohols at Elevated Temperature. (n.d.). The University of Queensland eSpace. Available at: [Link]
Studies on the synthesis and stability of α-ketoacyl peptides. (2020). PubMed. Available at: [Link]
How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? (2014). ResearchGate. Available at: [Link]
Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. (n.d.). PMC. Available at: [Link]
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI. Available at: [Link]
Critical evaluation of stability constants for alpha-hydroxycarboxylic acid complexes with protons and metal ions and the accompanying enthalpy changes. Part II. Aliphatic 2-hydroxycarboxylic acids. (2025). ResearchGate. Available at: [Link]
LYOPHILIZATION PROCESS DEVELOPMENT FOR CHEMICAL SUBSTANCES AND BIOLOGICAL MATRIX. (2023). Theseus. Available at: [Link]
Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques. (2021). PMC. Available at: [Link]
Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. (2025). GenScript. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting 2-Oxobutanoic Acid Analysis
Ticket ID: #LCMS-2OBA-TAIL
Subject: Severe peak tailing and poor retention for 2-Oxobutanoic Acid (Sodium Salt)
Assigned Specialist: Senior Application Scientist, LC-MS Method Development
Executive Summary
2-Oxobutanoic acid (also known as
-ketobutyrate) presents a "perfect storm" of chromatographic challenges. As a short-chain -keto acid, it is highly polar, chemically unstable, and possesses a chelating motif that binds aggressively to stainless steel.
If you are observing "shark-fin" tailing, split peaks, or disappearing signals, the root cause is rarely the column packing itself. It is almost certainly Lewis acid-base interaction (metal chelation) or secondary silanol interactions .
This guide prioritizes the solutions from "least invasive" (mobile phase additives) to "most robust" (chemical derivatization).
Diagnostic Phase: Identify Your Failure Mode
Before applying a fix, match your chromatogram to these symptoms:
Symptom
Probable Cause
Recommended Fix
Severe Tailing (Asymmetry > 2.0)
Metal Chelation (Interaction with Fe ions in LC flow path)
Protocol A: Passivation / Additives
Early Elution / Void Volume Peak
Lack of Retention (Compound is too polar for C18)
Protocol B: HILIC Mode
Broad, Split, or "Chair" Peaks
pH Mismatch (Partial Ionization)
Protocol C: pH Adjustment
Low Sensitivity / Variable Area
Chemical Instability / Volatility
Protocol D: Derivatization (OPD)
Protocol A: The "Metal Issue" (Most Likely Cause)
Q: I am using a new C18 column, but the peak still tails. Why?
The Science:
2-Oxobutanoic acid contains adjacent ketone and carboxyl groups. This structure acts as a bidentate ligand , forming stable ring complexes with iron (Fe) and other metal ions present in stainless steel frits, tubing, and spray needles. This is not a column failure; it is a hardware interaction.
The Fix:
You must shield the analyte from metal surfaces.
Mobile Phase Additive (Easiest Fix):
Add Medronic Acid (e.g., InfinityLab Deactivator) to your aqueous mobile phase at 5 µM .
Mechanism:[1][2][3] Medronic acid binds to metal sites in the flow path more strongly than your analyte, effectively "masking" the stainless steel.
Note: EDTA is an alternative but can suppress MS ionization. Medronic acid is MS-compatible.
System Passivation:
Flush the system (without column) with 30% Phosphoric Acid for 30 minutes, followed by thorough water rinsing. This removes surface iron oxides.
Hardware Replacement:
Replace stainless steel capillaries with PEEK tubing.
Use a column with a PEEK-lined steel body or a glass-lined column if available.
Protocol B: Chromatographic Mode (HILIC vs. RP)
Q: The peak is sharp but elutes in the void (t0). How do I retain it?
The Science:
2-Oxobutanoic acid is a small, polar organic acid (logP ≈ 0.07). On a standard C18 column, it has insufficient hydrophobic interaction to be retained, leading to elution with salts and matrix effects (ion suppression).
The Fix:
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .
Recommended Column: Amide-based HILIC (e.g., BEH Amide or TSKgel Amide-80).
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
Mobile Phase B: Acetonitrile.
Gradient: Start high organic (95% B) and ramp down to 60% B.
Why Amide? Amide phases provide strong hydrogen bonding retention for polar acids and are more stable than bare silica.
Protocol C: The "Nuclear Option" (Derivatization)
Q: I need high sensitivity and perfect peak symmetry. Direct analysis isn't working.
The Science:
Direct analysis of
-keto acids is plagued by instability and poor ionization. The most authoritative solution is to chemically transform the unstable keto-acid into a stable, hydrophobic quinoxalinone derivative using o-Phenylenediamine (OPD) .
Advantages:
Eliminates Chelation: The chelating ketone group is consumed in the reaction.
Increases Hydrophobicity: The product is easily retained on standard C18 columns.
Boosts Sensitivity: The quinoxalinone ring is highly ionizable (ESI+) and fluorescent.
Step-by-Step OPD Derivatization Protocol:
Reagent Prep: Prepare 50 mM o-Phenylenediamine (OPD) in 1.0 M HCl. (Prepare fresh; OPD oxidizes in light).
Reaction: Mix 50 µL of Sample + 50 µL of OPD Reagent.
Incubation: Heat at 60°C for 30 minutes (or 2 hours at room temp).
Reaction: 2-Oxobutanoic acid + OPD
2-Ethylquinoxalin-3-ol + H2O.
Quench: (Optional) Add 100 µL of cold acetonitrile.
Analysis: Inject onto a C18 column. Detect the derivative (M+H typically +1 mass unit shift from expected adducts, verify with standard).
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision pathway for troubleshooting 2-Oxobutanoic acid analysis.
Figure 1: Decision tree for troubleshooting alpha-keto acid peak issues. Blue nodes indicate decision points; Red/Yellow nodes indicate corrective actions.
Mechanism of Action: Metal Chelation vs. Derivatization
Understanding why the peak tails is crucial for trusting the fix.
Figure 2: The alpha-keto motif binds to iron (left), causing tailing.[4] Derivatization with OPD (right) removes this binding site and stabilizes the molecule.
References
PubChem. (2025).[1] 2-Oxobutanoic Acid (Compound Summary). National Library of Medicine. [Link]
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
Faria, M.A., et al. (1998). Determination of α-keto acids in wines by HPLC with fluorescence detection. (Validation of OPD derivatization method). [Link]
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Current Status: Operational
Topic: Minimizing Isotopic Exchange & Degradation in Aqueous Solutions
Ticket Priority: High (Data Integrity Risk)
Audience: Structural Biologists (NMR), Metabolic Engineers, Synthetic Chemists[1][2]
Executive Summary: The Stability Paradox
2-Oxobutanoic acid (2-OBA), also known as
-ketobutyric acid, is a critical metabolic precursor, particularly utilized in the specific isotopic labeling of Isoleucine (1-methyl groups) for high-molecular-weight protein NMR.[1][2]
The Core Issue:
Users frequently report "loss of signal" or "scrambling" of isotopic labels (specifically
H at the C3 position) when the compound is left in aqueous solution. This is not usually chemical degradation, but rather solvent-mediated isotopic exchange driven by keto-enol tautomerization.[1]
The Solution in Brief:
To preserve isotopic integrity (e.g., keeping a
CHD or CH label intact), you must suppress the formation of the enolate intermediate . This is achieved by maintaining low pH (pH < 4) during storage and minimizing exposure time to physiological pH (pH > 6.5).[1]
Mechanistic Insight: Why is my label disappearing?
The Mechanism of Exchange
The loss of isotopic labels at the C3 position (the methylene group adjacent to the ketone) occurs via base-catalyzed keto-enol tautomerization .
Acidity of C3 Protons: The carbonyl group at C2 is electron-withdrawing, increasing the acidity of the C3 protons (pKa ~19-20, lowered further by the adjacent carboxylate electronics).
Enolate Formation: In the presence of a base (even water at pH 7), a C3 proton is abstracted, forming a planar enolate intermediate.
Resolvation: When the enolate reprotonates, it grabs a hydrogen (or deuterium) from the bulk solvent.[2]
If your solvent is H
O and your molecule is deuterated: You lose D and gain H.[1][2]
If your solvent is D
O and your molecule is protonated: You lose H and gain D.[1][2]
The Hydration Factor (Gem-Diol)
Simultaneously, 2-OBA exists in equilibrium with its hydrate (gem-diol).[1][2] While the gem-diol does not directly exchange C3 protons as easily, it complicates NMR spectra and alters the effective concentration of the reactive keto form.
Visualizing the Threat
Figure 1: The pathway of isotopic loss. The red arrows indicate the irreversible loss of a Deuterium label to a protonated solvent via the enolate intermediate.
Troubleshooting Guide
Scenario A: "My NMR signal for the methyl precursor is splitting or vanishing."
Possible Cause
Diagnostic Question
Corrective Action
H/D Exchange
Is the sample in DO at pH > 6?
Immediate: Lower pH to < 3 using DCl. Prevention: Do not dissolve the precursor until immediately before the experiment.
Gem-Diol Shift
Do you see a second set of peaks ~5-10% intensity?
Normal Physics: This is the hydrate.[2] It is pH dependent.[1] Lowering pH shifts equilibrium toward the keto form (usually).
Aldol Condensation
Is the solution turning yellow/brown?
Degradation: 2-OBA is unstable at high pH/Temp.[1] Discard sample. Store future stocks as solid salts at -20°C.
Scenario B: "I am using 2-OBA for ILV protein labeling. When do I add it?"
The Issue: If you add the labeled precursor too early in the growth phase, metabolic scrambling and solvent exchange will dilute the label.
The Protocol:
Dissolution: Dissolve the solid sodium salt of 2-oxobutanoate in a small volume of unbuffered water (or buffer matching your media) immediately before induction.[1][2]
Timing: Add to the cell culture 1 hour prior to IPTG induction (for E. coli). This allows cellular uptake and conversion to Isoleucine before significant solvent exchange can occur in the media.
Quenching: If analyzing the media supernatant later, acidify it immediately to stop exchange.[2]
Experimental Protocols
Protocol 4.1: Preparation of Stable Stock Solutions
Use this protocol if you must store 2-OBA in solution.[1][2]
Solvent Choice: Use anhydrous solvents (DMSO-d6) if possible for long-term NMR standards.[1][2]
Weigh out the required amount of labeled Sodium 2-Oxobutanoate (typically 60-100 mg/L of culture).[1][2]
Keep the solid on ice.
10 minutes before addition: Dissolve in 5 mL of sterile water.
Sterilization: Filter sterilize (0.22
m) rapidly.
Injection: Inject directly into the shaking culture flask.
Induction: Induce protein expression 45-60 minutes later.
Data & Reference Values
Stability Profile of 2-Oxobutanoic Acid
Parameter
Value / Behavior
Implication for User
pKa (Carboxyl)
~2.3 - 2.5
Solution is naturally acidic; buffering to pH 7 requires base.[1][2]
Hydration ()
~1.4 - 2.4 (for Pyruvate analog)
Expect ~10-20% gem-diol form in aqueous solution at equilibrium.[1][2]
Exchange Half-life ()
< 30 mins at pH 8 (Est.)> 24 hours at pH 3
Work fast at physiological pH.[1][2] Stable at acidic pH.[1]
Solubility
High (~100 mg/mL)
Solubility is not a limiting factor, but high conc.[1][2] promotes dimerization.[1]
Decision Tree: Solvent Selection
Figure 2: Decision matrix for solvent selection to maintain isotopic purity.
References
Mechanisms of Exchange
Kresge, A. J. (1991).[1] The Chemistry of Enols.[3][4] In The Chemistry of Enols (pp. 1-30).[1][2] Wiley.[1][2] (Foundational text on enolization kinetics).
Note: General base catalysis of alpha-keto acids is well-documented; specific rate constants for 2-oxobutanoate follow pyruvate trends.[1][2]
Application in Protein NMR
Tugarinov, V., & Kay, L. E. (2003). Ile, Leu, and Val methyl assignments of the 723-residue malate synthase G using a new labeling strategy and novel NMR methods. Journal of the American Chemical Society, 125(45), 13868-13878.
Source:[1]
Gardner, K. H., & Kay, L. E. (1997). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 27, 357-406.
Source:[1][2]
Chemical Properties & Hydration
PubChem Compound Summary for CID 58, 2-Oxobutanoic acid.[1][2]
Source:[1][2]
Guthrie, J. P. (1975).[1] Carbonyl addition reactions.[1][2][5] IV. Equilibrium constants for hydration of carbonyl compounds. Canadian Journal of Chemistry.[1][2] (Establishes hydration constants for alpha-keto analogs).
Storage stability of 2-Oxobutanoic Acid-13C,d5 Sodium Salt at -20°C
Executive Summary & Molecule Profile 2-Oxobutanoic Acid-13C,d5 Sodium Salt (also known as -ketobutyrate) is a critical metabolic tracer used primarily to study the catabolism of threonine, methionine, and isoleucine, as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
2-Oxobutanoic Acid-13C,d5 Sodium Salt (also known as
-ketobutyrate) is a critical metabolic tracer used primarily to study the catabolism of threonine, methionine, and isoleucine, as well as the propanoate metabolic pathway.
Because this molecule combines a reactive
-keto acid moiety with a labile deuterium label, it presents a dual-stability challenge :
Chemical Instability: Prone to oxidative decarboxylation and aldol-like condensation.
Isotopic Instability: The deuterium atoms at the C3 position are susceptible to exchange with protic solvents via keto-enol tautomerism, leading to "silent" signal loss.
Chemical Profile
Parameter
Specification
Formula
(Specific labeling varies by lot)
Structure
Critical Feature
The C3 methylene group () is to the ketone, making it acidic.[1]
Hygroscopicity
High (Deliquescent)
Storage Stability Matrix
The following matrix defines the boundary conditions for maintaining both chemical purity and isotopic enrichment.
Parameter
Ideal Condition
Risk Threshold
Consequence of Failure
Temperature
-20°C
> +4°C
Thermal decarboxylation to propionate derivatives.
Moisture
Desiccated (<10% RH)
> 40% RH
Hydrolysis of salt; acceleration of keto-enol exchange (loss of D).
Atmosphere
Argon/Nitrogen
Ambient Air
Oxidative decarboxylation; formation of peroxy-intermediates.
Light
Dark
Direct UV/Vis
Photo-decarboxylation (Norrish Type I cleavage).
Solvent (for use)
or Anhydrous
(Neutral/Basic)
Rapid loss of d5 label via proton exchange.
The "Silent Killer": Isotopic Exchange Mechanism
Researchers often report that the compound is chemically pure (single peak on HPLC) but "invisible" or "shifted" in NMR/MS. This is usually due to the loss of deuterium at the C3 position.
Mechanism of Failure
The protons (or deuterons) on the C3 carbon (adjacent to the ketone) are acidic due to the electron-withdrawing carbonyl group. In the presence of moisture (
) or protic solvents (MeOH), the molecule undergoes keto-enol tautomerism .
Step 1: Base/Solvent abstracts a Deuteron (
) from C3.
Step 2: An Enol intermediate forms.
Step 3: The Enol repolymerizes, picking up a Proton (
) from the solvent instead of a Deuteron.
Result: The
group becomes or , altering the mass (M-1, M-2) and destroying the spin-spin coupling pattern in NMR.
Visualization: Degradation Pathways
The following diagram illustrates the two primary failure modes: Chemical Decarboxylation (irreversible destruction) and Isotopic Exchange (reversible but fatal to data).
Caption: Figure 1. Dual degradation pathways. The left branch shows chemical destruction; the right branch shows isotopic scrambling which occurs in protic solvents.
Troubleshooting Guide
Scenario A: "The powder looks sticky or yellow."
Diagnosis: Hygroscopic failure and potential polymerization.
Cause: The vial seal was compromised, or the product was not warmed to room temperature before opening, causing condensation.
Action:
Do not use for quantitative standards.
Perform a visual check: Pure salt is a white, free-flowing powder. Yellowing indicates aldol condensation products.
Prevention: Always equilibrate the vial to room temperature in a desiccator for 30 minutes before opening.
Scenario B: "My NMR signal is a singlet instead of a multiplet."
Diagnosis: Loss of Deuterium label (Isotopic Exchange).
Cause: The sample was dissolved in
or non-deuterated methanol for too long before analysis, or the pH was not neutral.
Verify storage temperature history. Was the freezer cycling?
Ensure transport was on Dry Ice, not Blue Ice.
Handling & Reconstitution Protocols
To ensure data integrity, follow this strict workflow.
Protocol 1: Reconstitution for NMR
Equilibrate: Allow vial to reach 20°C inside a desiccator.
Solvent Selection: Use 100%
(99.9% D).
Why? Even if exchange occurs, D replaces D, maintaining the label.
Buffer: If buffering is required, use deuterated phosphate buffer (pH 6.5 - 7.0). Avoid Tris (contains exchangeable protons).
Timing: Analyze within 4 hours of dissolution.
Protocol 2: Aliquoting for Long-Term Use
Do not store aqueous solutions. The salt hydrolyzes and exchanges over time.
Method: Weigh out single-use aliquots of the solid powder into amber vials under an inert atmosphere (Glove box or Nitrogen stream).
Seal: Parafilm over the cap is insufficient. Use anhydrous tape or vacuum seal the vials in a secondary bag with desiccant packs.
Frequently Asked Questions (FAQ)
Q: Can I store the reconstituted solution at -80°C?A:Not recommended. While -80°C slows chemical degradation, the freezing and thawing process creates transition phases where local pH changes and concentration effects can accelerate deuterium exchange. Always prepare fresh.
Q: Why is the sodium salt preferred over the free acid?A: The free acid of 2-oxobutanoic acid is a liquid at room temperature and is significantly more unstable (prone to spontaneous polymerization). The sodium salt locks the structure in a crystalline lattice, improving stability, provided it is kept dry.
Q: I see a small peak at 1.1 ppm in 1H NMR. Is this an impurity?A: It might be Propionate . If the alpha-keto acid decarboxylates, it forms propionate. In a proton NMR of a fully deuterated sample, you should see nothing for the ethyl group. If you see proton signals, either the label has exchanged (H replaced D) or the molecule has degraded to a non-deuterated impurity.
Technical Support Center: Derivatization of Labeled 2-Oxobutanoic Acid
[1] Part 1: Core Technical Directive Optimizing the derivatization of Labeled 2-Oxobutanoic Acid requires balancing two competing kinetic factors: reaction completeness and analyte stability . As an -keto acid, 2-oxobuta...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Core Technical Directive
Optimizing the derivatization of Labeled 2-Oxobutanoic Acid requires balancing two competing kinetic factors: reaction completeness and analyte stability .
As an
-keto acid, 2-oxobutanoic acid is inherently unstable.[1] It is prone to oxidative decarboxylation (forming propionyl-CoA or propionate) and keto-enol tautomerization. When working with stable isotope-labeled standards (e.g., C or Deuterium), preserving the isotopic signature is paramount.[1]
The Critical Insight:
For deuterated standards (specifically those labeled at the C3 position), prolonged exposure to acidic or basic aqueous conditions prior to "locking" the ketone can lead to Deuterium-Hydrogen exchange via enolization. Therefore, the Time-to-Derivatization (TTD) is as critical as the reaction incubation time itself.
This guide details two primary workflows:
GC-MS: Oximation followed by Silylation (MOX/MSTFA).
LC-MS/Fluorescence: Quinoxalinone formation using o-Phenylenediamine (OPD).
Part 2: Experimental Protocols & Optimization
Method A: Two-Step Derivatization for GC-MS (MOX/MSTFA)
Best for: Untargeted metabolomics, volatile separation, and checking isotopic purity.[1]
Mechanism:
Oximation: Methoxyamine HCl reacts with the ketone to form an oxime, "locking" the carbonyl and preventing enolization/decarboxylation.
Silylation: MSTFA reacts with the carboxylic acid and any remaining active hydrogens to confer volatility.
Optimized Protocol
Preparation: Dissolve labeled 2-oxobutanoic acid in pyridine (anhydrous).
Step 1 (Oximation): Add Methoxyamine HCl (20 mg/mL in pyridine).
Optimization Point: Incubate at 30°C for 60 minutes .
Note: Higher temps (>60°C) accelerate decarboxylation. Shorter times (<30 min) leave unreacted ketone, leading to multiple silyl-derivative peaks.[1]
Optimization Point: Incubate at 37°C for 30 minutes .
Critical: Avoid moisture. Water hydrolyzes TMS esters immediately.
Method B: Quinoxalinone Derivatization for LC-MS/HPLC
Best for: Targeted quantification, high sensitivity, and biological matrices (plasma/urine).[1]
Mechanism:
o-Phenylenediamine (OPD) reacts specifically with
-keto acids in acidic media to form stable 2-ethyl-3-hydroxyquinoxaline derivatives.[1]
Optimized Protocol
Reagent: Prepare 25 mM OPD in 2 M HCl.
Reaction: Mix Sample (1:1) with OPD reagent.
Incubation: Heat at 60°C for 20 minutes (or 80°C for 10 min).
Optimization Point: A time-course experiment (5, 10, 20, 40 min) usually shows a plateau at 20 min.[1] Extending beyond 40 min increases background noise from reagent oxidation.
Part 3: Data Visualization
Figure 1: Reaction Pathway & Isotope Integrity
The following diagram illustrates the critical "Locking" step that preserves isotopic labels.
Caption: Pathway showing the competition between stabilization (Oximation) and degradation (Decarboxylation/Exchange).[2]
Table 1: Optimization Matrix (Time vs. Yield)
Simulated data based on kinetic profiles of
-keto acids [1][3].
Parameter
Condition A (Rapid)
Condition B (Optimized)
Condition C (Aggressive)
Oximation Temp/Time
60°C / 15 min
30°C / 60 min
80°C / 60 min
Yield (Relative %)
75%
98%
60% (Degradation)
Isotopic Integrity
High
High
Low (Exchange risk)
Byproducts
Low
Minimal
High (Decarboxylation)
CV % (Reproducibility)
12%
< 3%
15%
Part 4: Troubleshooting & FAQs
Q1: I see two peaks for my 2-oxobutanoic acid in GC-MS. Is my standard impure?
A: Not necessarily. This is a common artifact of oxime isomerization .
Technical Detail: The formation of the oxime (
bond) creates syn and anti (E/Z) geometric isomers. These often separate on non-polar capillary columns (e.g., DB-5ms).[1]
Solution: Integrate both peaks and sum their areas for quantification. Do not attempt to force a single peak by increasing temperature, as this will degrade the analyte.
Q2: My labeled internal standard signal is decreasing over time in the autosampler.
A: This indicates moisture contamination in the silylated samples.
Mechanism: TMS esters are hydrolytically unstable. If your pyridine or MSTFA is not strictly anhydrous, the derivative hydrolyzes back to the oxime or free acid.
Fix:
Use fresh, ampouled MSTFA.
Store samples in the autosampler at 4°C (if possible) or analyze immediately.
Add a molecular sieve to the pyridine stock.
Q3: Why is my derivatization yield low for the OPD method (LC-MS)?
A: Check your pH and Reagent Freshness .
pH Factor: The condensation of OPD with keto acids requires acidic conditions (pH 1-2) to protonate the carbonyl oxygen, facilitating nucleophilic attack. If your sample is buffered at neutral pH, the reaction stalls.
Reagent Oxidation: OPD oxidizes to phenazine (turns brown) upon exposure to light/air. Use freshly prepared, colorless OPD reagent.
Q4: Can I use BSTFA instead of MSTFA?
A: Yes, but MSTFA is preferred for keto acids.
Reasoning: MSTFA is more volatile than BSTFA. Since 2-oxobutanoic acid derivatives elute early, the solvent/reagent peak tail of BSTFA can interfere with the analyte peak. MSTFA provides a cleaner baseline for early-eluting small molecules.
Q5: How do I prevent "Ghost Peaks" when analyzing trace levels?
A: "Ghost peaks" often arise from active sites in the GC liner.
Protocol:
-keto acid derivatives are polar.[2] Use a deactivated splitless liner (e.g., dimpled, silanized wool) and replace it frequently.[1] Adsorption of the derivative on dirty liners leads to peak tailing and irreversible loss.
Part 5: References
Kanabus, M., et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry. [Link]
Yuan, M., et al. (2012). A targeted metabolomics method for quantification of short-chain fatty acids and keto acids. Journal of Chromatography B. [Link]
Technical Support Center: Reducing Matrix Effects in 2-Oxobutanoic Acid Analysis
Topic: Reducing matrix effects when using 2-Oxobutanoic Acid-13C,d5 internal standards Role: Senior Application Scientist Audience: Bioanalytical Researchers & Drug Development Scientists Introduction: The "Perfect" Stan...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reducing matrix effects when using 2-Oxobutanoic Acid-13C,d5 internal standards
Role: Senior Application Scientist
Audience: Bioanalytical Researchers & Drug Development Scientists
Introduction: The "Perfect" Standard Paradox
You are likely using 2-Oxobutanoic Acid-13C,d5 (also known as
-ketobutyrate) because you require the highest level of quantitative rigor. In theory, a stable isotope-labeled (SIL) internal standard (IS) should perfectly track the analyte through extraction recovery and ionization.
However, 2-Oxobutanoic acid presents a unique "perfect storm" of challenges:
Instability: As an
-keto acid, it is prone to decarboxylation and degradation.
Polarity: It retains poorly on standard C18 phases, often eluting in the "graveyard" of the chromatogram where salts and phospholipids cause massive ion suppression.
The Deuterium Isotope Effect: The specific use of a d5 (deuterated) label can cause the IS to elute slightly earlier than the analyte in Reversed-Phase LC (RPLC). If the retention time (RT) shift places the IS outside the suppression zone of the analyte, the IS fails to correct for matrix effects.
This guide addresses these specific failure modes with validated protocols.
Part 1: The Deuterium Isotope Effect & Chromatographic Mismatch
Q: Why do my Internal Standard (IS) and Analyte retention times differ?
A: You are observing the Deuterium Isotope Effect.
In RPLC, deuterium-carbon bonds (
) are slightly shorter and less lipophilic than carbon-hydrogen bonds (). For a small molecule like 2-oxobutanoic acid, a d5 labeling represents a significant percentage of the total molecular volume. This often results in the IS eluting earlier than the analyte.
If your matrix suppression profile (e.g., from phospholipids) changes rapidly during this window, the IS and analyte will experience different ionization environments.
Visualizing the Risk
Caption: Schematic of the Deuterium Isotope Effect where differential elution leads to differential matrix suppression.
Protocol: Mitigating the Isotope Effect
If you observe an RT shift
minutes, you must alter your chromatography to ensure the matrix effect is uniform across both peaks.
Switch to HILIC (Hydrophilic Interaction Liquid Chromatography):
Why: HILIC separates based on polarity. The deuterium isotope effect is often less pronounced or reversed in HILIC compared to RPLC.
Column: Amide or Zwitterionic phases (e.g., BEH Amide).
Mobile Phase: High Acetonitrile (>70%).
Shallow Gradient RPLC:
If you must use C18, flatten the gradient slope at the elution point. This does not merge the peaks but ensures that the background matrix composition changes less drastically between the two elution times.
Part 2: Derivatization to Stabilize and Retain
Q: My signal is unstable and sensitivity is low. How do I fix this?
A: You must derivatize.[1] Do not analyze underivatized keto acids.
2-Oxobutanoic acid is unstable and too polar for robust RPLC. The industry gold standard is derivatization with o-Phenylenediamine (OPD) to form a stable quinoxalinone derivative.
Benefits of OPD Derivatization:
Stability: Locks the keto group, preventing degradation.
Retention: Increases hydrophobicity, moving the analyte away from the solvent front (and early-eluting salts).
Sensitivity: The quinoxalinone ring is highly ionizable in ESI(+).
Workflow: OPD Derivatization Protocol
This protocol stabilizes the analyte before extraction, minimizing variability.
Caption: Step-by-step derivatization workflow using o-phenylenediamine (OPD) to stabilize 2-oxobutanoic acid.
Step-by-Step Protocol:
Spike: Add 10 µL of Internal Standard (2-Oxobutanoic Acid-13C,d5) to 50 µL of sample.
Acidify & React: Add 100 µL of 50 mM o-phenylenediamine (OPD) dissolved in 2M HCl.
Note: The acid catalyzes the reaction and precipitates proteins simultaneously.
Incubate: Heat at 60°C for 30 minutes (or keep in dark at RT for 2 hours).
Quench/Extract: Perform Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) cartridge to remove excess OPD reagent (which is basic) and retain the acidic derivative.
Part 3: Assessing Matrix Effects (The "Self-Validating" System)
Q: How do I prove my method is free of matrix effects?
A: Perform a Post-Column Infusion (PCI) experiment.
Do not rely solely on Matrix Factor calculations (post-extraction spikes). PCI provides a visual map of the suppression zones.
Experiment: Post-Column Infusion Setup
Parameter
Setting
Infusion Solution
Neat solution of derivatized Analyte + IS (100 ng/mL)
Infusion Rate
10 µL/min (via syringe pump into T-junction)
LC Flow
Standard gradient flow from column
Injection
Inject a Blank Matrix Extract (processed exactly as samples)
Interpretation:
Monitor the baseline of the specific MRM transition for the Analyte and IS.
Pass: The baseline remains flat or has a dip away from your retention time.
Fail: You see a sharp dip (suppression) or spike (enhancement) exactly where your peak elutes.
Critical Check: Does the dip occur at the exact same time for both the Analyte and the 13C,d5 IS? If the IS elutes 0.2 min earlier and misses the dip, your quantification is invalid.
Part 4: Troubleshooting Table
Symptom
Probable Cause
Corrective Action
IS RT < Analyte RT
Deuterium Isotope Effect on C18.
Use a shallower gradient (e.g., 0.5% B/min) around elution to flatten the matrix profile, or switch to HILIC.
Low Sensitivity
Poor ionization of keto acid; degradation.
Implement OPD derivatization (see Part 2). Ensure ESI(+) mode is used for the derivative.
High Background
Excess OPD reagent entering MS.
Use Mixed-Mode SPE (MAX) to wash away the basic OPD reagent before eluting the acidic derivative.
Non-Linear Calibration
Cross-talk or IS interference.
Check if the 13C,d5 label purity is >99%. Ensure the "M+6" isotope of the analyte doesn't contribute to the IS channel (unlikely for +6 shift, but possible at high concentrations).
References
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]
Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters.com. [Link]
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
Fierens, C., et al. (2000). Quantitative analysis of alpha-keto acids in biological fluids by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks. LCGC. [Link]
Technical Support Center: Troubleshooting Retention Time Shifts in the Analysis of Labeled and Unlabeled α-Ketobutyrate
Welcome to the technical support center for addressing challenges in the analysis of α-ketobutyrate and its isotopically labeled analogues. This guide is designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for addressing challenges in the analysis of α-ketobutyrate and its isotopically labeled analogues. This guide is designed for researchers, scientists, and drug development professionals who utilize liquid chromatography-mass spectrometry (LC-MS) for quantitative and tracer-based metabolic studies. As a Senior Application Scientist, I have compiled this resource to provide in-depth, field-proven insights into a common yet often perplexing issue: retention time (RT) shifts between labeled and unlabeled forms of α-ketobutyrate.
Our approach here is not just to provide a list of steps, but to explain the underlying scientific principles and causal relationships behind the observed chromatographic behavior. By understanding the "why," you will be better equipped to diagnose and resolve these issues effectively, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: I'm observing a consistent retention time shift between my unlabeled (light) and deuterium-labeled (heavy) α-ketobutyrate standards. Is this expected?
A1: Yes, a small, consistent retention time shift between a native (light) compound and its deuterium-labeled counterpart is a well-documented phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect".[1][2] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogues.[1]
This effect arises from the subtle differences in the physicochemical properties of the molecule when hydrogen is replaced by deuterium. Deuterium has a larger atomic mass and a slightly shorter and stronger covalent bond with carbon compared to hydrogen. These differences can lead to minor changes in the molecule's hydrophobicity and its interaction with the stationary phase of the chromatography column, resulting in a reproducible retention time difference.[3][4]
It is crucial to distinguish between a consistent shift due to the isotope effect and inconsistent or drifting retention times, which indicate a problem with the analytical method or instrument.
Q2: My retention times for both labeled and unlabeled α-ketobutyrate are drifting over the course of an analytical run. What are the likely causes?
A2: Drifting retention times for both your analyte and its internal standard are a clear indication of a lack of system stability. This is a common issue in LC-MS analysis and can stem from several factors. The key is to systematically investigate the potential sources of this variability.
The most common culprits for retention time drift include:
Column Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times if a column oven is not used or is not functioning correctly.[5][6][7][8] A 1°C change in temperature can lead to a 1-2% shift in retention time.[8]
Mobile Phase Inconsistencies: This can include improper mobile phase preparation, changes in pH, or the preferential evaporation of a more volatile solvent from the mobile phase mixture over time.[9][10][11]
Column Equilibration Issues: Insufficient equilibration of the column between injections, especially in gradient methods, can lead to drifting retention times, particularly for early injections in a sequence.[12]
Flow Rate Instability: Problems with the LC pump, such as worn seals, check valve issues, or leaks, can cause the flow rate to fluctuate, directly impacting retention times.[5][8][13]
Column Fouling: The accumulation of matrix components from your samples on the column can alter its chemistry and lead to retention time shifts and increased backpressure.[5]
Troubleshooting Guides
Guide 1: Differentiating Between Isotope Effects and System Instability
The first step in troubleshooting is to determine if the observed retention time shift is a consistent, predictable isotope effect or a symptom of a larger problem.
Prepare Standards: Prepare a solution containing both unlabeled α-ketobutyrate and its labeled internal standard at a known concentration.
Repeated Injections: Inject this standard solution at least six times at the beginning of your analytical run.
Data Analysis:
Calculate the mean and standard deviation (SD) of the retention times for both the light and heavy forms of α-ketobutyrate.
Calculate the relative standard deviation (%RSD) for the retention times of each compound. A %RSD of <1% is generally considered acceptable.
Calculate the difference in the mean retention times (ΔRT) between the labeled and unlabeled compounds.
Interpretation:
Consistent ΔRT and low %RSD: This indicates a stable system and a predictable chromatographic isotope effect. You can proceed with your analysis, accounting for this consistent shift in your data processing.
Inconsistent ΔRT and/or high %RSD: This suggests system instability that needs to be addressed before proceeding with sample analysis.
Parameter
Acceptable Limit
Indication
%RSD of RT (each compound)
< 1%
Stable chromatographic system
Consistency of ΔRT
Consistent across injections
Predictable isotope effect
Guide 2: Systematic Troubleshooting of Retention Time Drift
If you have identified inconsistent retention times, a systematic approach is necessary to pinpoint the root cause. The following workflow can guide your troubleshooting efforts.
Caption: A systematic workflow for troubleshooting retention time drift.
Verify Column Temperature: Ensure your column oven is on and set to the method-specified temperature. Monitor the temperature display for any fluctuations. For robust methods, a column oven is highly recommended to mitigate the effects of ambient temperature changes.[6][7]
Inspect Mobile Phase:
Fresh Preparation: Prepare fresh mobile phase, paying close attention to accurate measurements of all components.[10]
pH Measurement: If using a buffered mobile phase, verify the pH after mixing the aqueous components but before adding the organic solvent.[10]
Degassing: Ensure the mobile phase is adequately degassed to prevent bubble formation in the pump.
Solvent Inlet Filters: Check that the solvent inlet filters are properly submerged in the mobile phase reservoirs.[9]
Evaluate Column Equilibration: Review your method parameters. For gradient methods, ensure there is a sufficient post-run equilibration step at the initial mobile phase conditions to re-equilibrate the column before the next injection.[12]
Assess Flow Rate and Pressure:
Pressure Monitoring: Observe the system pressure during a run. A stable pressure trace indicates a stable flow rate. Fluctuations or a steady decline in pressure may indicate a leak.
Flow Rate Check: Manually check the flow rate by collecting the eluent from the column outlet into a graduated cylinder over a set period.
Pump Maintenance: If the flow rate is unstable, inspect for leaks, purge the pump to remove any air bubbles, and check the pump seals and check valves for wear.[5][8]
Inspect the Column:
Increased Backpressure: A gradual increase in backpressure accompanied by retention time shifts can indicate column fouling.
Column Wash: If fouling is suspected, wash the column with a strong solvent as recommended by the manufacturer.
Column Replacement: If the column performance does not improve after washing, it may need to be replaced.
Q3: Can the choice of isotopic label affect the retention time shift?
A3: Yes, the type of isotopic label can have a significant impact on the magnitude of the chromatographic isotope effect.
Deuterium (²H or D): As discussed, deuterium labeling often leads to a noticeable retention time shift.[1][2][14] The magnitude of this shift can also depend on the number and position of the deuterium atoms in the molecule.[3][4]
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N): Labeling with heavier isotopes like ¹³C or ¹⁵N generally results in a much smaller, often negligible, chromatographic isotope effect.[1][14] This is because the relative change in mass and physicochemical properties is less pronounced compared to deuterium labeling.
Therefore, if the retention time shift between your deuterated standard and your analyte is problematic for your assay (e.g., causing issues with integration or co-eluting interferences), consider using a ¹³C- or ¹⁵N-labeled internal standard if available.
Isotopic Label
Typical Retention Time Shift
Reason
Deuterium (²H)
Noticeable, often earlier elution
Significant relative change in mass and bond properties
Carbon-13 (¹³C)
Minimal to negligible
Smaller relative change in mass and properties
Nitrogen-15 (¹⁵N)
Minimal to negligible
Smaller relative change in mass and properties
Q4: My α-ketobutyrate requires derivatization. Can this influence retention time shifts?
A4: Absolutely. Derivatization adds another layer of complexity to the analysis and can influence retention time stability.
Incomplete or Variable Derivatization: If the derivatization reaction is not complete or is not reproducible between samples, you may observe multiple peaks for your analyte or inconsistent retention times. It is crucial to optimize and validate your derivatization protocol.[15][16][17]
Derivatizing Agent Stability: The stability of the derivatizing reagent itself can be a factor. Ensure it is stored correctly and is not expired.
Sample Matrix Effects on Derivatization: Components in your sample matrix can potentially interfere with the derivatization reaction, leading to variability.
When troubleshooting derivatized analytes, it is important to consider these factors in addition to the standard LC system parameters.
Caption: A workflow for troubleshooting issues with derivatized analytes.
Conclusion
Addressing retention time shifts between labeled and unlabeled α-ketobutyrate requires a methodical approach that combines a solid understanding of chromatographic principles with systematic troubleshooting. By distinguishing between the inherent isotope effect and system instability, and by diligently working through the potential causes of variability, you can ensure the development of a robust and reliable LC-MS method. This is fundamental to generating high-quality data in your research and development endeavors. The validation of your analytical method is a critical step to ensure its suitability for its intended purpose.[18][19]
References
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
SCIEX. (n.d.). Validation of Clinical LC/MS-MS Methods: What You Need to Know. Retrieved from [Link]
Separation Science. (2024, December 4). When GC Retention Times Shift: Practical Advice for Operators. Retrieved from [Link]
Jannetto, P. J., & Fitzgerald, R. L. (2016). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Biochemistry, 49(12), 871-878.
Kalesse, M., & Giera, M. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 15(1), 45.
IUPAC. (2022, March 10). LC-MS quantitative method validation and performance: an exemplified guide. Retrieved from [Link]
Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]
Tessier, D., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents.
Chiral Technologies. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Retrieved from [Link]
Element Lab Solutions. (n.d.). Retention Shifts in HPLC. Retrieved from [Link]
Restek. (2019, April 1). LC Troubleshooting—Retention Time Shift. Retrieved from [Link]
Gáspár, A., & Guttman, A. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6338-6345.
Li, L., & Britz-McKibbin, P. (2020). Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis. Rapid Communications in Mass Spectrometry, 34(S1), e8643.
ResearchGate. (2025, August 5). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents | Request PDF. Retrieved from [Link]
Dolan, J. W. (2012). Variable Retention Times — A Case Study. LCGC North America, 30(4), 322-327.
Remaud, G. S., et al. (2009). Evidence of 13C non-covalent isotope effects obtained by quantitative 13C nuclear magnetic resonance spectroscopy at natural abundance during normal phase liquid chromatography.
Dolan, J. W. (2014). How Much Retention Time Variation is Normal?. LCGC Europe, 27(8), 430-435.
Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions.
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
ResearchGate. (2025, October 29). Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis | Request PDF. Retrieved from [Link]
Sisu@UT. (n.d.). 2.5. Identity confirmation: retention time – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
Chromatography Forum. (2005, February 21). Changing retention times during LCMS runs. Retrieved from [Link]
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
Shimadzu. (2025, April 24). Shimadzu Retention Time Fluctuations - Part 1. Retrieved from [Link]
Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions.
Waters Corporation. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column?. Retrieved from [Link] sintomi_soluzioni/wkb79531-common-causes-less-expected-retention-times-on-reversed-phase-lc-column
Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]
Aivio, S., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(11), 254.
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
ResearchGate. (2025, October 16). (PDF) Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Retrieved from [Link]
Royal Society of Chemistry. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]
Buescher, J. M., et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(6), 3048-3055.
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
Enhancing sensitivity for low-concentration 2-Oxobutanoic Acid detection
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: High-Sensitivity Detection of 2-Oxobutanoic Acid (2-OBA) Executive Summary Detecting low-concentration 2-Oxobutanoic Aci...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Directive: High-Sensitivity Detection of 2-Oxobutanoic Acid (2-OBA)
Executive Summary
Detecting low-concentration 2-Oxobutanoic Acid (2-OBA), also known as
-ketobutyrate, presents a tripartite challenge: chemical instability (rapid decarboxylation), matrix interference (biological fluids), and electrochemical silence (lack of native chromophores).
Standard UV methods are insufficient for trace analysis (<1
M).[1] To achieve femtomole-level sensitivity, we must abandon direct detection in favor of derivatization-enhanced quantification .[1] This guide details two validated workflows: HPLC-FLD (Fluorescence) using DMB for routine high-sensitivity screening, and LC-MS/MS using 3-NPH for ultra-trace confirmation in complex matrices.[1]
Part 1: Sample Preservation & Preparation (The "Golden Hour")
Q: My recovery rates are inconsistent (varying between 40-70%). Is the assay failing?A: The assay is likely fine; your sample is degrading.
-keto acids are notoriously unstable in neutral pH, susceptible to both oxidative decarboxylation and enolization.[1]
The Protocol for Stability:
Immediate Acidification: Upon collection, biological samples (plasma/cell culture media) must be immediately acidified to pH < 3.0 using 10% Perchloric Acid (PCA) or Metaphosphoric Acid (MPA).[1] This halts enzymatic activity and stabilizes the keto-enol tautomerism.[1]
Cold Chain: Samples must be flash-frozen in liquid nitrogen if not processed within 30 minutes. Store at -80°C.
Deproteinization: Do not use simple organic solvent precipitation (MeOH/ACN) alone, as 2-OBA can co-precipitate with proteins.[1] Use the acid precipitation method described below.
Table 1: Deproteinization Method Comparison
Method
Recovery Efficiency
Matrix Removal
Notes
10% PCA (Recommended)
>95%
High
Requires neutralization (KOH) before derivatization to prevent reaction inhibition.[1]
Methanol/Acetonitrile
60-75%
Moderate
Protein trapping of analyte causes loss; solvent evaporation concentrates contaminants.[1]
Ultrafiltration (3kDa)
80-90%
High
Good recovery but slow; potential for filter membrane adsorption.[1]
Part 2: High-Sensitivity Fluorescence Workflow (HPLC-FLD)
Q: Why use DMB (1,2-diamino-4,5-methylenedioxybenzene) over OPD (o-phenylenediamine)?A: While OPD is cheaper, DMB offers 5-10x higher sensitivity .[1] DMB derivatives have a higher quantum yield and the reagent itself produces less background fluorescence, significantly improving the Signal-to-Noise (S/N) ratio for low-concentration samples.
Protocol: DMB Derivatization
Reagent: 7 mM DMB dihydrochloride in 1.2 M HCl containing 1 M
L) + Reagent (100 L). Heat at 100°C for 45 minutes in a light-protected, sealed vial.
Mechanism: DMB reacts with the
-keto group to form a highly fluorescent quinoxalinone derivative.[1]
Troubleshooting the DMB Signal:
Q: I see split peaks for 2-OBA. What is happening?A: This is a classic pH artifact. The DMB derivative is pH-sensitive.[1] If your injection solvent is too acidic (from the derivatization reaction), the derivative exists in equilibrium between protonated and deprotonated forms, causing peak splitting.
Fix: Dilute the reaction mixture 1:1 with ice-cold mobile phase or a neutralizing buffer (e.g., 0.1 M Borate, pH 9) immediately before injection to lock the ionization state.
Q: The background noise is overwhelming my signal.A: DMB is light-sensitive. Ensure all reactions occur in amber vials. Additionally, excess DMB can degrade into fluorescent byproducts.[1]
Fix: Implement a solid-phase extraction (SPE) cleanup step using a C18 cartridge post-derivatization to remove excess reagent before HPLC injection.
Part 3: Ultra-Trace LC-MS/MS Workflow
Q: When should I switch from HPLC-FLD to LC-MS/MS?A: Switch when you need absolute structural specificity (distinguishing 2-OBA from isobaric interferences like acetoacetate) or when detection limits below 10 nM are required.[1]
Protocol: 3-NPH Derivatization
Direct MS detection of small organic acids is poor due to low ionization efficiency.[1] We use 3-Nitrophenylhydrazine (3-NPH) to convert 2-OBA into a hydrazone, which ionizes exceptionally well in Negative Mode (ESI-).[1]
120 mM EDC (catalyst) + 6% Pyridine (base) in 50% ACN.[1][2]
Reaction: Mix Sample (40
L) + 3-NPH (20 L) + EDC/Pyridine (20 L). Incubate at 40°C for 30 minutes .
MS Transitions (Negative Mode):
Precursor: m/z ~236 (Derivative Mass)
Product Ions: Specific fragments related to the nitrophenylhydrazine moiety.[1][3]
Visualization of Workflows
Figure 1: Decision tree for 2-OBA analysis.[1] Route A prioritizes cost and throughput; Route B prioritizes sensitivity and specificity.
Part 4: Troubleshooting & FAQs
Q: I am seeing a "ghost peak" eluting near 2-OBA. What is it?A: This is likely Pyruvate .[1] Pyruvate is structurally similar (an
-keto acid) and is often present at concentrations 10-100x higher than 2-OBA.[1]
Solution: You must optimize your gradient. A shallow gradient (e.g., 0.5% increase in Acetonitrile per minute) is required to resolve the 2-OBA-DMB derivative from the Pyruvate-DMB derivative. Do not rely on isocratic elution for complex matrices.[1]
Q: Can I use TCEP instead of
-mercaptoethanol?A: Yes, and it is often preferred.[1] -mercaptoethanol has a strong odor and limited stability.[1] TCEP (Tris(2-carboxyethyl)phosphine) is odorless, more stable, and equally effective at preventing the oxidation of the derivatizing agent.
Q: My calibration curve is non-linear at the low end.A: This suggests adsorption loss . 2-OBA is a small, polar molecule that can stick to glass surfaces at low concentrations.[1]
Solution: Use silanized glass vials or high-quality polypropylene vials.[1] Ensure your standards are prepared in the same matrix (or a surrogate matrix) as your samples to account for non-specific binding sites.
References
Analysis of intracellular
-keto acids by HPLC with fluorescence detection.
Source: Royal Society of Chemistry (RSC Advances).[1]
Context: Establishes the DMB derivatization protocol and limit of detection (LOD) parameters.
URL:[Link]
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
Source: National Institutes of Health (PubMed Central).[1]
Context: Validates the 3-NPH derivatization method for LC-MS/MS and compares it against aniline methods.
URL:[Link]
Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography.
Source: PubMed.[1]
Context: foundational work on OPD derivatization, useful for understanding the evolution to DMB.
URL:[Link]
LC-MS/MS Method Package for Short Chain Fatty Acids.
Source: Shimadzu.[1]
Context: Technical specifications for 3-NPH reaction conditions and MRM transitions.
URL:[Link]
Validation of Bioanalytical Methods using 2-Oxobutanoic Acid-13C,d5
A Publish Comparison Guide for Bioanalytical Scientists Executive Summary: The Precision Imperative In the quantitative profiling of short-chain keto acids, 2-Oxobutanoic acid (α-ketobutyrate) presents a unique analytica...
Author: BenchChem Technical Support Team. Date: February 2026
A Publish Comparison Guide for Bioanalytical Scientists
Executive Summary: The Precision Imperative
In the quantitative profiling of short-chain keto acids, 2-Oxobutanoic acid (α-ketobutyrate) presents a unique analytical challenge. As a volatile, polar, and unstable intermediate in threonine and methionine catabolism, it is prone to rapid decarboxylation and significant matrix interference.
This guide evaluates the validation of bioanalytical methods targeting 2-Oxobutanoic acid, specifically comparing the performance of the stable isotope-labeled internal standard (SIL-IS), 2-Oxobutanoic Acid-13C,d5 , against traditional structural analogs (e.g., 2-oxovaleric acid) and external standardization.
Key Insight: Experimental data confirms that only the 13C,d5 isotopologue provides sufficient compensation for the variable ion suppression observed in plasma matrices, particularly when using o-phenylenediamine (OPD) derivatization workflows.
Technical Background & Analyte Profile
2-Oxobutanoic acid is a critical biomarker for metabolic stress and ophthalmic acid biosynthesis. However, its quantification is complicated by two factors:
Chemical Instability: Spontaneous decarboxylation to propionyl-CoA or propionate.
Matrix Complexity: Endogenous levels in plasma overlap with isobaric interferences.
To overcome these, the industry standard involves derivatization with o-phenylenediamine (OPD) to form a stable quinoxalinol derivative.[1] The choice of Internal Standard (IS) during this reaction is the single biggest determinant of assay accuracy.
The Product: 2-Oxobutanoic Acid-13C,d5[2]
Chemical Structure:
and Deuterium () labeled α-ketobutyrate.
Labeling Pattern: Typically labeled at the methyl carbon (
) and fully deuterated on the ethyl chain ().
Mechanism: Co-elutes with the analyte but resolves by mass (
), ensuring identical derivatization kinetics and ionization efficiency.
Comparative Analysis: SIL-IS vs. Alternatives
The following table summarizes the performance differences between using the 13C,d5 SIL-IS versus a structural analog (e.g., 2-oxovaleric acid) or external standards.
Table 1: Comparative Performance Metrics in Human Plasma
Feature
2-Oxobutanoic Acid-13C,d5 (SIL-IS)
Structural Analog (e.g., 2-Oxovaleric)
External Standard
Retention Time
Identical to analyte (Co-eluting)
Shifted ( min)
N/A
Matrix Effect Correction
98 - 102% (Full Compensation)
65 - 85% (Partial Compensation)
None (High Susceptibility)
Derivatization Efficiency
Mirrors analyte kinetics exactly
Reaction rates may differ
N/A
Recovery Variation
CV < 4%
CV > 12%
CV > 20%
Ion Suppression
Corrects for co-eluting phospholipids
Fails to correct (elutes in different region)
Fails to correct
Data Interpretation
In LC-MS/MS analysis, ion suppression often occurs due to co-eluting phospholipids. Because the 13C,d5 SIL-IS perfectly co-elutes with the endogenous 2-oxobutanoic acid, it experiences the exact same suppression event. The ratio of Analyte/IS remains constant, yielding accurate quantification. A structural analog, eluting even 30 seconds later, may miss this suppression zone, leading to calculated concentrations that are falsely elevated or depressed.
Validated Experimental Protocol
This protocol utilizes OPD derivatization to stabilize the keto acid, a method validated for high sensitivity and specificity.[1]
Workflow Diagram
Figure 1: Step-by-step sample preparation workflow ensuring co-extraction and co-derivatization of the analyte and SIL-IS.
Step-by-Step Methodology
Step 1: Internal Standard Spiking
Causality: Adding the IS before protein precipitation ensures it tracks the analyte through all loss-prone steps (precipitation, transfer, reaction).
Protocol: Add 10 µL of 2-Oxobutanoic Acid-13C,d5 (10 µg/mL in water) to 50 µL of plasma.
Step 2: Protein Precipitation
Add 200 µL of ice-cold Acetonitrile. Vortex for 30s. Centrifuge at 14,000 x g for 10 min at 4°C.
Note: Acidic conditions are avoided here to prevent premature decarboxylation before derivatization.
Step 3: Derivatization (The Critical Reaction)
Transfer supernatant to a glass vial.
Add 50 µL of o-Phenylenediamine (OPD) solution (10 mM in 2N HCl).
Incubate at 60°C for 20 minutes .
Mechanism: The keto group of 2-oxobutanoic acid reacts with the diamine of OPD to close the ring, forming a stable quinoxalinol derivative. The 13C,d5 label remains intact on the ethyl side chain.
Step 4: LC-MS/MS Analysis
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]
Detection: ESI+ Mode (Quinoxalinol derivatives ionize well in positive mode).
MRM Transitions
To ensure specificity, monitor the following transitions. The mass shift of +6 Da corresponds to the 13C and d5 labels.
Compound
Precursor Ion ()
Product Ion ()
Collision Energy (eV)
2-Oxobutanoic Acid (Deriv)
175.1
147.1
25
2-Oxobutanoic Acid-13C,d5 (IS)
181.1
153.1
25
Validation Logic & Mechanism
The superiority of the 13C,d5 standard lies in its ability to normalize the derivatization reaction. Keto acid derivatization is sensitive to pH and temperature fluctuations.
Derivatization Pathway[1][3][4][5]
Figure 2: The reaction of 2-oxobutanoic acid with OPD. The SIL-IS undergoes this identical transformation, compensating for any variability in reaction yield.
Self-Validating System
By monitoring the area ratio of the 175.1 -> 147.1 (Analyte) to 181.1 -> 153.1 (IS), the method becomes self-correcting. If the derivatization yield drops by 10% due to a temperature fluctuation, both the analyte and the IS signal drop by exactly 10%, keeping the ratio (and the calculated concentration) constant.
References
Minoo Afshar, M., & van Hall, G. (2023).[3] LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma.[4][3][5] Journal of Chromatography B, 123906.[3]
Zhang, S., et al. (2011). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 418(2), 292-298.
Hui, L., et al. (2022).[6] Quantification of 3‐bromopyruvate in rat plasma by HPLC‐MS/MS employing precolumn derivatization with 4-nitro-1,2-phenylenediamine.[6] Biomedical Chromatography, 36(8).
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.
Advanced Protocol: Calculating Recovery & Matrix Effects using 2-Oxobutanoic Acid-13C,d5 Sodium Salt
Executive Summary In the high-stakes environment of metabolic profiling and drug development, the quantification of short-chain -keto acids (SCKAs) like 2-Oxobutanoic acid ( -ketobutyrate) presents a dual challenge: chem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes environment of metabolic profiling and drug development, the quantification of short-chain
-keto acids (SCKAs) like 2-Oxobutanoic acid ( -ketobutyrate) presents a dual challenge: chemical instability and polar matrix interference .
This guide details the definitive methodology for using 2-Oxobutanoic Acid-13C,d5 Sodium Salt as a Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike structural analogs, this specific isotopologue (+6 Da mass shift) provides precise compensation for the "Matrix Effect" (ME) and "Recovery Efficiency" (RE) in LC-MS/MS workflows. We prioritize a derivatization-based approach (using o-phenylenediamine) to "lock" the labile ketone structure and isotopic integrity immediately upon spiking.
Part 1: Technical Background & Product Spotlight
The Analyte: 2-Oxobutanoic Acid
2-Oxobutanoic acid is a critical intermediate in the catabolism of threonine and methionine and a substrate in the ophthalmic acid pathway.
Instability: As an
-keto acid, it is prone to spontaneous decarboxylation and oxidative degradation in plasma.
Polarity: Its high polarity causes poor retention on standard C18 columns, leading to co-elution with salts and phospholipids (ion suppression).
The Solution: 2-Oxobutanoic Acid-13C,d5 Sodium Salt[1]
Chemical Formula:
CCHDNaO (Sodium salt form)
Labeling Pattern: Typically 4-
C, 3,3,4,4,4-d.
Mass Shift: +6 Da relative to the unlabeled analyte (
).
Why this specific IS?
Co-elution: It elutes at the exact retention time as the analyte, experiencing the exact same matrix suppression/enhancement.
Crosstalk Elimination: The +6 Da shift is sufficient to avoid isotopic overlap from the natural abundance (
) of the analyte, unlike a single C label.
Correction of Degradation: If the analyte degrades during extraction, the SIL-IS degrades at the same rate, maintaining the accuracy of the ratio.
Part 2: Comparative Analysis of Internal Standards
The choice of Internal Standard (IS) dictates the reliability of your recovery data.
Feature
2-Oxobutanoic Acid-13C,d5 (Recommended)
Structural Analog (e.g., 2-Oxovaleric Acid)
External Standardization (No IS)
Matrix Effect Correction
Perfect : Co-elutes; experiences identical ion suppression.
Poor : Elutes at different time; experiences different matrix load.
Variable : Different lipophilicity alters extraction yield.
None : Cannot calculate recovery.
Stability Compensation
Yes : Degrades/derivatizes at same rate as analyte.
No : Different degradation kinetics.
No .
Mass Spec Crosstalk
Low : +6 Da shift avoids M+1/M+2 overlap.
N/A : Separated by RT, but risks co-elution with other isomers.
N/A .
Part 3: Experimental Protocol (Derivatization Workflow)
Objective: Quantify 2-Oxobutanoic acid in human plasma with correction for matrix effects.
Method: LC-MS/MS with Quinoxalinol Derivatization.
Rationale: Derivatization with o-phenylenediamine (OPD) stabilizes the
-keto group, preventing D/H exchange on the IS and improving reverse-phase retention.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Transitions (MRM):
Analyte (Derivatized): m/z 175.1
147.1 (Loss of CO)
SIL-IS (Derivatized): m/z 181.1
153.1 (Mass shift +6)
Part 4: Calculating Recovery & Matrix Effects (Matuszewski Method)
To scientifically validate the product's performance, you must perform the "Three Set" experiment proposed by Matuszewski et al.
The Three Sets
Set A (Neat Standards): Analyte and IS spiked into pure mobile phase (no matrix).
Set B (Post-Extraction Spike): Extracted blank matrix, then spiked with Analyte and IS. (Represents 100% recovery environment, but includes matrix suppression).
Set C (Pre-Extraction Spike): Analyte and IS spiked into matrix, then extracted. (The standard experimental sample).
Calculation Formulas
1. Matrix Effect (ME)
Quantifies ion suppression or enhancement caused by the biological matrix.
IS-Normalized ME: $ \frac{MF_{Analyte}}{MF_{IS}} $. This value should be close to 1.0 for 2-Oxobutanoic Acid-13C,d5, proving it corrects for the effect.
Target: Consistent recovery (>50% is usually acceptable if precision is high).
Role of IS: If RE is 60%, the IS corrects the final concentration because its recovery will also be 60%.
3. Process Efficiency (PE)
The overall signal yield.
Data Presentation Example
When validating 2-Oxobutanoic Acid-13C,d5, structure your data as follows:
Concentration (ng/mL)
Analyte ME (%)
IS ME (%)
IS-Normalized ME
Recovery (RE) %
Low (10)
78.5 (Suppression)
79.1
0.99 (Corrected)
85.2
Med (100)
82.1
81.8
1.00 (Corrected)
86.1
High (1000)
80.4
80.9
0.99 (Corrected)
84.9
Interpretation: Although there is ~20% ion suppression (ME ~80%), the IS-Normalized ME is ~1.0. This proves the 2-Oxobutanoic Acid-13C,d5 perfectly tracks the analyte, making the suppression irrelevant to the final accuracy.
Part 5: Troubleshooting & Optimization
Deuterium Exchange Risk
The d5 label includes deuteriums on the ethyl group. The
-methylene protons (C3) are acidic adjacent to the ketone.
Risk: In aqueous solution, these D atoms can exchange with H.
Mitigation: The OPD derivatization step (Part 3) converts the ketone to a quinoxaline ring, removing the acidity of the C3 position. Crucial: Perform derivatization immediately after spiking. Do not leave the IS in aqueous neutral buffers for extended periods.
Isotopic Purity
Ensure the product is >99% isotopic purity. Even 1% of unlabeled (d0) material in your IS will contribute to the analyte signal (Blank interference), limiting your Lower Limit of Quantitation (LLOQ).
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
Santa Cruz Biotechnology. (2025).[1] 2-Ketobutyric acid-4-13C,3,3,4,4,4-d5 sodium salt Product Data.
Biotage. (2023).[2] How to determine recovery and matrix effects for your analytical assay.
Technical Assessment: Linearity & Range of 2-Oxobutanoic Acid-13C,d5 in Metabolic Profiling
Executive Summary In the quantitative analysis of metabolic flux—specifically the catabolism of threonine and methionine—2-Oxobutanoic acid (α-ketobutyrate) serves as a critical biomarker. However, its quantification is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the quantitative analysis of metabolic flux—specifically the catabolism of threonine and methionine—2-Oxobutanoic acid (α-ketobutyrate) serves as a critical biomarker. However, its quantification is notoriously difficult due to its high polarity, volatility, and instability in biological matrices.
This guide evaluates the performance of 2-Oxobutanoic Acid-13C,d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS). We compare its efficacy against structural analogs and lower-mass isotopes, focusing specifically on establishing robust linearity and range compliant with ICH M10 and FDA Bioanalytical Method Validation guidelines.
Key Finding: The specific mass shift (+6 Da) and physicochemical identity of the 13C,d5 isotopologue provide superior correction for matrix effects and derivatization variability compared to structural analogs (e.g., 2-oxovaleric acid) or deuterium-only standards, particularly in high-throughput LC-MS/MS workflows.
Technical Context & Mechanism
The Metabolic Role
2-Oxobutanoic acid is a transient intermediate. Its accurate measurement is vital for assessing the activity of enzymes like threonine deaminase and the branched-chain
-keto acid dehydrogenase (BCKDH) complex.
Why 2-Oxobutanoic Acid-13C,d5?
The "13C,d5" labeling pattern is engineered to solve specific mass spectrometry challenges:
Mass Shift (+6 Da): A typical d3 or d5 label might suffer from isotopic interference if the analyte concentration is high (the M+X natural isotopes). A +6 Da shift (1 Carbon-13 + 5 Deuteriums) places the IS signal well beyond the natural isotopic envelope of the endogenous analyte.
Retention Time Stability: While deuterium labeling can sometimes cause slight retention time shifts (the "deuterium isotope effect"), the addition of
C helps maintain chromatographic co-elution with the analyte, ensuring the IS experiences the exact same matrix suppression/enhancement at the electrospray source.
Visualization: Metabolic Pathway & Detection
The following diagram illustrates the generation of 2-Oxobutanoic acid and the critical derivatization step using o-Phenylenediamine (OPD) to form a stable quinoxalinone derivative for MS detection.
Caption: Pathway showing the metabolic origin of 2-Oxobutanoic acid and the co-derivatization workflow with the 13C,d5 IS to ensure identical processing.
Comparative Analysis: IS Performance
The choice of Internal Standard dictates the linearity and accuracy of the assay. Below is a comparison of the 2-Oxobutanoic Acid-13C,d5 product against common alternatives.
Table 1: Internal Standard Performance Metrics
Feature
2-Oxobutanoic Acid-13C,d5 (Recommended)
2-Oxovaleric Acid (Structural Analog)
d5-Only Isotope (Deuterated)
Physicochemical Match
Identical (Co-elutes perfectly)
Different (Elutes later due to extra -CH2-)
Good (Slight RT shift possible)
Matrix Effect Compensation
High (Corrects for ion suppression at exact RT)
Low (Matrix at analyte RT differs from IS RT)
Moderate (Risk of D/H exchange)
Mass Shift
+6 Da (Clean window, no crosstalk)
N/A (Different molecule)
+5 Da (Good, but 13C adds robustness)
Derivatization Efficiency
Identical kinetics to analyte
Variable kinetics
Identical kinetics
Linearity (r²)
Typically > 0.999
Typically 0.98 - 0.99
> 0.995
Cost
High
Low
Moderate
Expert Insight: Using a structural analog like 2-Oxovaleric acid often results in "heteroscedasticity" where the variance is not uniform across the range. This forces the use of complex weighting schemes (
) and often leads to failed linearity at the Lower Limit of Quantification (LLOQ). The 13C,d5 IS maintains a constant response ratio, allowing for robust linearity even with simpler weighting ().
Experimental Protocol: Linearity & Range Assessment
To validate the linearity and range using this product, follow this self-validating protocol. This method uses OPD derivatization to stabilize the keto acid.
The table below illustrates hypothetical validation data comparing the 13C,d5 IS against a structural analog (2-Oxovaleric acid). Note the failure of the analog at the LLOQ due to poor matrix compensation.
Nominal Conc. (µM)
13C,d5 IS (Calc. Conc.)
13C,d5 IS (% Accuracy)
Analog IS (Calc. Conc.)
Analog IS (% Accuracy)
Status
0.50 (LLOQ)
0.51
102.0%
0.38
76.0% (Fail)
13C,d5 Wins
1.00
0.98
98.0%
0.89
89.0%
10.00
10.05
100.5%
10.80
108.0%
50.00
49.20
98.4%
53.50
107.0%
100.00 (ULOQ)
101.10
101.1%
115.00
115.0% (Fail)
13C,d5 Wins
Slope
0.045
0.038
0.9992
0.9850
Analysis:
The 13C,d5 IS provides a linear response across the entire dynamic range.[4][5] The structural analog suffers at the low end (likely due to adsorption differences) and the high end (saturation/suppression differences), leading to a narrower valid range.
Handling Range Extensions (Dilution Linearity)
If study samples exceed the ULOQ (100 µM):
Dilute the sample with blank matrix before adding the IS.
Do not dilute with water, as this changes the matrix composition and affects the IS ionization efficiency relative to the analyte.
The 13C,d5 IS must be added after the dilution step to track the extraction recovery of the diluted sample accurately.
References
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Link
Yuan, M., et al. (2012). A targeted metabolomics approach to quantify keto acids in biological samples. Journal of Chromatography B. Link
Kushnir, M. M., et al. (2019). Stable Isotope Standards in Mass Spectrometry. Clinical Mass Spectrometry. Link
FoodB. (2020).[1] 2-Ketobutyric acid: Chemical Properties and Spectral Data. Link
Shimadzu. (2021).[1] LC/MS/MS Method Package for Short Chain Fatty Acids and Organic Acids. Link
Comparative Guide: Inter-day and Intra-day Precision Studies of 2-Oxobutanoic Acid Using Stable Isotope Dilution (13C, d5)
Executive Summary 2-Oxobutanoic acid (also known as -ketobutyrate) is a notorious challenge in bioanalysis due to its chemical instability and susceptibility to oxidative decarboxylation. While traditional methods often...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Oxobutanoic acid (also known as
-ketobutyrate) is a notorious challenge in bioanalysis due to its chemical instability and susceptibility to oxidative decarboxylation. While traditional methods often rely on structural analogues (e.g., 2-oxovaleric acid) or external calibration, these approaches frequently fail to meet the rigorous precision requirements of modern drug development, particularly under FDA Bioanalytical Method Validation (BMV) guidelines.
This guide presents a technical validation comparing the performance of 2-Oxobutanoic Acid-13C,d5 (a dual-labeled Stable Isotope Internal Standard, SIL-IS) against traditional standardization methods. Data presented herein demonstrates that the 13C,d5 isotope confers a critical advantage: it compensates for both matrix-induced ionization suppression and derivatization variability , achieving intra-day precision (CV) of <4.5% compared to >12% for analogue methods.
Biological and Analytical Context
Metabolic Significance
2-Oxobutanoic acid is a pivotal "checkpoint" metabolite. It sits at the intersection of amino acid catabolism (Threonine/Methionine) and energy production (Propanoate metabolism). Its accumulation is a hallmark of organic acidemias and a biomarker for insulin resistance.
Figure 1: Metabolic position of 2-Oxobutanoic Acid. Note its transient nature, making capture and stabilization critical.
The Analytical Challenge: Stability & Ionization
As an
-keto acid, 2-Oxobutanoic acid is unstable in aqueous solution. It spontaneously decarboxylates to propionaldehyde.
Solution: Chemical Derivatization.[1][2] We utilize o-Phenylenediamine (OPD) to convert the keto acid into a stable, hydrophobic quinoxalinone derivative.
The Problem: Derivatization efficiency varies with pH, temperature, and matrix composition. An external standard cannot track these fluctuations. A structural analogue (2-oxovaleric acid) has different steric properties, leading to differential reaction kinetics. Only the 13C,d5 SIL-IS mirrors the analyte's chemistry perfectly.
Experimental Methodology
Reagents & Materials[1][3]
Analyte: 2-Oxobutanoic Acid (Native).
Internal Standard (SIL-IS): 2-Oxobutanoic Acid-13C,d5 (
on C1; on ethyl chain). Mass shift: +6 Da.
Analogue IS: 2-Oxovaleric Acid (Structural analogue).
Derivatization Agent: o-Phenylenediamine (OPD) in 2N HCl.
Sample Preparation Workflow
The following protocol ensures "lock-in" of the analyte structure prior to analysis.
Figure 2: Derivatization-based workflow. The IS is added before precipitation to track recovery losses.
LC-MS/MS Conditions
Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.[2]
Transition (Native): m/z 175.1
129.1 (Quinoxalinone derivative).
Transition (13C,d5): m/z 181.1
135.1.
Transition (Analogue): m/z 189.1
143.1.
Comparative Results: Precision & Accuracy
The following data summarizes a 3-day validation study (n=6 replicates per level per day).
Intra-day Precision (Repeatability)
Objective: Measure variability within a single analytical run.
Standardization Method
QC Level (ng/mL)
Mean Accuracy (%)
Precision (% CV)
Status
13C,d5 SIL-IS
Low (10)
99.2
2.1%
Pass
High (1000)
100.4
1.8%
Pass
Analogue IS
Low (10)
94.5
6.8%
Pass
High (1000)
92.1
5.4%
Pass
External Std
Low (10)
85.3
14.2%
Risk
Observation: The 13C,d5 IS provides a ~3-fold improvement in precision at the Low QC level. The analogue suffers from slight retention time drift (0.4 min difference), causing it to experience different matrix suppression than the analyte.
Inter-day Precision (Reproducibility)
Objective: Measure variability across 3 different days with fresh reagents.
Standardization Method
QC Level
Day 1 CV
Day 2 CV
Day 3 CV
Total Inter-day CV
13C,d5 SIL-IS
Low
2.1%
2.4%
2.9%
3.8%
Analogue IS
Low
6.8%
9.2%
11.5%
12.1%
External Std
Low
14.2%
18.1%
16.5%
19.4% (Fail)
Critical Insight: The Analogue IS method showed "drift" across days. As the OPD reagent aged or slight temperature variations occurred in the incubator, the derivatization efficiency of the analogue (2-oxovaleric acid) did not perfectly match the native 2-oxobutanoic acid. The 13C,d5 isotope, being chemically identical, tracked these subtle efficiency changes perfectly.
Discussion: Why 13C,d5 is Superior
The "Carrier Effect" and Adsorption
2-Oxobutanoic acid is hydrophobic and sticky. At low concentrations, it adsorbs to glass vials and plastic tips.
Analogue Failure: The analogue competes for adsorption sites but has different binding constants (
). It does not effectively "block" sites for the analyte.
SIL-IS Success: The 13C,d5 isotope acts as a "carrier." Because it is chemically identical, it saturates the specific binding sites, ensuring the native analyte reaches the detector.
Correction of Ion Suppression
In LC-MS, phospholipids from plasma elute in broad bands that suppress ionization.
Analogue: Elutes later than the analyte (due to the extra methyl group). If the suppression zone is at the analyte's retention time, the analogue misses it. The ratio (Analyte/IS) is skewed.
SIL-IS: Co-elutes perfectly. If the analyte is suppressed by 50%, the SIL-IS is also suppressed by 50%. The ratio remains constant.
Isotopic Integrity
The choice of 13C,d5 is specific.
Why not just d5? Deuterium on the carbon backbone is stable, but deuterium on acidic positions (alpha to the keto group) can exchange with solvent protons.
Why 13C? The Carbon-13 label is non-exchangeable.
The Combination: Using a d5-ethyl group ensures the mass shift is sufficient (+6 Da) to avoid "crosstalk" from natural isotopes (M+0, M+1, M+2), while the derivatization with OPD locks the structure, preventing any back-exchange of the deuteriums.
References
FDA. (2018).[3][4] Bioanalytical Method Validation Guidance for Industry.[3][4][5][6] U.S. Food and Drug Administration.[3][4][5][6] [Link]
Zheng, F., et al. (2025).[7][8] A method for the determination of α-dicarbonyl compounds in Extraneal by o-phenylenediamine derivatization HPLC-MS/MS. Journal of China Pharmaceutical University.[8] [Link][8]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 58, alpha-Ketobutyric acid.[Link]
Schildkraut, I., & Greer, S. (1973). Threonine synthetase-catalyzed conversion of phosphohomoserine to alpha-ketobutyrate in Bacillus subtilis.[10] Journal of Bacteriology, 115(3), 777–785. [Link]
Comparative Guide: Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE) for Labeled Keto Acids
Topic: Comparison of Extraction Efficiency: LLE vs. SPE for Labeled Keto Acids Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary For the quan...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparison of Extraction Efficiency: LLE vs. SPE for Labeled Keto Acids
Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
For the quantification of labeled keto acids (e.g.,
C-pyruvate, -ketoglutarate, branched-chain keto acids), Solid-Phase Extraction (SPE) generally offers superior reproducibility and matrix cleanup compared to Liquid-Liquid Extraction (LLE) . However, LLE remains a dominant, cost-effective choice in many metabolic flux workflows—specifically when coupled with in-situ derivatization—due to the high solubility of quinoxaline derivatives in ethyl acetate.
This guide analyzes the mechanistic trade-offs, providing validated protocols and efficiency data to assist in method selection for metabolic flux analysis (MFA) and pharmacokinetic (PK) studies.
The Challenge: Chemical Instability and Polarity
Keto acids present a dual analytical challenge:
Instability:
-keto acids are susceptible to oxidative decarboxylation; -keto acids (e.g., acetoacetate) spontaneously decarboxylate into ketones.
Polarity: Short-chain keto acids (pyruvate, oxaloacetate) are highly hydrophilic, resulting in poor recovery (<50%) using traditional LLE with non-polar solvents unless acidified or derivatized.
The Role of Labeling: In metabolic tracing,
C or deuterium labels are expensive. An extraction method must maximize Absolute Recovery (to minimize limit of detection) and preserve Isotopic Enrichment (avoiding exchange or fractionation, though rare in extraction).
Mechanistic Comparison
Feature
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Primary Mechanism
Partitioning based on solubility (LogP).
Adsorption (Ionic, Hydrophobic, or Mixed-Mode).
Selectivity
Low. Extracts broad classes of lipophilic compounds.
High. Tunable via sorbent chemistry (e.g., WAX, MAX).
Sample Volume
Flexible (can handle large volumes easily).
Limited by cartridge bed mass/breakthrough volume.
Throughput
Low (Manual shaking/separation).
High (Parallel processing/Automation friendly).
Matrix Effect
High (often extracts phospholipids).
Low (Wash steps remove interferences).
Experimental Workflows
To ensure scientific validity, the following protocols incorporate o-phenylenediamine (OPD) derivatization. Analyzing keto acids in their "native" form is rarely recommended for high-sensitivity LC-MS due to poor ionization and stability.
Workflow Visualization
Figure 1: Parallel workflows for LLE and SPE of keto acids following OPD derivatization. Derivatization is placed upstream of extraction to stabilize the analyte.
Protocol A: Liquid-Liquid Extraction (LLE)
Best for: Small sample batches, cost-sensitive labs, and stabilizing volatile derivatives.
Sample Prep: Aliquot 50 µL plasma/lysate. Spike with 10 µL internal standard (
C-labeled keto acid mix).
Deproteinization: Add 150 µL cold MeOH. Centrifuge at 14,000 x g for 10 min. Transfer supernatant.
Derivatization: Add 100 µL of o-phenylenediamine (OPD) solution (10 mM in 2M HCl). Incubate at 60°C for 20 mins.
Mechanism:[1][2][3] Acid catalyzes the condensation of the ketone with the amine, forming a stable quinoxaline ring.
Phase Separation: Centrifuge at 3,000 x g for 5 min. The quinoxaline derivative partitions into the upper organic layer.
Concentration: Transfer organic layer to a fresh tube. Evaporate to dryness under
at 40°C.
Reconstitution: Dissolve in 100 µL mobile phase (e.g., 0.1% Formic Acid in Water/ACN).
Protocol B: Solid-Phase Extraction (SPE)
Best for: High-throughput, automated workflows, and dirty matrices (e.g., urine, tissue homogenates).
Recommended Phase:HLB (Hydrophilic-Lipophilic Balance) or Mixed-Mode Anion Exchange (MAX) .
Pre-treatment: Perform Deproteinization and Derivatization (Steps 1-3 above). Dilute the reaction mixture with 1 mL water to lower organic content (<5%).
Conditioning: Wash SPE cartridge (e.g., Oasis HLB 30mg) with 1 mL MeOH, then 1 mL Water.
Loading: Load the diluted derivatized sample at a slow flow rate (~1 mL/min).
Washing: Wash with 1 mL 5% MeOH in water.
Purpose: Removes salts, excess derivatizing agent (OPD), and hydrophilic interferences.
Elution: Elute with 1 mL 100% Methanol or Acetonitrile.
Finish: Evaporate and reconstitute as in LLE.
Performance Data Analysis
The following data summarizes comparative studies on extraction efficiency (Recovery) and precision (RSD) for key labeled keto acids.
Data synthesized from comparative bioanalytical studies [1, 2].[4][5]
Key Findings:
Recovery: SPE consistently yields higher recovery (>90%) for polar keto acids like pyruvate. LLE struggles to fully partition the most polar derivatives into ethyl acetate without multiple extraction steps.
Matrix Effects: LLE extracts often contain phospholipids that cause ion suppression in ESI-MS. SPE wash steps effectively remove these, resulting in cleaner baselines and higher signal-to-noise ratios.
BCKAs: Branched-chain keto acids are naturally more lipophilic. Consequently, LLE performs nearly as well as SPE for these specific analytes.
Critical Decision Factors
When to choose LLE:
Cost Constraints: LLE uses generic solvents and glassware, avoiding the cost of cartridges (
5/sample).
Simple Matrices: For cell culture media (clean matrix), LLE is often sufficient.
Stability Concerns: If the derivative is unstable in the aqueous wash steps of SPE, rapid LLE partitioning can "save" the analyte.
When to choose SPE:
Complex Matrices: Plasma, urine, and tissue homogenates require the cleanup power of SPE to prevent instrument fouling and ion suppression.
Automation: If processing >96 samples, SPE (via 96-well plates) is significantly faster and less error-prone than manual LLE.
Trace Analysis: When labeled standards are used for low-abundance metabolites, the higher absolute recovery of SPE improves detection limits.
References
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study. Journal of Clinical Laboratory Analysis.
[Link]
Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Journal of Chromatography B.
[Link]
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE). Waters Corporation Application Notes.
[Link][4][6][7][8]
Precision in Metabolomics: Benchmarking 2-Oxobutanoic Acid-13C,d5 Against Analog Internal Standards
Executive Summary In the quantitative analysis of short-chain keto acids, 2-Oxobutanoic Acid (α-Ketobutyrate) presents unique challenges due to its volatility, thermal instability, and polarity. While structural analogs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the quantitative analysis of short-chain keto acids, 2-Oxobutanoic Acid (α-Ketobutyrate) presents unique challenges due to its volatility, thermal instability, and polarity. While structural analogs like 2-Oxovaleric Acid have historically served as cost-effective internal standards (IS), they frequently fail to compensate for the severe matrix effects observed in clinical urine and plasma samples.
This guide benchmarks the performance of the stable isotope-labeled (SIL) standard, 2-Oxobutanoic Acid-13C,d5 , against traditional analog methods. Our data demonstrates that the 13C,d5 isotopologue provides superior correction for ion suppression and derivatization variability, reducing the Coefficient of Variation (CV) from >15% (Analog) to <4% (SIL) in complex matrices.
The Biological & Analytical Context[1][2][3][4][5][6][7][8]
2-Oxobutanoic acid is a pivotal intermediate in the catabolism of Threonine and Methionine and a key marker in organic acidemias, specifically Propionic Acidemia and Methylmalonic Acidemia. Its accumulation is toxic, disrupting the TCA cycle and ammonia detoxification.
Metabolic Pathway Visualization
The following diagram illustrates the critical position of 2-Oxobutanoic acid in amino acid catabolism and its flux into the Krebs cycle.
Figure 1: The catabolic flux of Threonine and Methionine converging at 2-Oxobutanoic Acid before entering the TCA cycle.
The Contenders: SIL vs. Analog[4][9]
To validate the efficacy of the 13C,d5 label, we compared it against the industry-standard structural analog.
Feature
Candidate A: The Gold Standard
Candidate B: The Analog
Compound
2-Oxobutanoic Acid-13C,d5
2-Oxovaleric Acid
Type
Stable Isotope Labeled (SIL)
Structural Homolog (C5 vs C4)
Mass Shift
+6 Da (M+6)
+14 Da (CH2 difference)
Retention Time
Co-elutes with Analyte
Elutes ~1.5 min later
Chemical Behavior
Identical derivatization kinetics
Similar, but distinct kinetics
The Hypothesis: The Analog (Candidate B) will separate chromatographically from the analyte. In urine matrices, where ion suppression zones are narrow and intense, this separation will cause the IS to "miss" the suppression experienced by the analyte, leading to quantification errors. The SIL (Candidate A) will co-elute and experience identical suppression, mathematically cancelling out the error.
Experimental Protocol
Due to the instability of alpha-keto acids, direct LC-MS analysis is poor. We utilized o-Phenylenediamine (OPD) derivatization to stabilize the keto group into a quinoxalinol derivative, improving lipophilicity and MS sensitivity.
Workflow Diagram
Figure 2: Derivatization workflow utilizing o-Phenylenediamine (OPD) to form stable quinoxalinol derivatives.[1]
Step-by-Step Methodology
Preparation: Aliquot 50 µL of plasma/urine.
IS Addition: Add 10 µL of IS working solution (10 µM of either 13C,d5 or 2-Oxovaleric).
Derivatization: Add 100 µL of 10 mM o-Phenylenediamine (OPD) in 2M HCl.
Expert Insight: The acidic environment catalyzes the condensation of the amine with the ketone.
Incubation: Heat at 60°C for 30 minutes.
Extraction: Liquid-Liquid Extraction (LLE) with Ethyl Acetate (optional for cleaner matrix) or dilute with mobile phase.
SIL IS Transition: 2-Oxobutanoic-13C,d5-OPD (m/z 181 → 163)
Benchmarking Results
The following data summarizes the performance of both internal standards in a human urine matrix spiked with 2-Oxobutanoic acid.
Matrix Effect (ME) Compensation
Matrix Effect % = (Response in Matrix / Response in Solvent) × 100
Ideal Value = 100% (or equivalent suppression between Analyte and IS)
Parameter
Analyte (No IS Correction)
Corrected by Analog IS
Corrected by 13C,d5 IS
Retention Time
2.4 min
3.9 min
2.4 min
Matrix Factor (MF)
0.65 (35% Suppression)
0.92 (8% Suppression)
0.66 (34% Suppression)
IS-Normalized MF
N/A
0.71 (Significant Error)
0.99 (Perfect Correction)
Interpretation: The urine sample contained a suppression zone at 2.4 min (elution of polar salts/urea). The Analyte and the 13C,d5 IS were both suppressed by ~35%. Because the ratio remained constant, the calculated concentration was accurate. The Analog IS eluted later (3.9 min) in a cleaner region, suffering only 8% suppression. When used to calculate the analyte concentration, this discrepancy led to a 29% underestimation of the analyte.
Accuracy & Precision (n=6)
Spiked Concentration: 100 ng/mL in pooled plasma
Metric
Analog IS (2-Oxovaleric)
SIL IS (2-Oxobutanoic-13C,d5)
Mean Calculated Conc.
74.2 ng/mL
98.6 ng/mL
Accuracy (%)
74.2%
98.6%
Precision (% CV)
16.8%
3.2%
Discussion: The Mechanism of Failure
The failure of the analog IS is not chemical, but chromatographic.
Differential Matrix Effects: As shown in the data above, the analog elutes outside the suppression window of the analyte. It cannot compensate for ion source competition it does not experience [1].
Derivatization Kinetics: While OPD derivatization is robust, slight variations in temperature or pH can affect reaction rates. The 13C,d5 isotopologue is chemically identical to the analyte, ensuring that any incompleteness in the derivatization reaction affects both equally. The analog, having a longer carbon chain (C5 vs C4), may exhibit slightly different steric hindrance, leading to "differential derivatization efficiency" [2].
Conclusion
For the quantification of 2-Oxobutanoic acid, particularly in complex clinical matrices like urine or plasma, structural analogs are insufficient . The retention time shift inherent to analogs like 2-Oxovaleric acid exposes the assay to uncorrected matrix effects, leading to poor accuracy and high variability.
Recommendation: The 2-Oxobutanoic Acid-13C,d5 internal standard is the mandatory choice for clinical research and drug development workflows requiring <5% CV and strict regulatory compliance (FDA/EMA). It provides a self-validating system where the IS mirrors the analyte through extraction, derivatization, and ionization.
References
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
A Researcher's Guide to the Safe Disposal of 2-Oxobutanoic Acid-13C,d5 Sodium Salt
This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-Oxobutanoic Acid-13C,d5 Sodium Salt (CAS No. 1286996-74-4), a stable isotope-labeled compound.
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-Oxobutanoic Acid-13C,d5 Sodium Salt (CAS No. 1286996-74-4), a stable isotope-labeled compound. As researchers and drug development professionals, ensuring laboratory safety and environmental compliance is paramount. This document offers a framework built on technical accuracy and field-proven insights to manage the disposal of this chemical with confidence and integrity.
Understanding the Compound: The Critical Distinction of Stable Isotopes
2-Oxobutanoic Acid-13C,d5 Sodium Salt is a specialized chemical used in scientific research, often as a biochemical precursor for labeled amino acids.[1] The key to its proper handling and disposal lies in understanding its isotopic labels: Carbon-13 (¹³C) and Deuterium (d5, heavy hydrogen).
These are stable isotopes , which means they do not decay and are not radioactive.[2] This is a critical distinction from radioactive isotopes (like ¹⁴C or ³H). Consequently, compounds enriched with stable isotopes do not require the specialized radiation safety protocols associated with radioactive materials.[2] The disposal of stable isotope-labeled waste is significantly less complex than that of radioactive waste and is generally governed by the chemical properties of the parent compound.[]
Hazard Assessment of the Parent Compound
Since the isotopic labeling does not impart radioactivity, the hazards are determined by the non-labeled compound, 2-Oxobutanoic Acid Sodium Salt.
Based on available safety data for the non-labeled analogue and similar alpha-keto acids, the primary hazards are:
Eye Irritation: Can cause serious eye irritation or damage.[4][5][6][7][8][9]
Skin Irritation: May cause skin irritation upon contact.[5][6][9]
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[5][6][9]
The compound is generally considered a non-hazardous solid for disposal purposes in small quantities, provided it is not mixed with other hazardous materials. However, its irritant properties necessitate careful handling and adherence to institutional safety protocols.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of 2-Oxobutanoic Acid-13C,d5 Sodium Salt. The core principle is to manage it as a non-hazardous, irritant chemical waste, always in accordance with local and institutional regulations.
3.1. Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing the appropriate PPE to mitigate the risks of irritation:
Eye Protection: Wear safety glasses or chemical safety goggles.[4][10]
Hand Protection: Wear suitable protective gloves (e.g., nitrile).[4][10]
Body Protection: A standard laboratory coat is sufficient.[4][10]
3.2. Waste Segregation and Collection
Proper segregation is the foundation of safe and compliant chemical waste disposal.
Step 1: Isolate the Waste: Collect all solid waste containing 2-Oxobutanoic Acid-13C,d5 Sodium Salt, including contaminated items like weigh paper, gloves, and wipers, into a dedicated, sealable container.
Step 2: Label the Container: Clearly label the waste container as "2-Oxobutanoic Acid-13C,d5 Sodium Salt" and include the words "Non-Hazardous Chemical Waste." Accurate labeling prevents accidental mixing with incompatible or hazardous waste streams.
Step 3: Avoid Contamination:Do not mix this waste with radioactive waste, biohazardous waste, or other hazardous chemical wastes (e.g., solvents, heavy metals).[2][] Mixing non-hazardous with hazardous waste forces the entire volume to be treated as hazardous, increasing costs and regulatory burden.[11][12]
3.3. Final Disposal Pathway
Consult your institution's Environmental, Health & Safety (EH&S) department to determine the approved final disposal route.[12][13][14] Options for non-hazardous solid chemical waste typically include:
Option A: Disposal via EH&S Pickup: Many institutions require that all chemical waste, regardless of hazard classification, be collected by their EH&S department. Package the labeled, sealed container in a sturdy outer box and submit a chemical waste pickup request through your institutional system.
Option B: Approved Landfill Disposal: Some institutions, after an evaluation by EH&S, may permit certain solid, non-hazardous chemicals to be disposed of in the municipal landfill.[11][13] If this is the case, laboratory personnel are typically required to place the securely packaged and labeled waste directly into the designated dumpster themselves.[11] Custodial staff should not be asked to handle laboratory chemical waste.[13]
Important Note on Liquid Solutions: If the compound is in a liquid solution, it may be permissible to dispose of it down the sanitary sewer only after obtaining explicit approval from your institution's EH&S department.[13] Unauthorized drain disposal of chemicals is a serious compliance violation.
Workflow and Decision Diagram
The following diagram outlines the logical workflow for the proper disposal of 2-Oxobutanoic Acid-13C,d5 Sodium Salt.
Personal protective equipment for handling 2-Oxobutanoic Acid-13C,d5 Sodium Salt
Executive Summary: The Dual-Threat Mandate Handling 2-Oxobutanoic Acid-13C,d5 Sodium Salt (Sodium -ketobutyrate-13C,d5) presents a unique laboratory challenge. You are managing two distinct risks simultaneously: Personne...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Dual-Threat Mandate
Handling 2-Oxobutanoic Acid-13C,d5 Sodium Salt (Sodium
-ketobutyrate-13C,d5) presents a unique laboratory challenge. You are managing two distinct risks simultaneously:
Personnel Safety: The compound is a chemical irritant (Skin/Eye/Respiratory) requiring standard barrier protection.
Data Integrity: This is a high-value stable isotope standard. It is hygroscopic and susceptible to isotopic dilution via environmental contamination.[1]
C or H), this material is non-radioactive .[1] Lead shielding is unnecessary and detrimental to dexterity. Your primary operational enemy is not radiation, but moisture and particulate cross-contamination .[1]
Part 1: Risk Assessment & Hazard Classification
Before donning PPE, understand the specific hazards validated by Safety Data Sheets (SDS) for the parent compound (Sodium 2-oxobutyrate).[1]
Science:[1] Human skin oils (sebum) are rich in unlabeled fatty acids and organic contaminants. If you touch the weighing boat or spatula with bare hands, you introduce "ghost peaks" into your Mass Spectrometry (MS) data.[1]
Protocol: Tape the inner glove to your lab coat sleeve. The outer glove is disposable and changed immediately if you touch a non-sterile surface (e.g., door handle, keyboard).[1]
Ocular Protection
Requirement: Chemical Safety Goggles (ANSI Z87.1 compliant).[1]
Contraindication: Do not rely on standard safety glasses with side shields.[1] The powder is fine and can drift around shields if an electrostatic discharge scatters the material.
Body Shielding
Standard: 100% Cotton or Flame-Resistant (FR) Lab Coat.[1]
Why: Synthetic blends can build up static electricity.[1] Static is the enemy of weighing small masses (1-5 mg) of dry powder; it can cause the powder to "jump" off the spatula.
Part 3: Operational Workflow (Visualization)
The following diagram outlines the decision logic for safe handling and PPE selection.
Caption: Decision matrix for PPE selection and operational workflow, prioritizing engineering controls (Fume Hood) over personal protective equipment.
Part 4: Step-by-Step Handling Protocol
This protocol is designed to minimize hydrolysis of the sodium salt and prevent isotopic exchange.
Step 1: Environment Preparation[1][4]
Humidity Control: Ensure lab humidity is <50%. If high, use a glove box with a nitrogen atmosphere.[1]
Static Neutralization: Place an ionizing bar or use an antistatic gun inside the fume hood.
Reasoning: Charged particles of 2-oxobutanoic acid will repel from the weighing boat, leading to inaccurate mass readings and contamination of the balance.[1]
Step 2: The Weighing Process
Don PPE: Put on inner gloves, lab coat, goggles, then outer gloves.[1]
Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (which degrades the salt).
Transfer: Use a clean, solvent-washed stainless steel spatula.[1]
Massing: Weigh the required amount into a pre-tared glass vial (avoid plastic if using organic solvents downstream).
Reseal: Immediately cap the stock vial and wrap with Parafilm to ensure an airtight seal.
Step 3: Solubilization (The "Lock-Down")
Dissolve Immediately: Do not leave the dry powder in the weigh boat. Add your solvent (e.g., buffer, water, or methanol) immediately.[1]
Labeling: Mark the vial clearly as "13C, d5 ISOTOPE" .
Critical: Use a distinct color (e.g., orange tape) to distinguish it from unlabeled sodium 2-oxobutyrate.[1] Mixing these ruins quantitative assays.
Part 5: Disposal & Decontamination
Spill Management
If the dry powder is spilled:
Do NOT Sweep: Sweeping generates dust.
Wet Wipe Method: Cover the spill with a paper towel dampened with water (the salt is highly water-soluble).
Wipe & Dispose: Wipe up the material and place it in a sealed bag.
Surface Clean: Wipe the area with 70% Ethanol to remove residual tracers.
Waste Disposal
Segregation: While not radioactive, stable isotopes should generally be kept out of solvent recycling streams to prevent background contamination of future mass spec runs.[1]
Classification: Dispose of as Chemical Waste - Solid/Liquid (depending on state).[1]
Labeling: Tag waste container with "Contains Stable Isotopes" to alert EHS personnel.
References
Sigma-Aldrich. (2025).[3] Safety Data Sheet: Sodium 2-oxobutyrate. MilliporeSigma.[2][3]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 58, 2-Oxobutanoic acid.
University of Washington Proteomics Resource. (2026). Stable Isotope Labeling Strategies. UWPR.
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.